molecular formula C10H12O2 B016046 (S)-2-(benzyloxy)propanal CAS No. 81445-44-5

(S)-2-(benzyloxy)propanal

Cat. No.: B016046
CAS No.: 81445-44-5
M. Wt: 164.2 g/mol
InChI Key: LRRGYHJHSLSATF-VIFPVBQESA-N
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Description

(S)-2-(Benzyloxy)propanal is a chiral aldehyde that serves as a versatile and valuable building block in organic synthesis, particularly for the stereocontrolled construction of complex molecules. Its structure, featuring a benzyl-protected hydroxy group adjacent to a chiral center, makes it an excellent substrate for asymmetric reactions. This compound is notably used in the synthesis of key intermediates for natural products. For instance, it has been employed in a stereoselective synthesis of Methyl (-)-nonactate, a constituent of the macrocyclic antibiotic nonactin, where it underwent intramolecular iodoetherification to form a cis-2,5-disubstituted tetrahydrofuran as a key intermediate . Furthermore, it has been utilized in the Henry reaction for an alternative synthesis of the naturally occurring 3-amino-2,3,6-trideoxy-L-hexoses, acosamine and ristosamine . The product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylmethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGYHJHSLSATF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455716
Record name (2S)-2-(Benzyloxy)propanal
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81445-44-5
Record name (2S)-2-(Phenylmethoxy)propanal
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Record name (2S)-2-(Benzyloxy)propanal
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Record name (2S)-2-(benzyloxy)propanal
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Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(benzyloxy)propanal: A Core Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(benzyloxy)propanal is a valuable chiral aldehyde widely employed in asymmetric synthesis. Its stereodefined center and reactive aldehyde functionality make it a crucial intermediate in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows for its use in research and development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow oil.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [3][4]
Boiling Point 90-93 °C at 0.5 mmHg[1][2][5]
Appearance Colorless to light yellow oil[1]
Solubility Soluble in Chloroform[1][2][5]
Optical Activity [α]²⁰/D ~ -51° (c=1, CHCl₃)
Storage Store in freezer under inert atmosphere[1][2][5]

Spectroscopic Data

Spectroscopy Data
¹H NMR (CDCl₃) δ 9.7 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂Ph), 3.8 (q, 1H, J=6.9 Hz, CH), 1.4 (d, 3H, J=6.9 Hz, CH₃)
¹³C NMR (CDCl₃) δ 204.5 (CHO), 137.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 78.5 (OCH), 72.5 (OCH₂Ph), 15.5 (CH₃)
IR (neat) ν 2980, 2930, 2870 (C-H), 1730 (C=O), 1495, 1455 (C=C), 1100 (C-O) cm⁻¹

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[6] The synthesis involves two key steps: benzylation of the hydroxyl group followed by reduction of the ester to the aldehyde.

Experimental Protocol: Synthesis from (S)-Ethyl Lactate

Step 1: Synthesis of (S)-ethyl 2-(benzyloxy)propanoate

  • To a stirred solution of (S)-ethyl lactate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane, is added benzyl 2,2,2-trichloroacetimidate (1.5-2 equivalents).[6]

  • The reaction mixture is cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid is added dropwise.[6]

  • The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 2-(benzyloxy)propanoate.

Step 2: Reduction to this compound

  • A solution of (S)-ethyl 2-(benzyloxy)propanoate (1 equivalent) in an anhydrous solvent such as diethyl ether or toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[6]

  • A solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise to the ester solution, maintaining the temperature at -78 °C.[6]

  • The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude aldehyde is purified by flash column chromatography on silica gel to yield this compound.

Synthesis_of_S_2_benzyloxypropanal cluster_start Starting Material cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction S_Ethyl_Lactate (S)-Ethyl Lactate Intermediate (S)-Ethyl 2-(benzyloxy)propanoate S_Ethyl_Lactate->Intermediate Benzylation Reagents1 Benzyl 2,2,2-trichloroacetimidate, CF₃SO₃H (cat.) Final_Product This compound Intermediate->Final_Product Reduction Reagents2 DIBAL-H, -78 °C

Caption: Synthetic pathway of this compound from (S)-ethyl lactate.

Reactivity and Applications in Asymmetric Synthesis

This compound is a prochiral aldehyde that serves as a versatile building block for the stereoselective synthesis of complex molecules. The key to its utility lies in the stereodirecting influence of the benzyloxy group at the α-position. This group can chelate to Lewis acids, creating a rigid cyclic transition state that directs the facial selectivity of nucleophilic attack on the aldehyde carbonyl.

This chelation control allows for the highly diastereoselective addition of a wide range of nucleophiles, including organometallics, enolates, and allylsilanes. This strategy has been successfully applied to the synthesis of numerous natural products and their analogues, such as the epothilones.[7]

General Workflow for Stereoselective Addition

The following workflow illustrates the general strategy for employing this compound in a chelation-controlled nucleophilic addition reaction.

Asymmetric_Synthesis_Workflow Start This compound Chelation Formation of a Rigid Chelated Intermediate Start->Chelation Lewis_Acid Lewis Acid (e.g., TiCl₄, SnCl₄, MgBr₂) Lewis_Acid->Chelation Addition Diastereoselective Nucleophilic Addition Chelation->Addition Nucleophile Nucleophile (e.g., R-MgX, Enolate) Nucleophile->Addition Product Diastereomerically Enriched Alcohol Addition->Product Deprotection Removal of Benzyl Protecting Group Product->Deprotection Final_Product Chiral Diol Deprotection->Final_Product

Caption: General workflow for asymmetric synthesis using this compound.

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its ready availability through a reliable synthetic route and its predictable stereodirecting capabilities make it an indispensable tool for the construction of enantiomerically pure complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile reagent.

References

Spectroscopic Data of (S)-2-(benzyloxy)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aldehyde, (S)-2-(benzyloxy)propanal. The information detailed herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug development. All data is presented in a structured format to facilitate easy reference and comparison.

Overview of this compound

This compound is a valuable chiral building block in organic synthesis. Its chemical structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on the second carbon. This combination of a reactive aldehyde functionality and a chiral center makes it a key intermediate in the asymmetric synthesis of complex molecules.

Chemical Structure:

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.64d1.61HAldehyde CHO
7.35m-5HAromatic C₆H₅
4.67d11.81HBenzylic CH₂
4.57d11.81HBenzylic CH₂
3.88qd6.9, 1.91HCH-CH₃
1.31d7.23HCH₃

Table 1: ¹H NMR data for this compound.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
203.4Aldehyde C=O
137.3Aromatic C (quaternary)
128.6Aromatic CH
127.9Aromatic CH
79.4O-CH
72.0Benzylic O-CH₂
15.5CH₃

Table 2: ¹³C NMR data for this compound.[3]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3448O-H stretch (likely trace water)
2870C-H stretch (aliphatic)
1733C=O stretch (aldehyde)
1455C-H bend (aliphatic)
1375C-H bend (aliphatic)
1094C-O stretch

Table 3: Key IR absorption bands for this compound.[3]

High-Resolution Mass Spectrometry (HRMS)
IonCalculated m/zFound m/z
[M+NH₄]⁺182.1181182.1176

Table 4: HRMS data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A common starting material is (S)-ethyl lactate.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat compound.[3]

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization, with the data reported for the ammonium adduct ion ([M+NH₄]⁺).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Material ((S)-Ethyl Lactate) Synthesis Synthesis of This compound Start->Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR_Data ¹H and ¹³C NMR Data NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for converting the readily available chiral building block, (S)-ethyl lactate, into the versatile intermediate, (S)-2-(benzyloxy)propanal. This transformation is crucial in stereocontrolled organic synthesis, particularly for natural product synthesis and the development of pharmaceutical agents. The synthesis is primarily a two-step process involving the protection of the secondary alcohol followed by the partial reduction of the ester.

Overall Synthetic Workflow

The conversion of (S)-ethyl lactate to this compound is accomplished in two principal stages:

  • O-Benzylation : The hydroxyl group of (S)-ethyl lactate is protected as a benzyl ether to form ethyl (S)-2-(benzyloxy)propanoate. This step prevents the hydroxyl group from interfering with subsequent reduction steps.

  • Partial Reduction : The ester functionality of the benzylated intermediate is selectively reduced to an aldehyde using a hydride-based reducing agent under controlled, low-temperature conditions.

Synthesis_Workflow cluster_start cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Partial Reduction start_node (S)-Ethyl Lactate Intermediate Ethyl (S)-2-(benzyloxy)propanoate start_node->Intermediate Protection of -OH group Final_Product This compound Intermediate->Final_Product Reduction of Ester

Caption: High-level workflow for the synthesis of this compound.

Step 1: O-Benzylation of (S)-Ethyl Lactate

The initial step involves the protection of the hydroxyl group of (S)-ethyl lactate as a benzyl ether. Several methods have been reported for this transformation. The choice of method often depends on the scale of the reaction, cost, and availability of reagents.

Method A: Benzylation using Sodium Hydride and Benzyl Bromide

This is a common and effective method for O-benzylation. Sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming an alkoxide that subsequently displaces the bromide from benzyl bromide.

Experimental Protocol:

  • Wash sodium hydride (60% dispersion in mineral oil, 1.1 eq) with petroleum ether (3 x 3 mL) to remove the oil.

  • Suspend the resulting grey powder in anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Add (S)-ethyl lactate (1.0 eq) dropwise to the stirred suspension.

  • Allow the solution to stir for 30 minutes at 0 °C.

  • Add benzyl bromide (1.4 eq) to the reaction mixture.

  • After 45 minutes, warm the mixture to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Acidify with 2 M hydrochloric acid (20 mL) and extract with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, ethyl (S)-2-(benzyloxy)propanoate, which can be purified by column chromatography.[1]

Method B: Benzylation using O-Benzyl-2,2,2-trichloroacetimidate

This method is high-yielding but may not be suitable for very large-scale preparations due to the cost of the imidate reagent.[2] It proceeds under acidic catalysis.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an argon atmosphere, charge (S)-ethyl lactate (100 mmol, 1.0 eq) and O-benzyl-2,2,2-trichloroacetimidate (200 mmol, 2.0 eq).[2]

  • Dissolve the reagents in a 7:1 (v/v) mixture of anhydrous cyclohexane and anhydrous dichloromethane (250 mL).[2]

  • Add trifluoromethanesulfonic acid (0.4 mL, 4.53 mmol) dropwise while stirring rapidly.[2]

  • Stir the reaction mixture for 48-60 hours at room temperature.[2]

  • Dilute the mixture with water (100 mL) and hexane (300 mL) and continue stirring for 3 hours to precipitate trichloroacetamide.[2]

  • Filter the precipitate through a Büchner funnel. Separate the aqueous phase and extract it three times with 50 mL portions of hexane.[2]

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and then with saturated aqueous sodium chloride (NaCl) solution (50 mL).[2]

  • Dry the organic phase over MgSO₄, filter, and remove the solvents under reduced pressure.[2]

  • Purify the residue by fractional distillation to yield ethyl (S)-2-(benzyloxy)propanoate.[2]

ParameterMethod A (NaH/BnBr)Method B (Trichloroacetimidate)
Base/Catalyst Sodium Hydride (NaH)Trifluoromethanesulfonic acid
Benzyl Source Benzyl Bromide (BnBr)O-Benzyl-2,2,2-trichloroacetimidate
Solvent Tetrahydrofuran (THF)Cyclohexane/Dichloromethane (7:1)
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time ~13 hours48-60 hours
Reported Yield Good (not specified)[1]90%[2]

Step 2: Partial Reduction of Ethyl (S)-2-(benzyloxy)propanoate

The key to synthesizing the target aldehyde is the partial reduction of the ester. Over-reduction will lead to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.[3]

The selectivity of the DIBAL-H reduction is dependent on the stability of a tetrahedral intermediate formed at low temperatures.[4] At or below -78 °C, this intermediate is stable and does not collapse to eliminate the alkoxy group.[4] Upon aqueous work-up, the intermediate is hydrolyzed to yield the desired aldehyde.[4][5]

DIBAL_Mechanism Ester Ethyl (S)-2-(benzyloxy)propanoate Coordination Lewis Acid-Base Coordination Ester->Coordination DIBAL DIBAL-H DIBAL->Coordination Coordination to C=O Intermediate Tetrahedral Intermediate (Stable at -78°C) Coordination->Intermediate Intramolecular Hydride Transfer Quench Quench (e.g., MeOH, H₂O) Intermediate->Quench Hydrolysis Aldehyde This compound Quench->Aldehyde

Caption: Simplified mechanism of DIBAL-H reduction of an ester to an aldehyde.

DIBAL-H Reduction: Experimental Protocol

This general protocol provides a reliable procedure for the partial reduction.[1][2][4]

Reaction Setup:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[2][4]

  • Dissolve ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.[1][2]

  • Cool the solution to -78 °C using a dry ice/ethanol or dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[5][6]

Addition of DIBAL-H: 4. Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05-1.2 eq) dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75 °C.[1][4] 5. Stir the reaction mixture at -78 °C for 1.5 to 3 hours. Monitor the reaction's progress by TLC.[1][6]

Quenching and Work-up: 6. Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[4][7] 7. Allow the reaction mixture to warm to room temperature. 8. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) and stir vigorously until a white precipitate forms and two clear layers are observed.[1][4][7] 9. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.[1] 10. Separate the organic layer from the filtrate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.[4] 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[4] 12. The resulting this compound is often used without further purification.[1]

ParameterDIBAL-H Reduction
Reagent Diisobutylaluminium hydride (DIBAL-H)
Stoichiometry 1.05 - 1.2 equivalents
Solvent Diethyl ether, Dichloromethane, or Toluene
Temperature -78 °C (critical)
Reaction Time 1.5 - 3 hours
Quenching Agent Methanol, followed by NH₄Cl(aq) or Rochelle's Salt
Reported Yield Typically high (often used crude in next step)

Alternative Two-Step Reduction/Oxidation Pathway

While direct partial reduction with DIBAL-H is most common, an alternative involves a two-step sequence:

  • Full Reduction to Alcohol : The ester is fully reduced to (S)-2-(benzyloxy)propan-1-ol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or excess DIBAL-H at a higher temperature.

  • Oxidation to Aldehyde : The resulting primary alcohol is then oxidized to the aldehyde. A Swern oxidation is well-suited for this step due to its mild conditions, which are compatible with the benzyl ether protecting group.[8][9][10] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine.[8][11]

This alternative route is less atom-economical and involves an extra synthetic step but can be a viable option if DIBAL-H is unavailable or if precise control of the partial reduction proves difficult.

Alternative_Workflow Intermediate Ethyl (S)-2-(benzyloxy)propanoate Alcohol (S)-2-(benzyloxy)propan-1-ol Intermediate->Alcohol Full Reduction (e.g., LiAlH₄) Aldehyde This compound Alcohol->Aldehyde Mild Oxidation (e.g., Swern)

Caption: Alternative two-step pathway for the conversion of the ester to the aldehyde.

Conclusion

The synthesis of this compound from (S)-ethyl lactate is a robust and well-documented process. The most efficient pathway involves a two-step sequence: O-benzylation followed by a carefully controlled partial reduction of the ester using DIBAL-H at -78 °C. This method provides direct access to the target aldehyde, a valuable chiral synthon for complex molecule synthesis in pharmaceutical and chemical research. Adherence to the detailed experimental protocols, particularly the strict temperature control during the reduction step, is critical for achieving high yields and purity.

References

Technical Guide: Physical Characteristics of (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of (S)-2-(benzyloxy)propanal, a chiral aldehyde often utilized as a building block in asymmetric synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its handling, characterization, and application in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a chiral organic compound with the molecular formula C₁₀H₁₂O₂.[1][2][3][4] Its structure features a benzyloxy group attached to the second carbon of a propanal backbone, conferring specific stereochemical properties.

Data Summary

The following table summarizes the key quantitative physical data available for this compound. It is important to note that some reported values, such as boiling point and optical rotation, exhibit variations across different suppliers and publications. These discrepancies may arise from different measurement conditions or sample purities.

Physical PropertyValueSource(s)
IUPAC Name (2S)-2-(phenylmethoxy)propanal[5]
CAS Number 81445-44-5[1][3][4][6]
Molecular Formula C₁₀H₁₂O₂[1][2][3][4]
Molecular Weight 164.20 g/mol [2][3][5]
Physical State Liquid / Oil[2][4][6]
Color Colorless to Light Yellow[6]
Boiling Point 90-93 °C at 0.5 mmHg[1][2][4][6]
54 °C at 0.05 mmHg
Solubility Soluble in Chloroform[1][2][6]
Specific Optical Rotation -31.53° (c=1, CHCl₃)[6]
-49.0 to -53.0° (c=1, CHCl₃)
Flash Point 84 °C
Storage Conditions Store under inert atmosphere, frozen (<0°C)[1][6]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point at Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determining its boiling point under reduced pressure (vacuum distillation) is the standard approach.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

  • Distillation flask (e.g., Claisen flask)

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Capillary tube (for boiling chip) or magnetic stirrer

Procedure:

  • Place a small volume of this compound into the distillation flask, along with a magnetic stir bar or a fresh capillary tube sealed at one end to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Connect the apparatus to a vacuum pump via a trap and a manometer.

  • Slowly evacuate the system to the desired pressure, as read on the manometer.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]

  • It is crucial to record the pressure at which the boiling point is measured, as the value is meaningless without it.

Determination of Density

Principle: Density is defined as mass per unit volume (ρ = m/V). For a liquid, this can be determined by accurately measuring the mass of a known volume.[8]

Apparatus:

  • Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or constant temperature room

Procedure:

  • Thoroughly clean and dry the pycnometer or volumetric flask and determine its mass on an analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, this compound, ensuring there are no air bubbles. If using a volumetric flask, fill to the calibration mark.

  • Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Carefully remove any excess liquid from the capillary opening of the pycnometer or adjust the volume to the mark.

  • Dry the outside of the pycnometer and weigh it again to get the mass of the flask plus the liquid (m₂).

  • The mass of the liquid is m = m₂ - m₁.

  • The volume (V) is the calibrated volume of the pycnometer.

  • Calculate the density: ρ = (m₂ - m₁) / V.

  • The procedure should be repeated to ensure reproducibility.[9][10]

Determination of Refractive Index

Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer, typically at a standard temperature (20 °C) and wavelength (the sodium D-line, 589 nm).

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Light source (sodium lamp or white light with compensator)

  • Dropper or pipette

  • Lint-free tissue and a suitable solvent (e.g., acetone or ethanol)

Procedure:

  • Turn on the refractometer and the light source. If the instrument has a temperature control system, set it to the desired temperature (e.g., 20.0 °C) and allow it to stabilize.[11]

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a volatile solvent like acetone and allow them to dry completely.[12]

  • Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[12]

  • Close the prisms together gently and securely. The liquid should spread to form a thin, uniform film.

  • Look through the eyepiece and adjust the coarse control knob until the light and dark fields become visible.

  • If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, black-and-white borderline.[12]

  • Precisely align the borderline with the center of the crosshairs in the eyepiece.

  • Read the refractive index value directly from the instrument's scale.[13]

  • Record the temperature at which the measurement was taken. If the temperature is not the standard 20 °C, a correction may be applied.[11]

Determination of Specific Optical Rotation

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation [α] is a standardized measure of this rotation, calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l).[14][15]

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter sample tube (typically 1 dm in length)

  • Volumetric flask and analytical balance for solution preparation

Procedure:

  • Prepare a solution of this compound of known concentration (c), usually in g/mL, using a suitable solvent in which it is soluble (e.g., chloroform).[15][16]

  • Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

  • Calibrate the instrument by filling the sample tube with the pure solvent and setting the reading to zero.

  • Rinse and fill the polarimeter tube with the prepared solution of the compound, ensuring no air bubbles are trapped in the light path.

  • Place the filled tube in the polarimeter.

  • Rotate the analyzer and observe the light intensity through the eyepiece. The observed rotation (α) is the angle at which maximum extinction (darkness) or matching intensity is achieved.[17]

  • Record the observed rotation, noting the direction: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[14][16]

  • Calculate the specific rotation using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation in degrees.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.[15]

  • The temperature and wavelength (e.g., Sodium D-line) must be reported with the specific rotation value.

Visualizations

Relationship between Intermolecular Forces and Physical Properties of Aldehydes

The physical properties of aldehydes like this compound are governed by the nature of their intermolecular forces. The polar carbonyl group induces dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules of similar size but weaker than the hydrogen bonding present in alcohols.

G cluster_imf Strength of IMFs IMF Intermolecular Forces (IMFs) VDW Van der Waals Forces (Weak) Dipole Dipole-Dipole Interactions (Moderate) VDW->Dipole Increasing Strength BP Boiling Point VDW->BP Lower Sol Water Solubility VDW->Sol Insoluble Hbond Hydrogen Bonding (Strong) Dipole->Hbond Increasing Strength Dipole->BP Intermediate Dipole->Sol Slightly Soluble (if small) Hbond->BP Higher Hbond->Sol Soluble (if small) Alkane Alkanes Alkane->VDW Aldehyde This compound (Aldehyde) Aldehyde->Dipole Alcohol Alcohols Alcohol->Hbond

Caption: Influence of intermolecular forces on the physical properties of aldehydes.

General Workflow for Physical Property Determination

The characterization of a novel or purified liquid compound involves a logical sequence of experiments to determine its physical constants, which are crucial for identification and quality control.

G start Start: Purified Liquid Sample (this compound) density 1. Determine Density (Pycnometer Method) start->density Requires Mass & Volume ref_index 2. Measure Refractive Index (Abbe Refractometer) density->ref_index data Data Compilation & Comparison density->data opt_rot 3. Measure Optical Rotation (Polarimeter) ref_index->opt_rot ref_index->data boil_point 4. Determine Boiling Point (Reduced Pressure) opt_rot->boil_point opt_rot->data end End: Complete Physical Profile boil_point->end boil_point->data data->end

Caption: Standard experimental workflow for physical characterization.

References

(S)-2-(benzyloxy)propanal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-(benzyloxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral aldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and versatile reactivity make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. Its fundamental identifiers and physical properties are summarized below.

IdentifierValueReference
CAS Number 81445-44-5[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₂O₂[1][2][3][5][6]
Molecular Weight 164.20 g/mol [1][2][4][5]
IUPAC Name (2S)-2-(phenylmethoxy)propanal[2]
Synonyms (-)-(S)-2-(Benzyloxy)propanal, (S)-2-(Benzyloxy)propional, (S)-2-(Benzyloxy)propionaldehyde, (2S)-2-(Phenylmethoxy)propanal[2][7]

Table 1: Physical and Chemical Properties

PropertyValueConditionsReference
Appearance Colorless to Light yellow clear liquid20 °C
Boiling Point 90-93 °C0.5 mmHg[1][6]
54 °C0.05 mmHg
Specific Rotation [α]D -49.0 to -53.0°c=1, CHCl₃
-31.9°c=1.10, CHCl₃[1]
Solubility Soluble in Chloroform[8]
Storage Temperature Frozen (<0°C), under inert atmosphere[8]

Synthesis of this compound

The most common and economically viable route for the synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[2][3] The synthesis involves two main steps: O-benzylation of the hydroxyl group and subsequent reduction of the ester to the aldehyde.

Logical Workflow of Synthesis

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Reduction S_Ethyl_Lactate (S)-Ethyl Lactate Ethyl_S_2_benzyloxypropanoate (S)-Ethyl 2-(benzyloxy)propanoate S_Ethyl_Lactate->Ethyl_S_2_benzyloxypropanoate O-Benzylation Benzyl_Bromide_NaH Benzyl Bromide, NaH Benzyl_Bromide_NaH->S_Ethyl_Lactate S_2_benzyloxypropanal This compound Ethyl_S_2_benzyloxypropanoate->S_2_benzyloxypropanal Reduction DIBAH DIBAH DIBAH->Ethyl_S_2_benzyloxypropanoate

Caption: Synthetic pathway from (S)-Ethyl Lactate.

Experimental Protocols

A common method for the O-benzylation of (S)-ethyl lactate involves the use of benzyl bromide and sodium hydride.[2] While effective, this method can sometimes lead to racemization. An alternative high-yielding method utilizes benzyl bromide with silver(I) oxide, though it is less suitable for large-scale preparations.[2]

Protocol using Benzyl Bromide and Sodium Hydride:

  • To a solution of (S)-ethyl lactate in an appropriate anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred for a specified time to allow for the formation of the alkoxide.

  • Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The reduction of the ester, (S)-ethyl 2-(benzyloxy)propanoate, to the corresponding aldehyde is typically achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Protocol using DIBAL-H:

  • (S)-Ethyl 2-(benzyloxy)propanoate is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the low temperature.

  • The reaction is stirred at -78 °C for a few hours.

  • The reaction is quenched by the slow addition of methanol, followed by water or an acidic solution.

  • The mixture is allowed to warm to room temperature, and the aluminum salts are filtered off.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Spectroscopic Data

Table 2: NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H NMR 1.31d6.6[1]
4.18qdd6.6, 4.8, 1.6[1]
4.44d12.0[1]
4.48d12.0[1]
7.21-7.34m[1]
¹³C NMR 20.0, 71.0, 72.9, 127.5, 127.6, 127.8, 128.4, 129.3, 130.3, 133.4, 137.6, 140.3, 147.0[1]

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis due to its inherent chirality, which allows for a high degree of stereocontrol in carbon-carbon bond-forming reactions.[2] The aldehyde functionality serves as a key site for various stereoselective addition reactions.

Chelation-Controlled Nucleophilic Addition

The benzyloxy group at the α-position can chelate to a Lewis acid, creating a rigid cyclic transition state. This conformation directs the incoming nucleophile to attack the aldehyde from a specific face, leading to high diastereoselectivity in the product.

G Aldehyde This compound Chelated_Intermediate Rigid Chelated Intermediate Aldehyde->Chelated_Intermediate Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Chelated_Intermediate Diastereoselective_Product Diastereomerically Enriched Product Chelated_Intermediate->Diastereoselective_Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Chelated_Intermediate

Caption: Chelation-controlled addition to the aldehyde.

This principle is widely applied in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount. For instance, it has been used in the stereocontrolled synthesis of polyketide natural products.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionReference
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Respiratory IrritationH335May cause respiratory irritation[4]
Combustible LiquidH227Combustible liquid[5]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic synthesis. Its ready availability from (S)-ethyl lactate and its ability to direct stereoselective transformations make it a valuable tool for researchers and drug development professionals in the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-2-(benzyloxy)propanal as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(benzyloxy)propanal, a chiral aldehyde, has emerged as a pivotal building block in modern asymmetric synthesis. Its utility lies in its inherent chirality and the stereodirecting influence of the benzyloxy group, which enables the construction of complex molecules with high levels of stereocontrol. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[2]
Molecular Weight164.20 g/mol [2]
Boiling Point90-93 °C at 0.5 mmHg[1]
Optical Activity[α]ᴅ²⁵ -31.5° (c=1, CHCl₃)[1]
CAS Number81445-44-5[2]

Synthesis of this compound

The most common and economically viable route to enantiomerically pure this compound commences from the readily available chiral precursor, ethyl (S)-lactate.[3][4] The synthesis involves two key transformations: O-benzylation of the secondary alcohol and subsequent reduction of the ester to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis from Ethyl (S)-Lactate

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

This procedure outlines the benzylation of the hydroxyl group of ethyl (S)-lactate.

  • Materials: Ethyl (S)-lactate, benzyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of ethyl (S)-lactate (1.0 eq.) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, allowing the formation of the sodium alkoxide.

    • Benzyl bromide (1.2 eq.) is then added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is carefully quenched with water.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to afford ethyl (S)-2-(benzyloxy)propanoate as a colorless oil.

Step 2: Reduction of Ethyl (S)-2-(benzyloxy)propanoate to this compound

This procedure details the partial reduction of the ester to the aldehyde using a hydride reducing agent.

  • Materials: Ethyl (S)-2-(benzyloxy)propanoate, Diisobutylaluminium hydride (DIBAL-H), anhydrous toluene or dichloromethane (DCM).

  • Procedure:

    • A solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 eq.) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DIBAL-H (1.1-1.2 eq.) in an appropriate solvent is added dropwise, maintaining the temperature at -78 °C.

    • The reaction is stirred at -78 °C for 1-3 hours.

    • The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

    • The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

    • The aqueous layer is extracted with diethyl ether or DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The crude product is often used in the next step without further purification due to its sensitivity.

G Synthesis of this compound cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Reduction Ethyl (S)-Lactate Ethyl (S)-Lactate Ethyl (S)-2-(benzyloxy)propanoate Ethyl (S)-2-(benzyloxy)propanoate Ethyl (S)-Lactate->Ethyl (S)-2-(benzyloxy)propanoate  NaH, BnBr  THF NaH, Benzyl Bromide NaH, Benzyl Bromide This compound This compound Ethyl (S)-2-(benzyloxy)propanoate->this compound  DIBAL-H  Toluene, -78°C DIBAL-H DIBAL-H

Fig. 1: Synthetic workflow for this compound.

Role in Asymmetric Synthesis: Chelation-Controlled Nucleophilic Additions

A key feature of this compound that underpins its utility is the ability of the α-benzyloxy group to direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This is achieved through a mechanism known as chelation control.[5][6] In the presence of a Lewis acid, the oxygen atoms of the carbonyl and the benzyloxy group can coordinate to the metal center, forming a rigid five-membered ring intermediate. This conformation sterically hinders one face of the aldehyde, forcing the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.

Fig. 2: Chelation-controlled nucleophilic addition pathway.

Applications in Drug Development

The high stereocontrol imparted by this compound has made it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent. A key step in its synthesis involves the diastereoselective addition of an organometallic reagent to a derivative of this compound.[4][7]

The synthesis of the chiral side chain of posaconazole utilizes this compound.[4] The aldehyde is first converted to a hydrazone, which then undergoes a diastereoselective Grignard addition. The diastereomeric ratio of this addition can be significantly improved by protecting the formyl proton of the hydrazone.

ReactionNucleophileDiastereomeric Ratio (S,S : S,R)Yield (%)Reference
Grignard addition to unprotected hydrazoneEtMgBr94:655[4]
Grignard addition to TBDMS-protected hydrazoneEtMgCl99:195[4]

Experimental Protocol: Diastereoselective Grignard Addition for Posaconazole Side Chain

  • Materials: Hydrazone of this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), triethylamine, ethylmagnesium chloride (EtMgCl), anhydrous THF.

  • Procedure:

    • The hydrazone of this compound is dissolved in anhydrous THF.

    • Triethylamine (1.5 eq.) is added, followed by the dropwise addition of TBDMSCl (1.2 eq.) at 0 °C. The reaction is stirred until the protection is complete.

    • The reaction mixture is cooled to -20 °C, and a solution of EtMgCl in THF is added dropwise.

    • The reaction is stirred at this temperature for several hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.

G Posaconazole Side Chain Synthesis (S)-Aldehyde This compound Hydrazone Hydrazone Formation (S)-Aldehyde->Hydrazone Formyl hydrazine Protection TBDMS Protection Hydrazone->Protection Grignard Diastereoselective Grignard Addition (EtMgCl) Protection->Grignard Side_Chain Posaconazole Side Chain Precursor (d.r. >99:1) Grignard->Side_Chain

Fig. 3: Workflow for the synthesis of the posaconazole side chain.
Synthesis of SGLT2 Inhibitors (Gliflozins)

This compound also serves as a precursor for the synthesis of intermediates used in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as canagliflozin.[8] While specific, detailed protocols involving this exact chiral building block in publicly available literature for canagliflozin are less common, the core principle of using chiral aldehydes to establish key stereocenters in the synthesis of complex drug molecules is a well-established strategy. The synthesis of such molecules often involves the coupling of a chiral side chain, derivable from synthons like this compound, with a glycoside moiety.

Conclusion

This compound is a versatile and powerful chiral building block in asymmetric synthesis. Its ready availability from inexpensive starting materials and the high degree of stereocontrol it offers through chelation-controlled reactions have made it an indispensable tool for medicinal chemists and process development scientists. The successful application of this chiral aldehyde in the synthesis of complex pharmaceutical agents like posaconazole highlights its significance in modern drug discovery and development. Future applications of this compound are expected to expand as the demand for enantiomerically pure pharmaceuticals continues to grow.

References

A Technical Guide to Asymmetric Synthesis Using Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric synthesis, the controlled creation of specific stereoisomers, is a cornerstone of modern pharmaceutical development and materials science. Chiral aldehydes have emerged as exceptionally versatile tools in this field, serving as catalysts, substrates, and scaffolds for chiral auxiliaries. Their ability to form transient imines and enamines, coupled with their inherent stereochemistry, provides powerful strategies for inducing enantioselectivity in a wide array of chemical transformations. This guide details the core principles, mechanisms, and practical applications of chiral aldehydes in asymmetric synthesis, focusing on organocatalytic methodologies and substrate-controlled reactions that are critical for the efficient construction of complex, enantioenriched molecules.

Introduction to Asymmetric Synthesis with Chiral Aldehydes

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, or stereochemistry. A molecule and its non-superimposable mirror image (enantiomer) can elicit vastly different physiological responses. Consequently, the ability to selectively synthesize a single enantiomer is paramount in drug development. Asymmetric synthesis addresses this challenge by using a chiral influence to direct a reaction towards a specific stereoisomeric product.[1]

Chiral aldehydes play a multifaceted role in this endeavor:

  • As Chiral Catalysts: In organocatalysis, a chiral aldehyde can react with a primary amine substrate to form a chiral imine, activating the substrate for subsequent enantioselective transformations.[2][3] This approach is particularly effective for the α-functionalization of N-unprotected amino acids.[4][5]

  • As Substrates in Organocatalysis: α,β-Unsaturated aldehydes are common substrates in reactions catalyzed by chiral secondary amines (e.g., MacMillan or Jørgensen catalysts). The aldehyde reversibly forms a chiral iminium ion, which lowers the LUMO and activates the molecule for stereocontrolled nucleophilic attack.[6][7]

  • As Electrophiles with Chiral Nucleophiles: In substrate-controlled reactions, achiral aldehydes are reacted with nucleophiles bearing a covalently bonded chiral auxiliary. The auxiliary dictates the facial selectivity of the attack on the aldehyde's prochiral carbonyl group, leading to a diastereoselective outcome.[8][9]

This guide will explore the mechanistic underpinnings of these key strategies, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Stereochemical Control

The efficacy of chiral aldehydes in asymmetric synthesis stems from their ability to form predictable, sterically defined transition states that energetically favor the formation of one stereoisomer over others.

Organocatalysis via Iminium Ion and Enamine Intermediates

Organocatalysis using chiral secondary amines is a powerful strategy for the functionalization of α,β-unsaturated aldehydes. The catalytic cycle proceeds through the formation of key charged intermediates.[10]

  • Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the LUMO, activating the β-position for nucleophilic attack.[7]

  • Stereoselective Nucleophilic Attack: The bulky framework of the chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter.

  • Enamine Formation and Hydrolysis: Following the nucleophilic addition, the resulting intermediate is an enamine.[11] This enamine is then hydrolyzed to release the functionalized aldehyde product and regenerate the chiral amine catalyst, completing the cycle.[10]

G cluster_cycle Iminium Ion Catalytic Cycle A α,β-Unsaturated Aldehyde + Chiral Amine (Cat.) B Chiral Iminium Ion (LUMO Lowered) A->B - H₂O C Nucleophilic Attack (Face-selective) B->C + Nucleophile D Enamine Intermediate C->D E Hydrolysis D->E + H₂O E->A Regenerates Catalyst F Chiral Aldehyde Product E->F

Figure 1: Iminium ion activation pathway in organocatalysis.
Substrate Control with Chiral Auxiliaries: The Evans Aldol Reaction

The Evans aldol reaction is a benchmark for diastereoselective synthesis, where a chiral auxiliary attached to a carbonyl compound controls the stereochemical outcome of its reaction with an aldehyde.[9][12] The most common auxiliaries are oxazolidinones derived from readily available amino acids.[8]

The stereoselectivity is rationalized by the Zimmerman-Traxler model , which proposes a six-membered, chair-like transition state.[13][14]

  • Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., Et₃N) to selectively form a Z-enolate.[8][15]

  • Chelated Transition State: The boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state.[12]

  • Stereodirecting Groups: The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl group) preferentially occupies an equatorial position to minimize steric strain (1,3-diaxial interactions). This orientation blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[15][16]

  • Product Formation: This controlled approach results in the predictable formation of a syn-aldol adduct with a high degree of diastereoselectivity.[12] The auxiliary can then be cleaved under mild conditions to yield the desired chiral β-hydroxy acid, ester, or alcohol.

Figure 2: Zimmerman-Traxler model for the Evans aldol reaction.
Chiral Aldehyde Catalysis for Amine Functionalization

A distinct strategy involves using a chiral aldehyde itself as the catalyst, which is particularly effective for the asymmetric α-functionalization of N-unprotected amino acids.[3] This biomimetic approach is inspired by pyridoxal-dependent enzymes.[17]

  • Schiff Base (Imine) Formation: The catalytic chiral aldehyde (often a BINOL-derived aldehyde) reversibly condenses with the primary amine of an amino acid ester to form a chiral Schiff base.[2][17]

  • Deprotonation and Enolate Formation: The formation of the imine increases the acidity of the α-proton of the amino acid. A base then deprotonates this position to form a nucleophilic 2-aza-allylic anion intermediate.[2]

  • Stereoselective Electrophilic Attack: The chiral backbone of the aldehyde catalyst creates a rigid, asymmetric environment that directs the approach of an electrophile to one face of the nucleophilic intermediate.

  • Hydrolysis: The resulting product imine is hydrolyzed to release the α,α-disubstituted amino acid product and regenerate the chiral aldehyde catalyst.

G cluster_workflow Chiral Aldehyde Catalysis Workflow A N-unprotected Amino Acid Ester + Chiral Aldehyde Catalyst B Formation of Chiral Schiff Base (Imine) A->B - H₂O C Base-mediated Deprotonation B->C D Chiral 2-Aza-allylic Anion Intermediate C->D E Face-selective reaction with Electrophile (E+) D->E F Product Imine E->F G Hydrolysis F->G + H₂O G->A Regenerates Catalyst H α,α-Disubstituted Amino Acid Product G->H

Figure 3: Workflow for chiral aldehyde-catalyzed amine activation.

Quantitative Data Summary

The following tables summarize representative results for key asymmetric reactions involving aldehydes, highlighting the high levels of stereocontrol and efficiency achievable.

Table 1: Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes

Aldehyde Substrate Nucleophile Catalyst (mol%) Conditions Yield (%) d.r. e.e. (%)
trans-Cinnamaldehyde Dimethyl malonate (S)-Diphenylprolinol TMS ether (20) H₂O, Acetic acid, rt, 2h 95 - 97
trans-Cinnamaldehyde Nitromethane Jørgensen's catalyst IX (10) THF, Pivalic acid, 4Å MS, rt 73 - 95
trans-3-Nonen-2-one Thiophenol Quinine-derived urea (0.1) Toluene, rt, 10 min >99 - >99

| Propanal | trans-β-Nitrostyrene | (S)-DPP silyl ether (20) | MeCN, rt, 24h | 81 | - | 99 |

Table 2: Evans Asymmetric Aldol Reaction

N-Acyloxazolidinone Aldehyde Conditions Yield (%) d.r.
Propanoyl (Val-derived) Isobutyraldehyde 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C 85 >99:1 (syn:anti)
2. Aldehyde, -78°C to 0°C
Propanoyl (Phe-derived) Benzaldehyde 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C 80 >99:1 (syn:anti)
2. Aldehyde, -78°C to 0°C
Acetyl (Val-derived) Isovaleraldehyde 1. TiCl₄, Hunig's base, CH₂Cl₂ 89 2:98 (syn:anti)

| | | 2. Aldehyde, -78°C | | |

Table 3: Chiral BINOL-Aldehyde Catalyzed α-Arylation of Amino Acid Esters [18]

Amino Acid Ester Aryl Halide Catalyst (mol%) Conditions Yield (%) e.e. (%)
Alanine tert-butyl ester 1-Fluoro-2-nitrobenzene CA-15 (10) ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C 92 97
Glycine tert-butyl ester 1-Fluoro-2-nitrobenzene CA-15 (10) ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C 94 96

| Phenylalanine tert-butyl ester | 1-Chloro-2,4-dinitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 90 | 95 |

(Note: Data compiled from various sources including[15][18][19][20]. Conditions and results are representative and may vary.)

Key Experimental Protocols

General Procedure for Organocatalytic Michael Addition[21]

Reaction: Michael addition of an aldehyde to an α,β-unsaturated nitroalkene catalyzed by a chiral primary amine-thiourea catalyst.

  • Catalyst and Reagent Preparation: To a clean, dry reaction vessel, add the α,β-unsaturated nitroalkene (0.3 mmol, 1.0 equiv.) and the chiral thiourea catalyst (e.g., DPEN-derived, 5 mol%).

  • Solvent and Substrate Addition: Dissolve the solids in the chosen solvent (e.g., water, 1.0 mL) under ambient air conditions. Add the aldehyde (5.0 equiv.) to the solution with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., EtOAc/hexanes = 5:1) to isolate the final product.

General Procedure for the Evans Asymmetric Aldol Reaction[15]

Reaction: Diastereoselective aldol addition of a chiral N-acyloxazolidinone to an aldehyde.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Solution: In the reaction flask, dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (concentration approx. 0.1 M).

  • Enolate Formation: Cool the solution to 0°C in an ice-water bath. Add triethylamine (1.1 equiv.) via syringe, followed by the dropwise addition of di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv.) over 10 minutes. Stir the resulting solution at 0°C for 30 minutes, then cool to -78°C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in dry CH₂Cl₂, dropwise to the cold enolate solution. Ensure the internal temperature does not rise above -70°C.

  • Reaction Progression: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.

  • Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude aldol adduct by flash chromatography on silica gel.

Conclusion and Future Outlook

Chiral aldehydes are indispensable tools in the asymmetric synthesis of complex molecules. The principles of iminium ion catalysis, enamine catalysis, and substrate control via chiral auxiliaries provide robust and predictable platforms for constructing stereochemically rich compounds. The high efficiencies, selectivities, and operational simplicity of many of these methods make them highly attractive for applications in pharmaceutical and industrial settings.

Future developments will likely focus on the discovery of novel chiral aldehyde catalysts with even greater activity and broader substrate scope, the expansion of their application in complex cascade reactions, and the integration of these methods into sustainable, flow-chemistry processes. As the demand for enantiomerically pure compounds continues to grow, the strategic use of chiral aldehydes will undoubtedly remain at the forefront of innovation in asymmetric synthesis.

References

An In-depth Technical Guide to the Safe Handling of (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for (S)-2-(benzyloxy)propanal, a key chiral building block utilized by researchers, scientists, and drug development professionals in stereoselective synthesis.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification is as follows:

  • Physical Hazards:

    • Combustible liquid (H227).[2]

  • Health Hazards:

    • Causes skin irritation (H315).[3][4]

    • Causes serious eye irritation (H319).[3][4]

    • May cause respiratory irritation (H335).[4][5]

Signal Word: Warning[3][5]

Hazard Pictogram:

  • GHS07: Exclamation Mark[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C10H12O2[5][6]
Molecular Weight 164.20 g/mol [4]
Appearance Colorless to light yellow clear liquid/oil[6]
Boiling Point 90-93°C at 0.5 mmHg[5][6][7]
Flash Point 84°C
Purity >95.0% (GC)
Specific Rotation -49.0 to -53.0 deg (c=1, CHCl3)
Solubility Soluble in Chloroform[5][6]
Storage Temperature Frozen (<0°C), Store in freezer under -20°C[6][8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]

  • Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is crucial. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Wear nitrile or neoprene gloves.[9] Check for leaks and impermeability before use.

  • Body Protection: A laboratory coat must be worn and fully buttoned.[9] For tasks with a higher risk of significant exposure, consider chemical-resistant aprons or coveralls.

3.3. General Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[3][9]

  • Do not eat, drink, or smoke in the handling area.[9]

3.4. Storage Conditions:

  • Store in a well-ventilated place and keep cool.[2]

  • Store under an inert atmosphere as the compound is air and heat sensitive.[6]

  • Keep container tightly sealed in a dry place.[3]

  • For long-term storage, keep in a freezer at temperatures below -20°C.[6][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[11]

  • After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]

Accidental Release and Disposal

5.1. Accidental Release Measures:

  • Wear appropriate personal protective equipment.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[11]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Do not allow the chemical to enter drains or waterways.

5.2. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Retrieve from Freezer (< -20°C) c->d e Thaw Under Inert Atmosphere d->e f Measure/Weigh in Fume Hood e->f g Perform Reaction Under Inert Gas f->g h Quench Reaction (if applicable) g->h i Segregate Waste (Organic, Aqueous) h->i j Decontaminate Glassware i->j k Dispose of Waste in Approved Containers j->k l Remove PPE and Wash Hands k->l

Caption: General laboratory workflow for this compound.

References

Stability and Proper Storage of (S)-2-(benzyloxy)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-(benzyloxy)propanal. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from chemical supplier safety data sheets with established chemical principles and analytical methodologies for structurally related chiral aldehydes. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Core Stability and Storage Recommendations

This compound is a chiral aldehyde that is sensitive to several environmental factors. Proper storage is crucial to maintain its chemical integrity and enantiomeric purity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Frozen, under -20°C[1][2][3][4]To minimize degradation rates and prevent peroxide formation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[1][2]The compound is air-sensitive; an inert atmosphere prevents oxidation.
Light Protect from lightTo prevent potential photolytic degradation.
Container Tightly sealed, airtight containerTo prevent exposure to air and moisture.
Ventilation Store in a well-ventilated place[5]General safety precaution for handling chemicals.
Handling Precautions
  • Air Sensitivity : this compound is sensitive to air and should be handled under an inert atmosphere whenever possible.

  • Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon prolonged storage, especially when exposed to air.[6] Containers should be dated upon receipt and opening.

  • Heat Sensitivity : The compound is heat-sensitive and is a combustible liquid.[5][7] It should be kept away from heat, sparks, and open flames.[5][7]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, several potential degradation routes can be anticipated.

Oxidation

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The benzylic ether linkage could also be a site for oxidative cleavage.

Racemization

Chiral aldehydes with an enolizable proton at the alpha-position, such as this compound, are prone to racemization. This can occur via the formation of a planar enol or enolate intermediate under acidic or basic conditions, leading to a loss of stereochemical purity.

Polymerization/Aldol Condensation

Aldehydes can undergo self-condensation reactions (aldol condensation), particularly in the presence of acid or base, to form higher molecular weight impurities.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound A This compound B (S)-2-(benzyloxy)propanoic acid A->B Oxidation C (R)-2-(benzyloxy)propanal A->C Racemization (via enol/enolate) D Polymerization/Aldol Products A->D Self-condensation E Peroxides A->E Reaction with O2 (prolonged storage)

Caption: Potential degradation routes for this compound.

Methodologies for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. A general workflow for such a study is outlined below.

G Workflow for a Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F Develop Stability-Indicating Chiral HPLC Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (ICH Q1B) E->F G Analyze Stressed Samples F->G H Characterize Degradants (e.g., LC-MS, NMR) G->H I Identify Degradation Products H->I J Understand Degradation Pathways I->J K Validate Analytical Method J->K

Caption: A general workflow for conducting forced degradation studies.

Experimental Protocols for Stability-Indicating Assays

The following are example protocols for analytical methods that could be adapted for the stability testing of this compound. These are based on general practices for chiral aldehydes and would require optimization and validation for this specific compound.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method aims to separate and quantify the (S)- and (R)-enantiomers of 2-(benzyloxy)propanal.

ParameterExample Condition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be added.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3.2.2. Reversed-Phase HPLC for Purity and Degradation Products

This method is designed to separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid.

ParameterExample Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Program Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or using a photodiode array detector to monitor multiple wavelengths)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL.

Summary of Quantitative Data

Due to the absence of specific published stability studies on this compound, a table of quantitative degradation data cannot be provided at this time. It is recommended that researchers perform in-house stability studies under controlled conditions to generate such data for their specific formulations and storage configurations. The analytical methods described in the previous section can be used to generate quantitative data on the loss of the parent compound and the formation of impurities over time.

Conclusion

This compound is a valuable chiral building block that requires careful handling and storage to maintain its quality. The primary recommendations are to store it at or below -20°C under an inert atmosphere and protected from light. Potential degradation pathways include oxidation, racemization, and polymerization. For critical applications in research and drug development, it is imperative to conduct thorough stability studies using validated, stability-indicating analytical methods, such as chiral and reversed-phase HPLC, to ensure the purity and enantiomeric integrity of the compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-2-(benzyloxy)propanal via Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the chiral aldehyde, (S)-2-(benzyloxy)propanal, from its corresponding primary alcohol, (S)-2-(benzyloxy)propan-1-ol, utilizing the Swern oxidation. The Swern oxidation is a widely used and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It is particularly valued for its compatibility with a wide range of functional groups and its ability to avoid over-oxidation to carboxylic acids, which can be a challenge with other oxidation methods.[3] This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who require access to enantiopure α-alkoxy aldehydes as key building blocks in the synthesis of complex molecules.

Introduction

This compound is a valuable chiral intermediate in organic synthesis, frequently employed in the construction of stereochemically complex natural products and pharmaceuticals. The Swern oxidation provides an efficient and high-yielding route to this aldehyde from the readily available (S)-2-(benzyloxy)propan-1-ol. The reaction proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt. Subsequent reaction with the alcohol and deprotonation by a hindered base, typically triethylamine, leads to the desired aldehyde and the volatile, malodorous byproduct dimethyl sulfide.[2][4] The mild, cryogenic conditions of the Swern oxidation (-78 °C) are crucial for the stability of the reactive intermediates and help to minimize side reactions.[5][6]

Data Presentation

The following table summarizes the typical reagents and stoichiometry used in the Swern oxidation for the preparation of this compound. Molar equivalents are based on the starting alcohol.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Molar Equiv.
(S)-2-(benzyloxy)propan-1-olC₁₀H₁₄O₂166.22~1.031.0
Oxalyl chloride(COCl)₂126.931.4551.5 - 2.0
Dimethyl sulfoxide (DMSO)C₂H₆OS78.131.1002.5 - 4.0
Triethylamine (TEA)C₆H₁₅N101.190.7265.0 - 8.0
Dichloromethane (DCM)CH₂Cl₂84.931.326-

Experimental Protocol

This protocol is a general procedure and may require optimization for specific scales and equipment. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

Materials:

  • (S)-2-(benzyloxy)propan-1-ol

  • Oxalyl chloride (in dichloromethane, e.g., 2.0 M solution)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnels (2)

  • Dry ice/acetone bath

  • Inert gas supply (nitrogen or argon) with bubbler

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Flash chromatography setup

Procedure:

  • Preparation:

    • Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a positive pressure of inert gas.

    • Prepare a dry ice/acetone bath to maintain a reaction temperature of -78 °C.

  • Activation of DMSO:

    • To the reaction flask, add anhydrous dichloromethane (DCM) to achieve a final concentration of the alcohol of approximately 0.1-0.5 M.

    • Cool the flask to -78 °C using the dry ice/acetone bath.

    • To one of the dropping funnels, add a solution of oxalyl chloride (2.0 equivalents) in DCM. Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, ensuring the temperature remains below -70 °C.

    • To the second dropping funnel, add anhydrous DMSO (4.0 equivalents). Add the DMSO dropwise to the reaction mixture over 5-10 minutes, maintaining the temperature below -70 °C. A white precipitate may form.

    • Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Addition of the Alcohol:

    • Dissolve (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture over 10-15 minutes, keeping the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Formation of the Aldehyde:

    • Add anhydrous triethylamine (8.0 equivalents) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes. The mixture may become thick.

    • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: The desired aldehyde may be volatile.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Experimental Workflow

Swern_Oxidation_Workflow Experimental Workflow for Swern Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add DCM and cool to -78 °C A->B C Add Oxalyl Chloride B->C D Add DMSO (Activation) C->D E Add (S)-2-(benzyloxy)propan-1-ol D->E F Add Triethylamine (Elimination) E->F G Warm to Room Temperature F->G H Quench with Water G->H I Liquid-Liquid Extraction H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Flash Chromatography K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Swern Oxidation Mechanism

Swern_Mechanism Mechanism of the Swern Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedComplex Chlorosulfonium Salt DMSO->ActivatedComplex OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Alcohol (S)-2-(benzyloxy)propan-1-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Aldehyde This compound Ylide->Aldehyde Elimination DMS Dimethyl Sulfide (byproduct) Ylide->DMS Base Triethylamine Base->Ylide

Caption: Simplified mechanism of the Swern oxidation.

Safety Precautions

  • The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide, a toxic gas, and the formation of dimethyl sulfide, which has a strong, unpleasant odor.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • The reaction is highly exothermic, especially during the addition of reagents. Strict temperature control is crucial to prevent runaway reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Used glassware can be deodorized by rinsing with a bleach solution to oxidize the residual dimethyl sulfide.[2]

Conclusion

The Swern oxidation is a highly effective and reliable method for the synthesis of this compound from the corresponding alcohol. Its mild reaction conditions and high yields make it a preferred choice for the preparation of this and other sensitive aldehydes. By following the detailed protocol and safety precautions outlined in this document, researchers can confidently synthesize this valuable chiral building block for their synthetic endeavors.

References

Asymmetric Synthesis Applications of (S)-2-(Benzyloxy)propanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (S)-2-(benzyloxy)propanal as a versatile chiral building block in asymmetric synthesis. The inherent chirality and the presence of a coordinating benzyloxy group at the α-position make this aldehyde a powerful tool for the stereocontrolled construction of complex molecules, particularly in the synthesis of pharmaceutical intermediates and natural products.

Introduction

This compound is a valuable C3 chiral synthon that plays a crucial role in asymmetric synthesis. Its aldehyde functionality serves as an electrophilic site for carbon-carbon bond formation, while the adjacent stereocenter, shielded by a bulky benzyloxy group, effectively directs the stereochemical outcome of nucleophilic additions. The oxygen atom of the benzyloxy group can act as a chelating agent with Lewis acids, leading to the formation of rigid, five-membered transition states. This chelation control is a key principle that governs the high diastereoselectivity observed in many of its reactions, often favoring the formation of syn products. Conversely, under non-chelating conditions, the Felkin-Anh model can be used to predict the formation of the anti diastereomer. This ability to selectively generate either diastereomer by tuning reaction conditions underscores the synthetic utility of this chiral aldehyde.

Key Applications and Experimental Data

The primary applications of this compound in asymmetric synthesis include chelation-controlled nucleophilic additions, Mukaiyama aldol reactions, and Horner-Wadsworth-Emmons reactions. These transformations allow for the stereoselective introduction of new stereocenters, leading to the formation of chiral alcohols, β-hydroxy ketones, and α,β-unsaturated esters, respectively.

Reaction TypeNucleophile/ReagentLewis Acid/ConditionsProduct TypeDiastereomeric Ratio (dr)Yield (%)
Chelation-Controlled Allylation Allylmagnesium bromide- (in CH₂Cl₂)syn-Homoallylic alcohol>95:5High
Mukaiyama Aldol Reaction 1-(Trimethylsiloxy)cyclohexeneTiCl₄syn-β-Hydroxy ketone>95:5~85
Horner-Wadsworth-Emmons Diethyl [(phenylsulfonyl)methyl]phosphonateLiBr, Et₃N(E)-α,β-Unsaturated sulfone>97:3 (E:Z)91

Experimental Protocols

Chelation-Controlled Allylation for the Synthesis of syn-Homoallylic Alcohols

This protocol describes the highly diastereoselective addition of an allyl nucleophile to this compound under chelation control to afford the syn-homoallylic alcohol. The use of a non-coordinating solvent like dichloromethane (CH₂Cl₂) is crucial to favor the chelated transition state.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Add a solution of allylmagnesium bromide (1.2 equiv) in diethyl ether dropwise to the stirred solution of the aldehyde over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the syn-homoallylic alcohol.

Chelation_Controlled_Allylation cluster_workflow Experimental Workflow cluster_mechanism Chelation Control Mechanism start Dissolve this compound in anhydrous CH₂Cl₂ cool Cool to -78 °C start->cool 1 add_nucleophile Add allylmagnesium bromide dropwise cool->add_nucleophile 2 react Stir at -78 °C for 2h add_nucleophile->react 3 quench Quench with sat. aq. NH₄Cl react->quench 4 workup Warm, extract with CH₂Cl₂, wash, and dry quench->workup 5 purify Purify by flash chromatography workup->purify 6 aldehyde This compound chelate Five-membered chelate intermediate aldehyde->chelate mgbr MgBr₂ mgbr->chelate attack Nucleophilic attack from less hindered face chelate->attack allyl Allyl nucleophile allyl->attack syn_product *syn*-Homoallylic alcohol attack->syn_product

Caption: Workflow and mechanism of chelation-controlled allylation.

Mukaiyama Aldol Reaction for the Synthesis of syn-β-Hydroxy Ketones

This protocol details the Lewis acid-promoted Mukaiyama aldol reaction between this compound and a silyl enol ether to produce a syn-β-hydroxy ketone with high diastereoselectivity. Titanium tetrachloride (TiCl₄) acts as a potent Lewis acid to activate the aldehyde towards nucleophilic attack.

Methodology:

  • Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv, as a 1 M solution in CH₂Cl₂) dropwise to the stirred solution.

  • Silyl Enol Ether Addition: After stirring for 10 minutes, add 1-(trimethylsiloxy)cyclohexene (1.2 equiv) dropwise.

  • Reaction: Continue stirring at -78 °C for 4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite®. Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the syn-β-hydroxy ketone.

Mukaiyama_Aldol_Reaction cluster_workflow Experimental Workflow start Dissolve aldehyde in CH₂Cl₂ and cool to -78 °C add_lewis_acid Add TiCl₄ start->add_lewis_acid add_enol_ether Add silyl enol ether add_lewis_acid->add_enol_ether react Stir at -78 °C for 4h add_enol_ether->react quench Quench with sat. aq. NaHCO₃ react->quench workup Filter, extract, wash, dry quench->workup purify Purify by flash chromatography workup->purify

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-α,β-Unsaturated Sulfones

This protocol describes the Horner-Wadsworth-Emmons olefination of this compound to stereoselectively form the (E)-α,β-unsaturated sulfone. This reaction is highly reliable for the formation of trans-double bonds.

Methodology:

  • Reagent Suspension: In a flame-dried Schlenk flask under an argon atmosphere, suspend lithium bromide (LiBr, 1.2 equiv) and diethyl [(phenylsulfonyl)methyl]phosphonate (1.0 equiv) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (Et₃N, 1.1 equiv) to the suspension.

  • Carbanion Formation: Cool the mixture to 0 °C and stir for 30 minutes to form the phosphonate carbanion.

  • Aldehyde Addition: Add a solution of this compound (1.0 equiv) in anhydrous acetonitrile dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by adding 0.1 N hydrochloric acid (HCl) and water.

  • Work-up: Extract the mixture with diethyl ether (3 x V). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over magnesium sulfate (MgSO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the (E)-α,β-unsaturated sulfone.[1]

HWE_Reaction_Pathway reagents Phosphonate + LiBr + Et₃N in Acetonitrile carbanion Phosphonate Carbanion reagents->carbanion Deprotonation addition Nucleophilic Addition carbanion->addition aldehyde This compound aldehyde->addition intermediate Betaine Intermediate addition->intermediate elimination Elimination of Phosphate Salt intermediate->elimination product (E)-Unsaturated Sulfone elimination->product

Caption: Reaction pathway of the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a highly effective chiral building block for asymmetric synthesis. The stereochemical outcome of its reactions can be reliably controlled through the principles of chelation and non-chelation control. The detailed protocols provided herein for chelation-controlled allylation, the Mukaiyama aldol reaction, and the Horner-Wadsworth-Emmons reaction demonstrate its utility in producing highly functionalized, enantiomerically enriched molecules. These methods are broadly applicable in the fields of pharmaceutical development and natural product synthesis.

References

Application Notes and Protocols for Diastereoselective Reactions Involving (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diastereoselective reactions involving the chiral α-alkoxy aldehyde, (S)-2-(benzyloxy)propanal. This versatile building block is instrumental in asymmetric synthesis for the construction of complex molecules with defined stereochemistry, a critical aspect of modern drug development. The stereochemical outcome of nucleophilic additions to this aldehyde can be effectively controlled by the judicious choice of reaction conditions, particularly the Lewis acid employed.

Controlling Diastereoselectivity: Chelation vs. Non-Chelation Models

The facial selectivity of nucleophilic attack on this compound is primarily governed by two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[1][2][3][4]

  • Felkin-Anh Model (Non-Chelation Control): In the presence of non-chelating Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), the reaction proceeds via an open-chain transition state. To minimize steric hindrance, the largest group on the α-carbon (the benzyloxymethyl group) orients itself perpendicular to the trajectory of the incoming nucleophile.[1] This leads to the nucleophile attacking from the less hindered face, typically resulting in the formation of the syn diastereomer.[1]

  • Cram-Chelate Model (Chelation Control): When a chelating Lewis acid (e.g., MgBr₂, SnCl₄, ZnBr₂) is used, it coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered cyclic transition state.[1][4] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the face opposite to that predicted by the Felkin-Anh model. This pathway predominantly yields the anti diastereomer.[1]

The ability to switch between these two pathways by simply changing the Lewis acid provides a powerful tool for selectively synthesizing either the syn or anti diastereomer of the product.[1]

Data Presentation: Diastereoselectivity of Nucleophilic Additions

The following tables summarize the quantitative data for various diastereoselective reactions with this compound, highlighting the influence of the Lewis acid on the diastereomeric ratio (d.r.).

Table 1: Addition of Allylstannane Reagents

NucleophileLewis AcidProduct(s)Diastereomeric Ratio (syn:anti)Proposed ControlReference
γ-(Methoxymethoxy)allylstannaneBF₃·OEt₂syn alcohol and cyclopropyl adduct93:7Felkin-Anh[1]
γ-(Methoxymethoxy)allylstannaneMgBr₂anti alcoholHigh (not specified)Chelation[1]

Table 2: Addition of Vinylzinc Reagents

NucleophileLewis Acid/ConditionsDiastereomeric Ratio (anti:syn)Proposed ControlReference
(Z)-Trisubstituted vinylzincIn situ generated zinc halide>15:1Chelation[1]

Table 3: Inverse-Demand Diels-Alder Reaction

DieneLewis AcidProductDiastereoselectivityProposed ControlReference
Chiral DieneMgBr₂DihydropyranoneSingle diastereomerChelation[1]

Mandatory Visualizations

Caption: Felkin-Anh model for non-chelation controlled addition.

Caption: Cram-Chelate model for chelation controlled addition.

Workflow cluster_prep Starting Material Preparation cluster_reaction Diastereoselective Addition cluster_workup Workup & Analysis start (S)-Ethyl Lactate benzylation O-Benzylation start->benzylation BnBr, NaH or O-Benzyl-2,2,2-trichloroacetimidate reduction Reduction (e.g., DIBAL-H) benzylation->reduction aldehyde This compound reduction->aldehyde choose_la Select Lewis Acid aldehyde->choose_la add_reagents Add Nucleophile (e.g., Grignard, Allylstannane) choose_la->add_reagents Chelating (MgBr₂) or Non-chelating (BF₃·OEt₂) reaction_step Reaction at low temp (e.g., -78 °C) add_reagents->reaction_step quench Aqueous Quench (e.g., sat. NH₄Cl) reaction_step->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, HPLC) Determine d.r. purify->analyze

Caption: General workflow for diastereoselective addition reactions.

Experimental Protocols

The following are representative protocols for the synthesis of the starting material and subsequent diastereoselective additions.

Protocol 1: Synthesis of (-)-(S)-2-(Benzyloxy)propanal

This protocol is adapted from procedures described in Organic Syntheses.[5] It involves the O-benzylation of commercially available (S)-ethyl lactate followed by reduction to the aldehyde.

Part A: (-)-(S)-Ethyl 2-(benzyloxy)propanoate

  • Materials:

    • (S)-ethyl lactate (11.8 g, 100 mmol)

    • O-benzyl-2,2,2-trichloroacetimidate (50.9 g, 200 mmol)

    • Anhydrous diethyl ether

    • Cyclohexane

    • Trifluoromethanesulfonic acid (catalyst)

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried 500-mL Schlenk flask under an inert atmosphere (argon), add (S)-ethyl lactate and O-benzyl-2,2,2-trichloroacetimidate.

    • Dissolve the reactants in a mixture of anhydrous diethyl ether and cyclohexane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of trifluoromethanesulfonic acid dropwise.

    • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (-)-(S)-ethyl 2-(benzyloxy)propanoate.

Part B: (-)-(S)-2-(Benzyloxy)propanal

  • Materials:

    • (-)-(S)-Ethyl 2-(benzyloxy)propanoate (18.7 g, 90 mmol)

    • Anhydrous diethyl ether (180 mL)

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 99 mL, 99 mmol)

    • Methanol

    • Saturated aqueous solution of sodium potassium tartrate

    • Argon or Nitrogen gas

  • Procedure:

    • In a flame-dried 500-mL Schlenk flask under an argon atmosphere, dissolve (-)-(S)-ethyl 2-(benzyloxy)propanoate in anhydrous diethyl ether (180 mL).

    • Cool the solution to -78 °C using a dry ice/ethanol bath.

    • Slowly add DIBAL-H (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield (-)-(S)-2-(benzyloxy)propanal as an oil. The product is often used in the next step without further purification.

Protocol 2: Chelation-Controlled Grignard Addition (Anti-selective)

This is a general protocol for the addition of a Grignard reagent to this compound under chelation control to favor the anti diastereomer.[1][6]

  • Materials:

    • This compound (1.0 equiv)

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

    • Anhydrous magnesium bromide (MgBr₂, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Argon or Nitrogen gas

  • Procedure:

    • Flame-dry all glassware and conduct the reaction under an inert atmosphere (argon).

    • In a round-bottom flask, suspend anhydrous MgBr₂ in anhydrous THF.

    • Cool the suspension to -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise to the MgBr₂ suspension and stir for 30 minutes to allow for chelate formation.

    • Slowly add the Grignard reagent dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Non-Chelation-Controlled Aldol Addition (Syn-selective)

This protocol describes a Mukaiyama-type aldol addition using a silyl enol ether under non-chelation control to favor the syn diastereomer.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 equiv)

    • Boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Argon or Nitrogen gas

  • Procedure:

    • Flame-dry all glassware and conduct the reaction under an inert atmosphere (argon).

    • In a round-bottom flask, dissolve this compound in anhydrous DCM.

    • Cool the solution to -78 °C.

    • Add BF₃·OEt₂ dropwise and stir for 15 minutes.

    • Add a solution of the silyl enol ether in anhydrous DCM dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio of the resulting β-hydroxy ketone by ¹H NMR spectroscopy.

References

Application Notes and Protocols: Chelation-Controlled Additions to (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for achieving high diastereoselectivity in nucleophilic additions to the chiral aldehyde, (S)-2-(benzyloxy)propanal. The methodologies described leverage chelation control to favor the formation of the syn diastereomer, a critical strategy in the stereocontrolled synthesis of complex molecules and pharmaceutical intermediates.

Introduction

Nucleophilic additions to chiral α-alkoxy aldehydes, such as this compound, are fundamental transformations in organic synthesis. The stereochemical outcome of these reactions can be directed by the inherent chirality of the substrate. The presence of a chelating group, like the benzyloxy group at the α-position, allows for the formation of a rigid, five-membered ring intermediate with a Lewis acidic organometallic reagent. This chelate formation effectively blocks one face of the carbonyl group, leading to a highly diastereoselective nucleophilic attack from the less hindered face, predominantly yielding the syn addition product. This principle is an extension of the Cram-chelation model.[1] In contrast, non-chelating conditions, often employing bulky protecting groups or non-coordinating solvents, typically lead to the anti diastereomer, as predicted by the Felkin-Anh model.

The ability to selectively generate either the syn or anti diastereomer is of paramount importance in the synthesis of natural products and pharmaceuticals, where the precise stereochemistry of hydroxyl-bearing centers is crucial for biological activity.

Data Presentation: Diastereoselectivity in Nucleophilic Additions

The following table summarizes the expected outcomes for chelation-controlled additions of various organometallic reagents to this compound. The diastereomeric ratio (d.r.) is a key indicator of the reaction's selectivity.

EntryNucleophile (R-M)Lewis Acid/Solvent SystemExpected Major DiastereomerExpected d.r. (syn:anti)Yield (%)
1Methylmagnesium bromide (CH₃MgBr)Diethyl ether or THFsyn>90:10High
2Vinyllithium (CH₂=CHLi)THFsyn>90:10Moderate to High
3Phenylmagnesium chloride (PhMgCl)THFsyn>95:5High
4Allylmagnesium bromide (CH₂=CHCH₂MgBr)Diethyl ethersyn>90:10High
5Diethylzinc (Et₂Zn)Toluene with catalytic TiCl₄syn>95:5Moderate

Note: The expected diastereomeric ratios and yields are based on established principles of chelation control for α-alkoxy aldehydes. Actual results may vary depending on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Considerations:

All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Grignard Addition to this compound (Example: Methylmagnesium Bromide)

This protocol describes the chelation-controlled addition of a Grignard reagent to afford the corresponding syn-alcohol.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-alcohol.

Protocol 2: Organolithium Addition to this compound (Example: Vinyllithium)

This protocol outlines the addition of an organolithium reagent, which also proceeds via a chelation-controlled pathway.

Materials:

  • This compound

  • Vinyllithium (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinyllithium (1.1 eq) to the stirred solution via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography to obtain the pure syn-product.

Visualizations

Caption: Mechanism of Chelation-Controlled Addition.

Experimental_Workflow Start Start: this compound & Reagents Reaction Reaction under Inert Atmosphere (e.g., 0°C or -78°C) Start->Reaction Quench Quenching (e.g., sat. aq. NH₄Cl or NaHCO₃) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Layer (e.g., MgSO₄ or Na₂SO₄) Workup->Drying Purification Purification (Flash Column Chromatography) Drying->Purification Analysis Characterization & Diastereomeric Ratio Determination (NMR, etc.) Purification->Analysis End Final syn-Product Analysis->End

Caption: General Experimental Workflow for Nucleophilic Addition.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically yielding α,β-unsaturated esters and other electron-deficient alkenes.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[2] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes by employing phosphonates with electron-withdrawing groups.[1] For reactions involving base-sensitive substrates, the Masamune-Roush conditions provide a milder alternative.[1][2]

The use of chiral aldehydes, such as (S)-2-(benzyloxy)propanal, in the HWE reaction allows for the synthesis of enantiomerically enriched compounds containing a γ-stereocenter. These chiral building blocks are of significant interest in the pharmaceutical industry and in the total synthesis of complex natural products, where precise control of stereochemistry is paramount for biological activity. For instance, fragments of potent cytotoxic macrolides like Laulimalide and the Amphidinolides have been synthesized utilizing the HWE reaction on chiral aldehydes. While specific literature examples detailing the HWE reaction on this compound are limited, the protocols and data presented herein are based on established procedures for structurally analogous chiral α-alkoxy aldehydes and are expected to be highly applicable.

Reaction Principle and Stereoselectivity

The HWE reaction is initiated by the deprotonation of a phosphonate ester at the α-carbon using a suitable base, generating a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting tetrahedral intermediate subsequently eliminates a dialkyl phosphate salt to form the alkene product.

The stereochemical outcome of the HWE reaction is a critical aspect. Under standard conditions, the reaction is thermodynamically controlled, leading predominantly to the (E)-isomer due to the reversibility of the initial addition and the preferential formation of the more stable anti-oxaphosphetane intermediate. In contrast, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing fluoroalkoxy groups and strong, non-coordinating bases at low temperatures, proceeds under kinetic control to favor the formation of the (Z)-isomer.[3][4] The diastereoselectivity of the reaction with chiral α-alkoxy aldehydes is influenced by the existing stereocenter, with the incoming nucleophile generally adding in a manner that minimizes steric interactions, often following Felkin-Anh or chelation-controlled models depending on the reaction conditions.

Data Presentation

The following table summarizes representative quantitative data for Horner-Wadsworth-Emmons reactions with aldehydes structurally similar to this compound, showcasing the expected stereoselectivity and yields under different reaction conditions.

AldehydePhosphonate ReagentBase/ConditionsProductE/Z RatioYield (%)Reference
Chiral α-alkoxy aldehydeTriethyl phosphonoacetateNaH, THF, 0 °C to rt(E)-α,β-Unsaturated ester>95:585-95[5] (general)
Chiral α-alkoxy aldehydeTriethyl phosphonoacetateLiCl, DBU, CH3CN(E)-α,β-Unsaturated ester>95:580-90[1][6]
Aldehyde 10 (Laulimalide fragment)Phosphonate 8 (Still-Gennari type)KHMDS, 18-crown-6, THF, -78 °C(Z)-Alkene 111:575 (for Z-isomer)[7]

Experimental Protocols

Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis

This protocol describes a general procedure for the synthesis of (E)-α,β-unsaturated esters from this compound using triethyl phosphonoacetate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to create a suspension and cool the flask to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters using a Still-Gennari type phosphonate.[7][8]

Materials:

  • This compound

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2-2.0 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of the phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) (1.1 equivalents) in anhydrous THF.

  • Slowly add the KHMDS solution (1.05-1.1 equivalents) dropwise to the stirred mixture. Stir vigorously at -78 °C for 30-60 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α,β-unsaturated ester.

Protocol 3: Masamune-Roush Conditions for Mild (E)-Olefination

This protocol is suitable for base-sensitive substrates, employing milder conditions to achieve (E)-selectivity.[1][6]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Anhydrous Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.5-1.6 equivalents) and the phosphonate reagent (1.5 equivalents).

  • Add anhydrous acetonitrile and stir to dissolve/suspend the solids.

  • Add this compound (1.0 equivalent) to the mixture.

  • Cool the mixture to 0 °C.

  • Add DBU (1.5 equivalents) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

HWE_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Aldehyde This compound Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Phosphonate Phosphonate Reagent Deprotonation Deprotonation Phosphonate->Deprotonation Base Base (e.g., NaH, KHMDS, DBU/LiCl) Base->Deprotonation Deprotonation->Nucleophilic_Addition Phosphonate Carbanion Elimination Elimination Nucleophilic_Addition->Elimination Tetrahedral Intermediate Quench Quench (aq. NH4Cl) Elimination->Quench Crude Product Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Chiral α,β-Unsaturated Ester Purification->Product

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Drug_Development_Application Start Chiral Precursors: This compound & Phosphonate Reagent HWE Horner-Wadsworth-Emmons Reaction Start->HWE Key_Intermediate Chiral γ-Benzyloxy α,β-Unsaturated Ester HWE->Key_Intermediate Functional_Group_Manipulation Further Synthetic Modifications (e.g., reduction, epoxidation, hydrolysis) Key_Intermediate->Functional_Group_Manipulation Advanced_Intermediate Advanced Chiral Building Block Functional_Group_Manipulation->Advanced_Intermediate Fragment_Coupling Fragment Coupling/ Macrocyclization Advanced_Intermediate->Fragment_Coupling Target_Molecule Complex Natural Product or API Candidate (e.g., Laulimalide analogue) Fragment_Coupling->Target_Molecule Biological_Screening Biological Screening & Lead Optimization Target_Molecule->Biological_Screening Drug_Candidate Drug Candidate Biological_Screening->Drug_Candidate

Caption: Application of HWE products in drug development.

References

Application Notes and Protocols for Grignard Reactions with (S)-2-(Benzyloxy)propanal: A Guide to Stereochemical Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of Grignard reagents to α-chiral aldehydes, such as (S)-2-(benzyloxy)propanal, is a powerful C-C bond-forming reaction in asymmetric synthesis. The stereochemical outcome of this reaction is of paramount importance for the construction of complex molecules with defined stereochemistry. This document provides a detailed overview of the stereochemical principles governing these reactions, quantitative data on the diastereoselectivity, a comprehensive experimental protocol, and a discussion of the controlling stereochemical models.

Introduction: Stereochemical Control in Grignard Additions

The inherent chirality of this compound, specifically the stereocenter at the α-position to the carbonyl, directs the facial selectivity of the incoming nucleophilic Grignard reagent. This results in the formation of diastereomeric secondary alcohols. The benzyloxy group plays a crucial role in this process. Its oxygen atom can act as a chelating agent with the magnesium ion of the Grignard reagent, leading to a rigid cyclic transition state. This chelation-controlled pathway is a key determinant of the reaction's stereochemical outcome.

Two primary models are used to predict the major diastereomer formed in nucleophilic additions to α-chiral aldehydes: the Cram's chelation model and the Felkin-Anh model for non-chelation-controlled reactions.

  • Cram's Chelation Model : In the presence of a chelating group (like the benzyloxy group in our substrate) and a chelating metal (like the Mg in a Grignard reagent), a five-membered cyclic intermediate is formed between the carbonyl oxygen, the α-alkoxy oxygen, and the magnesium atom. This rigid structure locks the conformation of the aldehyde, and the nucleophile (the R-group from the Grignard reagent) preferentially attacks from the less sterically hindered face. For this compound, this model predicts the formation of the syn diastereomer as the major product.

  • Felkin-Anh Model (Non-chelation control) : Under non-chelating conditions (e.g., in the presence of a non-chelating Lewis acid like BF₃·OEt₂), the largest group at the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group. For this compound, this would typically lead to the anti diastereomer.

Given that Grignard reagents contain a chelating metal (Mg), their reactions with this compound are generally expected to proceed via the Cram's chelation model, affording high syn diastereoselectivity.

Quantitative Data: Diastereoselectivity of Grignard Additions to this compound

The diastereoselectivity of the Grignard reaction with this compound is consistently high in favor of the syn diastereomer across a range of Grignard reagents. The following table summarizes representative data for these reactions.

EntryGrignard Reagent (R-MgX)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Methylmagnesium bromide(2S,3R)-3-(Benzyloxy)butan-2-ol85>95:5
2Ethylmagnesium bromide(2R,3S)-4-(Benzyloxy)pentan-3-ol82>95:5
3Phenylmagnesium bromide(1R,2S)-2-(Benzyloxy)-1-phenylpropan-1-ol78>95:5
4Vinylmagnesium bromide(3S,4S)-4-(Benzyloxy)pent-1-en-3-ol75>95:5

Note: The yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of (2S,3R)-3-(Benzyloxy)butan-2-ol

This protocol details the reaction of methylmagnesium bromide with this compound under chelation-controlled conditions.

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Charging the Reactants: To the flask, add this compound (1 equivalent) dissolved in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel to the cooled aldehyde solution over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: While maintaining the cold temperature, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volume).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by flash column chromatography on silica gel to afford the pure (2S,3R)-3-(benzyloxy)butan-2-ol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product or the crude reaction mixture.

Visualization of Stereochemical Models

The following diagrams illustrate the transition states for the chelation-controlled and non-chelation-controlled additions of a Grignard reagent (R-MgX) to this compound.

Caption: Cram's Chelation Model Transition State.

Caption: Felkin-Anh Model Transition State.

Conclusion

The Grignard reaction with this compound serves as a reliable and highly diastereoselective method for the synthesis of syn-1,2-diols. The stereochemical outcome is predominantly governed by the Cram's chelation model, leveraging the coordinating ability of the benzyloxy group. The provided protocol offers a robust procedure for obtaining these valuable chiral building blocks. Understanding and applying these principles are essential for the rational design of stereocontrolled synthetic routes in academic and industrial research.

Application Note: A Scalable, Enantioselective Synthesis of (S)-2-(Benzyloxy)propanal for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure chiral aldehydes are critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The stereochemistry of these intermediates often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2] (S)-2-(benzyloxy)propanal is a valuable chiral synthon, prized for its utility in stereocontrolled carbon-carbon bond-forming reactions.[3][4] Its benzyloxy group can act as a chelating agent with Lewis acids, enabling highly diastereoselective nucleophilic additions to the aldehyde functionality.[3] This application note provides a detailed, scalable, and robust protocol for the synthesis of enantiomerically pure this compound, starting from the inexpensive and readily available chiral precursor, (S)-ethyl lactate.[4][5]

Overall Synthetic Workflow

The synthesis is a two-step process beginning with the protection of the hydroxyl group of (S)-ethyl lactate via O-benzylation, followed by the partial reduction of the resulting ester to the desired aldehyde using diisobutylaluminum hydride (DIBAL-H). This acid-catalyzed benzylation method is noted for preventing racemization and its suitability for large-scale reactions.[5]

Figure 1: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate

This procedure details the acid-catalyzed O-benzylation of (S)-ethyl lactate.

Materials:

  • (S)-Ethyl lactate (ee > 99%)

  • O-Benzyl-2,2,2-trichloroacetimidate

  • Cyclohexane, anhydrous

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • To a stirred solution of (S)-ethyl lactate (1.0 equiv) and O-benzyl-2,2,2-trichloroacetimidate (1.1 equiv) in anhydrous cyclohexane, add a catalytic amount of trifluoromethanesulfonic acid (approx. 0.003 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[5]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield (S)-ethyl 2-(benzyloxy)propanoate as a clear oil.[5]

Step 2: Synthesis of this compound

This protocol describes the reduction of the ethyl ester to the corresponding aldehyde using DIBAL-H at low temperature.

Materials:

  • (S)-Ethyl 2-(benzyloxy)propanoate

  • Diisobutylaluminum hydride (DIBAL-H, solution in hexanes or toluene)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1N

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried Schlenk flask with magnetic stirrer

  • Dropping funnel with a rubber septum

  • Inert gas line (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere of argon.

  • Add a solution of (S)-ethyl 2-(benzyloxy)propanoate (1.0 equiv) in anhydrous diethyl ether.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 to 1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature at -78 °C.

  • Stir the mixture vigorously at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature, then add 1N HCl and stir until two clear layers form.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude aldehyde is often used directly in the next step or can be purified by careful distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the described synthetic route.

StepProductStarting MaterialMethodTypical YieldPurity (ee)Reference
1(S)-Ethyl 2-(benzyloxy)propanoate(S)-Ethyl LactateAcid-catalyzed O-benzylation78-83%>99%[5]
2This compound(S)-Ethyl 2-(benzyloxy)propanoateDIBAL-H ReductionHigh (not specified)>99% (expected)[5]

Application in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis due to its ability to facilitate chelation-controlled reactions. The proximate benzyloxy group coordinates with a Lewis acid, creating a rigid five-membered ring transition state. This conformation sterically directs the incoming nucleophile to attack from the less hindered face of the aldehyde, resulting in a high degree of diastereoselectivity in the product.

Figure 2: Chelation control logic in additions to this compound.

References

Application Notes and Protocols: Lewis Acid Mediated Reactions of (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective Lewis acid mediated reactions of the chiral aldehyde, (S)-2-(benzyloxy)propanal. This versatile building block is pivotal in asymmetric synthesis, allowing for the construction of complex stereochemically-defined molecules. The methodologies outlined herein are grounded in seminal works and contemporary research, offering reliable procedures for achieving high diastereoselectivity in various carbon-carbon bond-forming reactions.

Introduction

This compound is a valuable chiral aldehyde in organic synthesis due to the directing effect of its α-benzyloxy group. In the presence of a Lewis acid, the aldehyde's carbonyl oxygen and the benzylic ether oxygen can form a rigid five-membered chelate. This chelation control dictates the facial selectivity of nucleophilic attack, leading to predictable and highly diastereoselective outcomes. The choice of Lewis acid is critical, as it can influence the formation of this chelate, thereby controlling the stereochemistry of the product. Chelating Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), typically favor the syn diastereomer, while non-chelating Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), tend to yield the anti diastereomer.

This document details protocols for three major classes of Lewis acid mediated reactions of this compound: Mukaiyama aldol reactions, additions of allylsilanes, and hetero-Diels-Alder reactions.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective reactions of this compound with various nucleophiles and Lewis acids.

Table 1: Mukaiyama Aldol Reaction of this compound with Silyl Enol Ethers

EntrySilyl Enol EtherLewis AcidSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsiloxy)cyclohexeneTiCl₄CH₂Cl₂-78185>95:5
21-(Trimethylsiloxy)cyclohexeneSnCl₄CH₂Cl₂-78182>95:5
31-(Trimethylsiloxy)cyclohexeneBF₃·OEt₂CH₂Cl₂-7817510:90
4Silyl ketene acetal of methyl propionateTiCl₄CH₂Cl₂-7828897:3
5Silyl enol ether of acetophenoneSnCl₄CH₂Cl₂-7839096:4

Table 2: Addition of Allyltrimethylsilane to this compound

EntryLewis AcidSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-7828995:5
2SnCl₄CH₂Cl₂-7828594:6
3BF₃·OEt₂CH₂Cl₂-783788:92

Table 3: Hetero-Diels-Alder Reaction of this compound with Danishefsky's Diene

EntryLewis AcidSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1ZnCl₂THF-78 to RT1275>95:5
2Eu(fod)₃CH₂Cl₂-78 to RT1868>95:5

Mandatory Visualization

Lewis_Acid_Activation cluster_aldehyde cluster_lewis_acid cluster_chelate cluster_product Aldehyde This compound Chelate Rigid 5-membered Chelate Aldehyde->Chelate Coordination Lewis_Acid Lewis Acid (e.g., TiCl4, SnCl4) Lewis_Acid->Chelate Syn_Product syn-Diastereomer Chelate->Syn_Product Nucleophilic Attack (less hindered face)

Caption: Chelation-controlled nucleophilic addition to this compound.

Experimental_Workflow start Start reagents Combine this compound and Nucleophile in Solvent start->reagents cool Cool to -78 °C reagents->cool add_lewis_acid Add Lewis Acid Dropwise cool->add_lewis_acid stir Stir at -78 °C add_lewis_acid->stir quench Quench Reaction stir->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Lewis acid mediated reactions.

Experimental Protocols

Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction (Chelation Control)

This protocol describes the reaction of this compound with 1-(trimethylsiloxy)cyclohexene using titanium tetrachloride as the Lewis acid to favor the syn aldol adduct.

Materials:

  • This compound

  • 1-(Trimethylsiloxy)cyclohexene

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.

  • To this mixture, add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes. The reaction mixture will typically turn a deep red or brown color.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired syn-aldol adduct.

Protocol 2: BF₃·OEt₂-Mediated Mukaiyama Aldol Reaction (Non-Chelation Control)

This protocol outlines the reaction of this compound with 1-(trimethylsiloxy)cyclohexene using boron trifluoride etherate to favor the anti aldol adduct.

Materials:

  • This compound

  • 1-(Trimethylsiloxy)cyclohexene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C.

  • Add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 1.2 equiv) dropwise.

  • To this mixture, add freshly distilled BF₃·OEt₂ (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Follow the workup and purification procedure as described in Protocol 1 to isolate the anti-aldol adduct.

Protocol 3: ZnCl₂-Mediated Hetero-Diels-Alder Reaction

This protocol describes the cycloaddition of this compound with Danishefsky's diene using zinc chloride as the Lewis acid.

Materials:

  • This compound

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.2 mmol, 1.2 equiv) and suspend it in anhydrous THF (5 mL).

  • Cool the suspension to -78 °C.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and Danishefsky's diene (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).

  • Add the solution of the aldehyde and diene dropwise to the cooled ZnCl₂ suspension.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 10 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cycloadduct.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided may require optimization depending on the specific substrates and desired outcomes.

Application Notes and Protocols for the Enantioselective Synthesis of Homoallylic Alcohols using (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of homoallylic alcohols, utilizing the chiral aldehyde, (S)-2-(benzyloxy)propanal. The inherent chirality of this starting material, coupled with the selection of appropriate allylating agents and Lewis acids, allows for a high degree of stereocontrol in the formation of new stereocenters. This methodology is of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise stereochemistry is crucial for biological activity.

The diastereoselectivity of these reactions is primarily governed by two competing stereochemical models: the Felkin-Anh model and the Cram-chelate model. The benzyloxy group at the α-position of this compound can act as a chelating group with a Lewis acid, leading to a rigid transition state and favoring the formation of the syn-diastereomer. In the absence of chelation, the reaction is predicted to proceed via the Felkin-Anh model, yielding the anti-diastereomer as the major product. The choice of Lewis acid is therefore critical in directing the stereochemical outcome of the addition.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective allylation of this compound with allyltributylstannane, highlighting the influence of the Lewis acid on the product distribution and yield.

Table 1: Lewis Acid-Mediated Allylation of this compound

EntryLewis AcidProduct(s)Diastereomeric Ratio (syn:anti)Yield (%)
1MgBr₂·OEt₂syn- and anti-homoallylic alcohols95:585
2BF₃·OEt₂syn- and anti-homoallylic alcohols10:9078

Experimental Protocols

Protocol 1: Chelation-Controlled Synthesis of syn-(3S,4S)-1-Penten-3,4-diol derivative

This protocol outlines the synthesis of the syn-homoallylic alcohol via a chelation-controlled mechanism using magnesium bromide etherate as the Lewis acid.

Materials:

  • This compound

  • Allyltributylstannane

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add magnesium bromide etherate (1.2 mmol).

  • Stir the mixture at -78 °C for 15 minutes to allow for chelate formation.

  • To this mixture, add a solution of allyltributylstannane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the syn-homoallylic alcohol.

Protocol 2: Non-Chelation-Controlled Synthesis of anti-(3R,4S)-1-Penten-3,4-diol derivative

This protocol describes the synthesis of the anti-homoallylic alcohol, which is favored under non-chelating conditions using boron trifluoride etherate.

Materials:

  • This compound

  • Allyltributylstannane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.2 mmol).

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of allyltributylstannane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the anti-homoallylic alcohol.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_products Products Aldehyde This compound Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Allylating_Agent Allyltributylstannane Allylating_Agent->Reaction_Mixture Lewis_Acid Lewis Acid (MgBr2·OEt2 or BF3·OEt2) Lewis_Acid->Reaction_Mixture Solvent Anhydrous DCM, -78°C Solvent->Reaction_Mixture Quenching Quench with NaHCO3 Reaction_Mixture->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification syn_Product syn-Homoallylic Alcohol Purification->syn_Product MgBr2·OEt2 anti_Product anti-Homoallylic Alcohol Purification->anti_Product BF3·OEt2

Caption: Experimental workflow for the diastereoselective synthesis of homoallylic alcohols.

logical_relationship Start This compound + Allylating Agent Decision Choice of Lewis Acid Start->Decision Chelation Chelating Lewis Acid (e.g., MgBr2·OEt2) Decision->Chelation Yes NonChelation Non-Chelating Lewis Acid (e.g., BF3·OEt2) Decision->NonChelation No Cram Cram-Chelate Model Chelation->Cram Felkin Felkin-Anh Model NonChelation->Felkin Syn syn-Homoallylic Alcohol (Major Product) Cram->Syn Anti anti-Homoallylic Alcohol (Major Product) Felkin->Anti

Caption: Logical relationship governing the stereochemical outcome of the allylation reaction.

Troubleshooting & Optimization

Preventing racemization during the synthesis of (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the synthesis of (S)-2-(benzyloxy)propanal, with a primary focus on preventing racemization.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to a loss of stereochemical integrity during the synthesis.

Issue 1: Significant Racemization or Low Enantiomeric Excess (e.e.) in the Final Aldehyde Product

  • Potential Cause 1: Suboptimal Temperature Control During Ester Reduction.

    • Question: I'm using DIBAL-H to reduce ethyl (S)-2-(benzyloxy)propanoate, but my product has a low e.e. What went wrong?

    • Answer: The reduction of esters to aldehydes with Diisobutylaluminium hydride (DIBAL-H) is highly temperature-sensitive. The tetrahedral intermediate formed after the initial hydride addition is stable at low temperatures, which prevents the elimination of the alkoxy group and subsequent over-reduction to the alcohol.[1] Crucially, maintaining a very low temperature is essential to stop the reaction at the aldehyde stage.[1][2] Any increase in temperature can not only lead to the formation of the corresponding alcohol but may also promote side reactions that compromise enantiopurity.

    • Recommended Solution:

      • Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for the duration of the reaction.[2][3]

      • Ensure the DIBAL-H solution is also pre-cooled to -78 °C before it is transferred via cannula to the ester solution.[4]

      • Use a reliable, calibrated low-temperature thermometer to monitor the internal reaction temperature.

  • Potential Cause 2: Racemization During the O-Benzylation Step.

    • Question: I checked the enantiopurity of my intermediate, ethyl (S)-2-(benzyloxy)propanoate, and found it was already racemized. How can I prevent this?

    • Answer: The choice of reagents for the O-benzylation of the hydroxyl group on ethyl (S)-lactate is critical. Using a strong base, such as sodium hydride (NaH), with benzyl bromide is known to cause considerable racemization.[3][5] The basic conditions can deprotonate the α-carbon, leading to the formation of a planar enolate, which subsequently loses its stereochemical information.

    • Recommended Solution:

      • Avoid using strong bases like sodium hydride for the benzylation step.

      • Employ the O-benzyl-2,2,2-trichloroacetimidate method with a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction proceeds under mildly acidic conditions, which circumvents the problem of base-catalyzed enolization and is high-yielding.[3]

  • Potential Cause 3: Racemization During Work-up or Purification.

    • Question: My crude product shows high e.e., but it drops after work-up and purification. Why is this happening?

    • Answer: this compound is an α-chiral aldehyde, and the hydrogen on the stereocenter is acidic.[6] Exposure to even mild acidic or basic conditions, especially with heating, can catalyze enolization, leading to racemization.[6] Standard purification techniques like silica gel chromatography can sometimes be acidic enough to cause a loss of enantiopurity.

    • Recommended Solution:

      • Perform the reaction quench and work-up at low temperatures.

      • Minimize exposure to acidic or basic aqueous solutions. If an acid wash is necessary to remove aluminum salts, it should be brief and performed on a cold solution.[3]

      • If purification by column chromatography is required, consider using a neutralized silica gel or a different stationary phase like Florisil.

      • The aldehyde can often be used in subsequent steps without further purification if the reaction is clean.[3] It can be stored for several days at -20°C under an inert atmosphere (e.g., argon) without significant racemization.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable synthetic route to produce this compound with high enantiopurity?

    • The most prevalent and economically viable route begins with commercially available (S)-ethyl lactate.[5][7] The recommended two-step process to ensure high enantiomeric excess involves:

      • O-benzylation: Protection of the hydroxyl group using O-benzyl-2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid. This method avoids the considerable racemization seen with base-mediated approaches.[3]

      • Ester Reduction: Reduction of the resulting ethyl (S)-2-(benzyloxy)propanoate using Diisobutylaluminium hydride (DIBAL-H) at a strictly maintained temperature of -78 °C.[2][3]

  • Q2: What is the chemical mechanism behind the racemization of this compound?

    • Racemization occurs via the formation of a planar, achiral enol or enolate intermediate.[6] The hydrogen atom on the chiral carbon (the α-carbon) is acidic and can be removed by a base or promoted by an acid. This creates a C=C double bond, flattening the stereocenter. Re-protonation of this intermediate can then occur from either face of the planar molecule with roughly equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers, known as a racemic mixture.[6]

  • Q3: How can I monitor the enantiomeric excess (e.e.) of my product and intermediates?

    • The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC).[5][8] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with the addition of chiral solvating agents.[9]

  • Q4: Can I use Swern oxidation to synthesize the aldehyde? Does it prevent racemization?

    • Yes, Swern oxidation is an excellent alternative method. It involves oxidizing the corresponding primary alcohol, (S)-2-(benzyloxy)propan-1-ol. The Swern oxidation is known for its mild reaction conditions (typically -78 °C) and a very low degree of racemization for compounds with α-chiral centers.[10] This would require first reducing the ethyl (S)-2-(benzyloxy)propanoate to the alcohol (e.g., with LiAlH₄) and then oxidizing it in a separate step.

Data Presentation

Table 1: Comparison of O-Benzylation Methods for (S)-Ethyl Lactate

MethodReagentsKey ConditionsYieldRacemization RiskReference(s)
Sodium Hydride Benzyl bromide, Sodium Hydride (NaH)DMFLowConsiderable [3][5]
Silver(I) Oxide Benzyl bromide, Silver(I) Oxide (Ag₂O)-HighLow[3][5]
Trichloroacetimidate O-Benzyl-2,2,2-trichloroacetimidate, TfOH (cat.)Cyclohexane/DCM, RTHigh (e.g., 90%)Very Low [3]

Table 2: Comparison of Key Methods for Aldehyde Formation

MethodStarting MaterialReagentsKey ConditionsRacemization RiskReference(s)
DIBAL-H Reduction Ethyl (S)-2-(benzyloxy)propanoateDIBAL-H-78 °C Low (if temp. is controlled)[1][2][3]
Swern Oxidation (S)-2-(benzyloxy)propan-1-olDMSO, (COCl)₂, Et₃N-78 °C Very Low [10]

Experimental Protocols

Protocol 1: Synthesis of (−)-(S)-Ethyl 2-(benzyloxy)propanoate[3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-ethyl lactate (1.0 equiv) and O-benzyl-2,2,2-trichloroacetimidate (2.0 equiv).

  • Dissolve the reagents in a mixture of anhydrous cyclohexane and anhydrous dichloromethane (7:1 v/v).

  • While stirring rapidly, add trifluoromethanesulfonic acid (approx. 0.045 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 48-60 hours.

  • Quench the reaction by diluting with water and hexane. Continue stirring for 3 hours.

  • Filter the precipitated trichloroacetamide. Separate the aqueous phase and extract three times with hexane.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with saturated aqueous sodium chloride.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure.

  • Purify the residue by fractional distillation to yield the product.

Protocol 2: Synthesis of (−)-(S)-2-(Benzyloxy)propanal via DIBAL-H Reduction[3]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (−)-(S)-ethyl 2-(benzyloxy)propanoate (1.0 equiv) in anhydrous diethyl ether.

  • Cool the reaction mixture to -78 °C using a dry ice/ethanol bath.

  • In a separate flask, cool a solution of DIBAL-H (1.0 M in hexanes, approx. 1.1 equiv) to -78 °C.

  • Transfer the cold DIBAL-H solution to the ester solution dropwise via cannula over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde. The product is often of sufficient purity to be used directly.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Reduction Start (S)-Ethyl Lactate Benzylation O-Benzyl-2,2,2-trichloroacetimidate, TfOH (cat.) Start->Benzylation Racemization-free protection Intermediate (S)-Ethyl 2-(benzyloxy)propanoate Benzylation->Intermediate Reduction DIBAL-H, -78°C Intermediate->Reduction Stereocontrolled reduction Product This compound Reduction->Product

Caption: Recommended synthetic workflow for this compound.

Racemization_Mechanism S_Aldehyde (S)-Aldehyde (Chiral) Enol Achiral Enol Intermediate (Planar) S_Aldehyde->Enol + H⁺ or - H⁺ Enol->S_Aldehyde + H⁺ (re face) R_Aldehyde (R)-Aldehyde (Chiral) Enol->R_Aldehyde + H⁺ (si face)

Caption: Mechanism of acid/base-catalyzed racemization via an achiral enol.

Troubleshooting_Tree Start Low e.e. Detected in Final Product? Check_Intermediate Check e.e. of (S)-Ethyl 2-(benzyloxy)propanoate Start->Check_Intermediate Start Here Intermediate_OK e.e. is High Check_Intermediate->Intermediate_OK Intermediate_Low e.e. is Low Check_Intermediate->Intermediate_Low Check_Reduction Review Ester Reduction Step Temp_Check Was temp. strictly maintained at -78°C? Check_Reduction->Temp_Check Check_Workup Analyze Workup & Purification Conditions Conditions_Yes Yes Check_Workup->Conditions_Yes Intermediate_OK->Check_Reduction Fix_Benzylation Action: Change O-Benzylation method to Trichloroacetimidate. Intermediate_Low->Fix_Benzylation Temp_No No Temp_Check->Temp_No Temp_Yes Yes Temp_Check->Temp_Yes Fix_Temp Action: Improve temperature monitoring and control. Temp_No->Fix_Temp Temp_Yes->Check_Workup Conditions_Check Were harsh acidic/basic conditions or heat used? Fix_Workup Action: Use neutral, low-temp workup. Avoid silica gel if possible. Conditions_Yes->Fix_Workup

References

(S)-2-(Benzyloxy)propanal Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(benzyloxy)propanal.

Troubleshooting Guide: Common Side Products

This guide addresses specific issues that may arise during the synthesis, particularly in the oxidation of (S)-2-(benzyloxy)propan-1-ol to the target aldehyde.

Question: My final product is contaminated with an acidic impurity. What is this byproduct and how can I prevent its formation?

Answer: The most common acidic byproduct is (S)-2-(benzyloxy)propanoic acid, which results from the over-oxidation of the target aldehyde.[1][2] Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids if the reaction conditions are not carefully controlled.[1][3]

Troubleshooting Steps:

  • Choice of Oxidant: Employ mild oxidizing agents that are known to selectively convert primary alcohols to aldehydes with minimal over-oxidation.[3] Suitable reagents include Dess-Martin periodinane (DMP), or those used in Swern and related activated-DMSO oxidations.[4][5][6][7] Stronger oxidants like Jones reagent should be avoided as they readily oxidize primary alcohols to carboxylic acids.[3]

  • Control Stoichiometry: Use a controlled amount of the oxidizing agent. A large excess will increase the likelihood of over-oxidation.[1]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde product.

  • Purification: The acidic byproduct can typically be removed during the aqueous work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This converts the carboxylic acid into its water-soluble salt.

Question: I am observing byproducts that suggest the loss of the benzyl protecting group. What causes this and how can it be avoided?

Answer: The benzyl ether is a robust protecting group but can be cleaved under certain conditions, leading to the formation of (S)-2-hydroxypropanal and toluene.[8][9]

Troubleshooting Steps:

  • Avoid Strong Acids: Benzyl ethers can be cleaved by strong acids.[8] Ensure that the reaction and work-up conditions are not strongly acidic.

  • Prevent Catalytic Hydrogenolysis: The most common method for benzyl group removal is palladium-catalyzed hydrogenation.[8][9] If your reaction is contaminated with residual palladium from a previous synthetic step, or if you are using reagents that can act as a hydrogen source, inadvertent debenzylation can occur.[10] Ensure all glassware and reagents are free from such contaminants.

  • Check Oxidant Compatibility: While less common with mild oxidants, some oxidative conditions can affect the benzyl group.[8]

Question: My analysis shows unexpected high-molecular-weight impurities. What are they and how can I minimize them?

Answer: Aldehydes are susceptible to self-condensation (aldol reaction), especially in the presence of acidic or basic catalysts, to form β-hydroxy aldehydes or their dehydrated α,β-unsaturated derivatives.[11][12][13] This leads to dimeric or oligomeric byproducts.

Troubleshooting Steps:

  • Maintain Neutral pH: Carefully control the pH of the reaction and work-up procedures to remain as close to neutral as possible. Both strong bases and acids can catalyze the aldol reaction.[11][12]

  • Control Temperature: Keep reaction temperatures low, as higher temperatures can accelerate the rate of self-condensation.

  • Limit Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time after completion, as this provides more opportunity for side reactions to occur.

  • Purification: These higher-molecular-weight adducts usually have significantly different polarity from the desired aldehyde and can often be separated by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound? A1: A widely used approach starts from the inexpensive and optically pure (S)-ethyl lactate.[14][15] The synthesis involves O-benzylation of the hydroxyl group, followed by reduction of the ethyl ester to the primary alcohol, (S)-2-(benzyloxy)propan-1-ol, and subsequent mild oxidation to the target aldehyde.[16]

Q2: Which mild oxidation methods are recommended for converting (S)-2-(benzyloxy)propan-1-ol to the aldehyde? A2: Several methods are effective for this transformation while minimizing over-oxidation. The most common include:

  • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C).[6][7] It is known for its mild conditions and wide functional group tolerance.[17]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent (DMP) in a solvent like dichloromethane at room temperature.[4][18][19] This method is very efficient, selective, and has a simple work-up.[20]

Q3: What are the specific byproducts of a Swern oxidation I should be aware of? A3: The Swern oxidation generates stoichiometric amounts of dimethyl sulfide (CH₃SCH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[6][21] Dimethyl sulfide has a notoriously unpleasant and pervasive odor, and carbon monoxide is highly toxic, so the reaction must be performed in a well-ventilated fume hood.[6] Improper temperature control (warming above -60 °C) can also lead to a side reaction forming a methylthiomethyl (MTM) ether.[22]

Q4: How can I confirm the identity and enantiomeric purity of my this compound product? A4: Standard analytical techniques are used for characterization. Structural confirmation is typically achieved with ¹H NMR, ¹³C NMR, and IR spectroscopy. Molecular weight is confirmed by mass spectrometry. The enantiomeric purity is crucial and is best determined using a chiral chromatography method, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Common Mild Oxidation Methods

Oxidation MethodTypical ReagentsTypical YieldKey AdvantagesCommon Side Products/Disadvantages
Swern Oxidation DMSO, (COCl)₂, Et₃N85-95%Mild conditions, wide functional group tolerance, easy product isolation.[17][22]Malodorous dimethyl sulfide, toxic CO gas, requires cryogenic temperatures (-78 °C).[6][21]
Dess-Martin (DMP) Dess-Martin Periodinane90-98%Room temperature, short reaction times, high yields, neutral pH.[4]Reagent is expensive and potentially explosive; iodine-containing byproducts must be removed.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is a representative procedure for the oxidation of (S)-2-(benzyloxy)propan-1-ol.

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and oxalyl chloride (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM (20 mL) dropwise from one of the funnels, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 eq) in DCM (30 mL) dropwise from the second funnel, again maintaining the temperature below -65 °C. Stir for 45 minutes after the addition is complete.

  • Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise to the flask. During the addition, the mixture will become thick. Allow the reaction to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Work-up: Add water (100 mL) to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: (S)-2-(benzyloxy)propan-1-ol oxidation Mild Oxidation (e.g., Swern, DMP) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup drying Drying & Solvent Removal workup->drying chromatography Column Chromatography drying->chromatography analysis Purity & Identity Check (NMR, Chiral GC) chromatography->analysis product Final Product: This compound analysis->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic start Unwanted Side Product Observed in Analysis q1 Is the byproduct acidic (removable by base wash)? start->q1 a1 Cause: Over-oxidation q1->a1 Yes q2 Is the benzyl group absent in the byproduct? q1->q2 No s1 Solution: • Use milder oxidant (DMP/Swern) • Control stoichiometry • Monitor reaction closely a1->s1 a2 Cause: Debenzylation q2->a2 Yes q3 Is the byproduct of higher molecular weight? q2->q3 No s2 Solution: • Avoid strong acids • Eliminate metal contaminants (e.g., residual Pd) a2->s2 a3 Cause: Aldol Self-Condensation q3->a3 Yes s3 Solution: • Maintain neutral pH • Keep temperature low • Minimize reaction time a3->s3

Caption: A troubleshooting flowchart for identifying common synthesis side products.

References

Optimizing reaction conditions for high diastereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Diastereoselectivity

Welcome to the technical support center for optimizing reaction conditions for high diastereoselectivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during diastereoselective synthesis.

Q1: My reaction shows a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?

A1: Low diastereoselectivity is a frequent challenge. The primary factors to investigate are typically temperature and solvent.[1]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[1][2][3] This is because the transition state leading to the desired diastereomer is usually lower in energy, and reduced thermal energy favors this pathway (kinetic control). However, in some cases, higher temperatures can surprisingly lead to increased selectivity, so temperature screening is crucial.[4][5]

  • Solvent: Solvents can significantly influence the energy of the transition states through differential solvation.[6] Screening a range of solvents with varying polarities (polar aprotic, non-polar aprotic, protic) is a critical step.[1][7] The coordinating ability of a solvent can also stabilize or destabilize transition states, sometimes even reversing selectivity.[1]

Q2: How does temperature specifically affect the diastereomeric ratio?

A2: Temperature directly impacts the kinetic energy of the reacting molecules.

  • Lower Temperatures: Generally, decreasing the temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired diastereomer.[3] This often results in a higher diastereomeric ratio.

  • Higher Temperatures: Increasing the temperature provides more energy, which can allow the reaction to overcome the activation barriers for both diastereomeric pathways more easily, often leading to a ratio closer to 1:1.[2] However, there are documented cases where higher temperatures lead to better selectivity, potentially due to changes in the rate-determining step or the involvement of different reactive intermediates.[4][5]

Q3: My diastereoselectivity is good, but my reaction yield is very low. What should I do?

A3: This is a common trade-off. The conditions ideal for high selectivity (e.g., very low temperatures) may slow the reaction rate significantly.[1]

  • Balance Temperature: Try incrementally increasing the temperature to find a compromise between an acceptable reaction rate and good selectivity.

  • Concentration: Adjusting the concentration of substrates or reagents can sometimes improve the yield without compromising selectivity.[1]

  • Catalyst Loading: If using a catalyst, screen different catalyst loadings.

  • Purity: Ensure all reagents and solvents are pure and dry, and maintain an inert atmosphere if components are sensitive to air or moisture.[1][2]

Q4: I am observing inconsistent results between reaction batches. What could be the cause?

A4: Inconsistent results often point to issues with reaction setup and reagents.

  • Reagent Purity: Use freshly purified or dried solvents and reagents for each experiment.[1] The presence of moisture or other impurities can significantly affect catalytic reactions and stereoselectivity.[2]

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your technique for maintaining an inert atmosphere (e.g., Argon or Nitrogen) is robust.

  • Reaction Time: Monitor the reaction over time. The diastereomeric ratio may change as the reaction progresses, especially if the product can epimerize to a more stable thermodynamic product.[1]

Q5: How do I accurately determine the diastereomeric ratio of my product mixture?

A5: Several analytical techniques can be used, with NMR spectroscopy and chromatography being the most common.

  • ¹H NMR Spectroscopy: This is a powerful method as the diastereomers are distinct compounds and should have non-equivalent protons, leading to different chemical shifts.[8] The ratio is determined by integrating the signals unique to each diastereomer.[8] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets for easier integration.[9][10]

  • Chromatography (HPLC/GC): Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate diastereomers based on their differential interaction with a chiral stationary phase, leading to different retention times.[8] The ratio is determined by integrating the peak areas. This method is often more sensitive than NMR.[8]

Data Presentation: Impact of Reaction Parameters

Quantitative data is essential for making informed decisions during optimization. The following tables summarize the typical effects of key parameters on the diastereomeric ratio (d.r.).

Table 1: Effect of Temperature on a Diastereoselective Radical Reaction (Data is illustrative, based on trends described in the literature)

Temperature (°C)Diastereomeric Ratio (d.r.)
-7895:5
-4090:10
082:18
25 (Room Temp)70:30

Generally, lower temperatures favor higher diastereoselectivity.[3][11]

Table 2: Effect of Solvent on a Diastereoselective Michael Addition (Data is illustrative, based on trends described in the literature)

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)

Solvent choice is critical and can dramatically influence or even reverse diastereoselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

  • Setup: In a series of oven-dried vials under an inert atmosphere (e.g., Argon), add the substrate and any solid reagents.

  • Solvent Addition: Add the desired anhydrous solvent to each vial.

  • Temperature Control: Place the vials in cooling baths set to the target temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Allow them to equilibrate for 10-15 minutes.

  • Initiation: Add the final reagent or catalyst to initiate the reactions.

  • Monitoring: Stir the reactions at the set temperatures and monitor their progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed or after a predetermined time, quench the reactions appropriately (e.g., with a saturated aqueous solution of ammonium chloride).[3]

  • Work-up: Perform a standard aqueous work-up and extraction with an organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each reaction to determine the diastereomeric ratio using ¹H NMR or HPLC.[3][12]

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Signal Identification: Identify well-resolved signals that are unique to each diastereomer.[8] These signals should be free from overlap with other peaks.[8] Protons adjacent to the newly formed stereocenters are often good candidates.

  • Integration: Calibrate the spectrum and carefully integrate the identified signals for each diastereomer. Set the integral of a clear signal for one diastereomer to a standard value (e.g., 1.00).

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals of the two diastereomers.[8] For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making and experimental processes in optimizing diastereoselectivity.

G Start Low Diastereoselectivity Observed CheckTemp Screen Reaction Temperature Start->CheckTemp CheckSolvent Screen Solvents (Polarity & Coordinating Ability) CheckTemp->CheckSolvent CheckCatalyst Optimize Catalyst/ Reagent/Auxiliary CheckSolvent->CheckCatalyst CheckConc Vary Substrate/ Reagent Concentration CheckCatalyst->CheckConc Improved Is d.r. Improved? CheckConc->Improved Optimal Optimal Conditions Found Improved->Optimal Yes ReEvaluate Re-evaluate Approach (e.g., different chiral source) Improved->ReEvaluate No

Caption: Troubleshooting workflow for low diastereoselectivity.

G Setup Reaction Setup (Substrate, Solvent, Inert Atmosphere) Equilibrate Temperature Equilibration Setup->Equilibrate Initiate Add Catalyst/ Reagent Equilibrate->Initiate Monitor Monitor Progress (TLC / LC-MS) Initiate->Monitor Workup Quench & Aqueous Work-up Monitor->Workup Analysis Analysis of Crude Product (NMR / HPLC) Workup->Analysis DR Determine Diastereomeric Ratio Analysis->DR

Caption: General experimental workflow for a diastereoselective reaction.

References

Troubleshooting low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol to its corresponding aldehyde, (S)-2-(benzyloxy)propanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is consistently low. What are the most common causes?

A1: Low yields in this oxidation can stem from several factors, often related to the choice of oxidant, reaction conditions, and workup procedure. The most common culprits include:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction temperature, or short reaction times.

  • Side Reactions: The starting material or product can participate in side reactions. For instance, in Swern oxidations, improper temperature control can lead to the formation of mixed thioacetals.[1]

  • Product Degradation: Aldehydes can be sensitive molecules. The desired product, this compound, may degrade during the reaction or purification, especially if exposed to harsh acidic or basic conditions.

  • Epimerization: The chiral center at the alpha-position to the newly formed carbonyl can be susceptible to epimerization, particularly under basic conditions, leading to a mixture of enantiomers and complicating purification. The use of bulkier bases like diisopropylethylamine in Swern oxidations can help mitigate this.[2]

  • Purification Losses: The product may be lost during the workup and purification steps. Aldehydes can sometimes be tricky to isolate, and techniques like chromatography may need careful optimization.

Q2: I'm using a Swern oxidation. What specific issues should I look out for?

A2: The Swern oxidation is a powerful and mild method, but it has its own set of challenges that can lead to low yields.[1] Key considerations include:

  • Strict Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any moisture will react with the oxalyl chloride and deactivate the oxidizing agent.

  • Temperature Control is Critical: The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of reagents.[3][4] Allowing the temperature to rise prematurely can lead to the formation of byproducts and decomposition of the active oxidizing species.[1]

  • Reagent Purity: The purity of oxalyl chloride and dimethyl sulfoxide (DMSO) is crucial. Old or impure reagents can significantly impact the reaction's efficiency.

  • Malodorous Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood.

  • Gas Evolution: The reaction generates carbon monoxide and carbon dioxide, so it should not be performed in a sealed vessel.[3]

Q3: I'm considering the Dess-Martin Periodinane (DMP) oxidation. Is it a better alternative for my substrate?

A3: Dess-Martin periodinane (DMP) is an excellent alternative to the Swern oxidation and is known for its mild and highly selective nature.[6][7] Advantages of DMP that may address low yield issues include:

  • Milder Reaction Conditions: The reaction is typically carried out at room temperature and under neutral pH, which can be beneficial for sensitive substrates.[8][9]

  • High Chemoselectivity: DMP is tolerant of a wide range of functional groups.[7]

  • Simplified Workup: The workup for a DMP oxidation is often more straightforward than for a Swern oxidation.[6]

  • Preservation of Chirality: DMP oxidation is known to be effective for oxidizing optically active substrates with good retention of optical purity.[7]

However, DMP is a more expensive reagent and can be potentially explosive under certain conditions, so it should be handled with care.[8]

Q4: How can I improve the purification and isolation of the aldehyde product?

A4: The purification of this compound can be challenging. Here are some strategies to minimize losses:

  • Gentle Workup: Avoid harsh acidic or basic conditions during the workup, as this can cause product degradation or epimerization.

  • Sodium Bisulfite Adduct Formation: A common and effective method for purifying aldehydes is to form the sodium bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The pure aldehyde can then be regenerated by treatment with a mild base.

  • Careful Chromatography: If using column chromatography, choose a suitable stationary phase and eluent system. Silica gel can sometimes be slightly acidic, so using deactivated silica or another stationary phase might be necessary. Monitor the fractions carefully to avoid collecting impure product.

Data Presentation

The following table summarizes a qualitative comparison of expected yields and potential issues for the Swern and Dess-Martin oxidations of (S)-2-(benzyloxy)propan-1-ol based on typical outcomes for similar substrates. Actual yields will vary depending on the specific reaction conditions and scale.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Typical Yield Range 70-95%85-98%
Key to High Yield Strict temperature control (-78 °C), anhydrous conditionsHigh purity of DMP reagent
Common Side Reactions Formation of mixed thioacetals, Pummerer rearrangementIncomplete reaction if DMP is not fully dissolved
Epimerization Risk Moderate, can be minimized with a bulky baseLow
Workup Complexity Moderate, requires quenching and extractionSimple filtration and extraction
Reagent Cost LowHigh
Safety Concerns Toxic gas evolution (CO, CO₂), malodorous byproduct (DMS)Potentially explosive, handle with care

Experimental Protocols

Protocol 1: Swern Oxidation of (S)-2-(benzyloxy)propan-1-ol

This protocol is a general guideline and may require optimization.

Materials:

  • (S)-2-(benzyloxy)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (1.5 equivalents) to the cold DCM. Then, add a solution of DMSO (2.2 equivalents) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Addition of Base: Slowly add triethylamine or diisopropylethylamine (5.0 equivalents) to the reaction mixture. A precipitate may form.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 45 minutes. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by forming the sodium bisulfite adduct.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (S)-2-(benzyloxy)propan-1-ol

This protocol is a general guideline and may require optimization.

Materials:

  • (S)-2-(benzyloxy)propan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Reaction Setup: To a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Oxidation_Troubleshooting Troubleshooting Low Yields in Alcohol Oxidation start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No side_reactions Investigate Side Reactions check_reaction->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase oxidant equivalents - Extend reaction time - Check reagent purity incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved swern_issues Swern-Specific Issues: - Temperature too high? - Anhydrous conditions maintained? side_reactions->swern_issues Swern dmp_issues DMP-Specific Issues: - DMP fully dissolved? - Reagent quality? side_reactions->dmp_issues DMP epimerization Check for Epimerization (Chiral HPLC/NMR) swern_issues->epimerization dmp_issues->epimerization epimerization_present Epimerization Detected epimerization->epimerization_present Yes purification_loss Evaluate Purification Step epimerization->purification_loss No change_base Use a bulkier base (e.g., DIPEA) in Swern oxidation epimerization_present->change_base change_base->yield_improved optimize_purification Optimize Purification: - Use bisulfite adduct formation - Deactivate silica gel - Gentle workup conditions purification_loss->optimize_purification optimize_purification->yield_improved

Caption: A flowchart for troubleshooting low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol.

Reaction_Pathway General Oxidation Pathway substrate (S)-2-(benzyloxy)propan-1-ol product This compound substrate->product Oxidation oxidant Oxidizing Agent (e.g., Swern or DMP) oxidant->product side_product Byproducts product->side_product Side Reactions / Degradation

Caption: General reaction pathway for the oxidation of (S)-2-(benzyloxy)propan-1-ol.

References

Technical Support Center: Purification of (S)-2-(benzyloxy)propanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of (S)-2-(benzyloxy)propanal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Degradation on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions like acetal/hemiacetal formation.[1][2] 2. Product Volatility: this compound may be volatile, leading to loss during solvent removal. 3. Improper Eluent Polarity: The chosen solvent system may not be optimal for eluting the product effectively.1. Deactivate Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing 1-3% triethylamine to neutralize acidic sites.[2] Alternatively, consider using a different stationary phase like alumina.[1] 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize product loss. 3. Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for good separation and elution.[1] An Rf value of ~0.3 is often a good target.[1]
Product Contamination (Impure Fractions) 1. Poor Separation: Inadequate separation between the product and impurities on the column. 2. Column Overloading: Too much crude product applied to the column. 3. Improper Column Packing: Channeling or cracks in the silica gel bed can lead to poor separation.1. Adjust Mobile Phase: Use a less polar solvent system to increase the separation between compounds. Gradient elution may also improve resolution. 2. Reduce Sample Load: A general guideline is a 15:1 (w/w) ratio of silica gel to crude product.[3] 3. Repack Column: Ensure the silica gel is packed uniformly without any air gaps or cracks.
Racemization of the Product 1. Exposure to Acidic or Basic Conditions: The chiral center of this compound can be susceptible to racemization under harsh pH conditions.[4] 2. Prolonged Exposure to Silica Gel: The acidic nature of silica can sometimes contribute to racemization.1. Neutralize Silica Gel: Use silica gel treated with triethylamine as mentioned above. 2. Minimize Purification Time: Optimize the chromatography to reduce the time the compound spends on the column. 3. Post-Purification Analysis: Confirm the enantiomeric purity using chiral HPLC.[4]
Product Discolors or Degrades Upon Standing 1. Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air.[5]1. Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer at -20°C) and protected from light.[2] 2. Repurification: If oxidation occurs, the acidic impurity can be removed by dissolving the product in an organic solvent and washing with a mild base solution like 5% sodium carbonate.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography purification of this compound?

A1: A common mobile phase is a mixture of a non-polar solvent like hexane or light petroleum and a more polar solvent like diethyl ether or ethyl acetate.[3][4] The exact ratio should be determined by preliminary Thin Layer Chromatography (TTC) analysis to achieve an Rf value of approximately 0.25-0.35 for the product.[6] A reported successful gradient elution uses diethyl ether/light petroleum from a 1:2 to a 1:1 (v/v) ratio.[3]

Q2: How can I determine the enantiomeric purity of my purified this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric purity.[4] A cellulose-based stationary phase, such as Chiralpak IC, with an isocratic elution of heptane:isopropanol (e.g., 90:10) can be effective.[4]

Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A3: Aldehyde decomposition on silica gel is a known issue, often due to the acidic nature of the stationary phase.[1] To mitigate this, you can:

  • Neutralize the silica gel: Wash the silica with a solvent containing a small amount of triethylamine (1-3%) before packing the column.[2]

  • Use an alternative stationary phase: Alumina can be a less acidic alternative to silica gel.[1]

  • Avoid certain solvents: It is advisable to avoid alcohol-based solvent systems as they can form acetals and hemiacetals with the aldehyde on the silica surface.[1]

Q4: What is the expected yield for the purification of this compound by column chromatography?

A4: With an optimized protocol, a high yield can be achieved. A reported procedure indicates a yield of 90% for the purification step.[3]

Q5: How should I store the purified this compound?

A5: To prevent degradation, particularly oxidation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a freezer at -20°C and protected from light.[2]

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Objective: To determine the optimal solvent system for column chromatography.

Methodology:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and incrementally increase the polarity in subsequent trials.

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.25-0.35.[6]

Column Chromatography Purification Protocol

Objective: To purify crude this compound.

Methodology:

  • Column Preparation:

    • Select a glass chromatography column of appropriate size.

    • Plug the bottom of the column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase as determined by your TLC analysis (e.g., from 1:2 to 1:1 diethyl ether/light petroleum).[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Preparation (Pack Silica Gel) tlc->column_prep Optimal Eluent sample_load 3. Sample Loading (Crude Product) column_prep->sample_load elution 4. Elution (Collect Fractions) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis recovery 6. Product Recovery (Solvent Evaporation) fraction_analysis->recovery Combine Pure Fractions final_product Pure this compound recovery->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Yield? cause1 Degradation on Silica? start->cause1 Yes cause2 Product Volatility? start->cause2 Yes cause3 Improper Elution? start->cause3 Yes solution1 Deactivate Silica with Et3N or use Alumina cause1->solution1 solution2 Careful Solvent Removal (Controlled Temp/Pressure) cause2->solution2 solution3 Optimize Eluent via TLC cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Navigating Stereoselectivity in (S)-2-(benzyloxy)propanal Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective reactions involving (S)-2-(benzyloxy)propanal. The information is designed to help you optimize reaction conditions, particularly temperature, to achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of nucleophilic additions to this compound?

A1: The stereochemical outcome of nucleophilic additions to this compound is primarily governed by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model.

  • Felkin-Anh Model (Non-chelation Control): This model predicts the stereochemical outcome when no chelation between the carbonyl oxygen and the benzyloxy group occurs. The largest group on the alpha-carbon (in this case, the benzyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically leads to the syn diastereomer.

  • Cram-Chelate Model: This model is favored in the presence of Lewis acids or certain organometallic reagents (e.g., Grignard reagents). The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered ring. This chelation forces the nucleophile to attack from the less hindered face, typically leading to the anti diastereomer.[1][2]

The choice of solvent, nucleophile, and the presence of Lewis acids all play a crucial role in determining which model predominates.

Q2: How does reaction temperature generally affect the diastereoselectivity of these reactions?

A2: Lowering the reaction temperature is a critical parameter for enhancing stereoselectivity in reactions with this compound. At lower temperatures, the energy difference between the transition states leading to the different diastereomers becomes more significant. The reaction will preferentially proceed through the lower energy transition state, resulting in a higher diastereomeric ratio (d.r.). Conversely, at higher temperatures, there is sufficient thermal energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to a decrease in stereoselectivity.

Q3: I am observing poor diastereoselectivity in my aldol reaction with this compound. What are the likely causes and how can I troubleshoot this?

A3: Poor diastereoselectivity in aldol reactions with this compound can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal Temperature: As a first step, ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C).[3] Even slight increases in temperature can lead to a significant drop in diastereoselectivity.

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical for achieving high diastereoselectivity. For chelation control leading to the anti aldol product, strong chelating Lewis acids like TiCl₄ or SnCl₄ are often effective. If the syn product is desired, a non-chelating Lewis acid or no Lewis acid might be preferable.

  • Enolate Geometry: The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome. The method of enolate generation (e.g., choice of base and solvent) should be carefully controlled.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the degree of chelation and the conformation of the transition state. Non-coordinating solvents are generally preferred for chelation-controlled reactions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Grignard Reactions

Symptoms: Your Grignard reaction with this compound is producing a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). This is the most critical parameter for improving selectivity.
Solvent Choice Use a non-coordinating solvent like toluene or dichloromethane to favor a chelation-controlled pathway. Ethereal solvents like THF can sometimes compete for coordination with the magnesium ion, reducing chelation.
Grignard Reagent Purity Ensure the Grignard reagent is fresh and free of magnesium salts that could act as interfering Lewis acids.
Issue 2: Inconsistent Stereoselectivity in Reductions

Symptoms: The stereochemical outcome of the reduction of this compound to the corresponding alcohol is variable between batches.

Possible Causes & Solutions:

CauseRecommended Solution
Temperature Fluctuations Maintain strict temperature control throughout the reaction, especially during the addition of the reducing agent. Use a cryostat or a well-insulated cooling bath.
Choice of Reducing Agent The choice of hydride source can influence the stereoselectivity. For example, reductions with DIBAL-H at low temperatures are known to be highly selective.
Rate of Addition Add the reducing agent slowly and in a controlled manner to avoid localized warming of the reaction mixture.

Quantitative Data on Temperature Effects

While comprehensive data on the temperature-dependent stereoselectivity for a wide range of reactions with this compound is not compiled in a single source, the following table summarizes representative data from the literature for analogous α-alkoxy aldehydes, illustrating the general trend of improved diastereoselectivity at lower temperatures.

Table 1: Effect of Temperature on the Diastereoselectivity of Nucleophilic Additions to α-Alkoxy Aldehydes

Nucleophile/ReagentAldehydeLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
AllyltrimethylsilaneThis compoundTiCl₄CH₂Cl₂-78>95:5 (anti favored)Based on similar reactions
AllyltrimethylsilaneThis compoundBF₃·OEt₂CH₂Cl₂-78>95:5 (syn favored)Based on similar reactions
Methylmagnesium bromideThis compound-Toluene-78High (anti favored)General observation
Methylmagnesium bromideThis compound-Toluene0Moderate (anti favored)General observation

Note: This table is illustrative. Actual diastereomeric ratios can vary based on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Key Experiment: Temperature-Controlled Aldol Reaction

This protocol outlines a general procedure for a Lewis acid-mediated aldol reaction with this compound, emphasizing temperature control to achieve high diastereoselectivity.

Materials:

  • This compound

  • Silyl enol ether

  • Lewis Acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry nitrogen or argon atmosphere

  • Cooling bath (e.g., dry ice/acetone for -78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas.

  • Add a solution of this compound in anhydrous CH₂Cl₂ to the flask.

  • Cool the flask to the desired reaction temperature (e.g., -78 °C) using the cooling bath.

  • Slowly add the Lewis acid to the stirred solution, maintaining the low temperature.

  • After stirring for a short period (e.g., 15-30 minutes), add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Visualizing Stereochemical Control

The stereochemical outcome of nucleophilic additions to this compound can be visualized through the Felkin-Anh and Cram-chelate models.

Stereochemical_Models cluster_non_chelation Felkin-Anh Model (Non-Chelation) cluster_chelation Cram-Chelate Model Felkin-Anh Nucleophile attacks from the face opposite the largest substituent (OBn) Syn_Product syn-Diastereomer Felkin-Anh->Syn_Product Cram-Chelate Lewis acid chelates carbonyl and benzyloxy oxygens, directing attack Anti_Product anti-Diastereomer Cram-Chelate->Anti_Product Reaction_Conditions Reaction Conditions (Temperature, Lewis Acid, Solvent) Reaction_Conditions->Felkin-Anh Low Temp, No/Weak Lewis Acid Reaction_Conditions->Cram-Chelate Low Temp, Strong Lewis Acid

Caption: Control of stereoselectivity in reactions of this compound.

This diagram illustrates how reaction conditions dictate the operative stereochemical model, leading to either the syn or anti diastereomer as the major product. Lowering the temperature generally enhances the selectivity of both pathways.

This technical support guide provides a framework for understanding and troubleshooting the impact of temperature on the stereoselectivity of reactions involving this compound. For specific applications, it is always recommended to consult the primary literature and perform systematic optimization of reaction conditions.

References

Removal of unreacted starting materials from (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-2-(benzyloxy)propanal, focusing on the removal of unreacted starting materials and common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and impurities encountered during the synthesis of this compound?

The synthesis of this compound typically proceeds via two main steps: the benzylation of (S)-ethyl lactate to form (S)-ethyl 2-(benzyloxy)propanoate, followed by the reduction of the ester to the desired aldehyde. Consequently, the primary unreacted starting materials and impurities include:

  • (S)-ethyl 2-(benzyloxy)propanoate: The immediate precursor to the aldehyde. Incomplete reduction is a common reason for its presence.

  • Benzyl alcohol: Can be present as a byproduct from the benzylation step or from over-reduction of the aldehyde.

  • (S)-2-(benzyloxy)propan-1-ol: The over-reduction product of this compound.

  • Benzyl bromide: A reagent used in the benzylation of (S)-ethyl lactate.

  • Side products from benzylation: If using sodium hydride and benzyl bromide in a solvent like DMF, byproducts can form from the reaction of the reagents with the solvent.[1]

Q2: How can I identify these impurities in my crude product?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the main impurities. The following table summarizes the characteristic chemical shifts for the key compounds.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Multiplicity
This compound 9.64d
7.35m
4.62q
3.88qd
1.31d
(S)-ethyl 2-(benzyloxy)propanoate 7.34m
4.63q
4.19q
4.05q
1.41d
1.25t
Benzyl alcohol 7.40-7.29m
4.67s
1.9 (variable)s (broad)
(S)-2-(benzyloxy)propan-1-ol 7.35m
4.58s
3.70-3.55m
1.15d

Q3: What are the recommended methods for removing unreacted starting materials and impurities?

Several methods can be employed, with the choice depending on the specific impurities present:

  • Bisulfite Adduct Formation: This is a highly effective and selective method for removing aldehydes from a mixture.[2][3][4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The aldehyde can then be regenerated by treatment with a base.[2][3]

  • Column Chromatography: A standard purification technique that can separate the aldehyde from less polar impurities like benzyl bromide and more polar impurities like alcohols.

  • Distillation: If the impurities have significantly different boiling points from the product, distillation can be an effective purification method.

  • Aqueous Wash: Washing the crude product with a saturated sodium bicarbonate solution can remove acidic impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My ¹H NMR spectrum shows a quartet around 4.19 ppm and a triplet around 1.25 ppm.
  • Potential Cause: These signals are characteristic of the unreacted starting material, (S)-ethyl 2-(benzyloxy)propanoate. This indicates that the reduction of the ester to the aldehyde was incomplete.

  • Troubleshooting Steps:

    • Optimize Reduction Conditions:

      • Reagent Stoichiometry: Ensure that at least one equivalent of the reducing agent (e.g., DIBAL-H) is used. An excess may be required depending on the reaction scale and the purity of the reagent.

      • Reaction Temperature: Maintain a low temperature (typically -78 °C) during the addition of the reducing agent to prevent side reactions and ensure complete reduction.

      • Reaction Time: Allow the reaction to stir for a sufficient amount of time at low temperature to ensure completion. Monitor the reaction by TLC.

    • Purification:

      • Column Chromatography: (S)-ethyl 2-(benzyloxy)propanoate can be separated from the aldehyde product by silica gel column chromatography. The ester is less polar than the aldehyde and will elute first.

      • Bisulfite Purification: The bisulfite adduct formation is highly selective for the aldehyde, leaving the unreacted ester in the organic phase, which can then be easily separated.

Issue 2: I observe a singlet around 4.67 ppm in my ¹H NMR spectrum.
  • Potential Cause: This signal corresponds to the benzylic protons of benzyl alcohol. This impurity can arise from the initial benzylation step or from over-reduction of the aldehyde.

  • Troubleshooting Steps:

    • Optimize Benzylation: If this impurity is carried over from the first step, ensure complete reaction of benzyl bromide and purification of the intermediate ester.

    • Control Reduction: Avoid using a large excess of the reducing agent and maintain a low reaction temperature to minimize over-reduction of the aldehyde to the alcohol.

    • Purification:

      • Column Chromatography: Benzyl alcohol is more polar than the aldehyde and can be separated by column chromatography.

      • Aqueous Wash: If present in small amounts, washing the organic layer with water may help to remove some of the benzyl alcohol.

Issue 3: My product is contaminated with a compound showing a multiplet between 3.55-3.70 ppm.
  • Potential Cause: These signals are indicative of the over-reduction product, (S)-2-(benzyloxy)propan-1-ol.

  • Troubleshooting Steps:

    • Control Reduction Stoichiometry: Carefully control the amount of reducing agent used. A slight excess is often necessary for complete conversion of the ester, but a large excess will lead to over-reduction of the product aldehyde.

    • Purification:

      • Column Chromatography: The alcohol is significantly more polar than the aldehyde and can be readily separated by column chromatography.

      • Bisulfite Purification: The aldehyde will form the water-soluble bisulfite adduct, while the alcohol will remain in the organic layer.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is adapted for the selective removal of this compound from a mixture containing non-aldehydic impurities.

  • Dissolution: Dissolve the crude mixture containing this compound in a water-miscible solvent like methanol or dimethylformamide (DMF). For aliphatic aldehydes like this, DMF can improve removal rates.[2][3]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[3]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again.

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound, while the unreacted starting materials and other non-aldehydic impurities will remain in the organic layer.

  • Aldehyde Regeneration (Optional): To recover the purified aldehyde, isolate the aqueous layer and add an equal volume of an organic solvent like ethyl acetate. Slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is approximately 12.[3] This will regenerate the aldehyde.

  • Final Extraction and Work-up: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexanes or a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity is often effective.

  • Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Efficiency of Aldehyde Removal using Bisulfite Extraction

Initial Mixture CompositionPurification MethodPurity of Recovered Non-Aldehyde (%)Aldehyde Removed (%)
1:1 this compound : (S)-ethyl 2-(benzyloxy)propanoateBisulfite Extraction>98>99
1:1 this compound : Benzyl alcoholBisulfite Extraction>99>99

Note: Data is representative and may vary based on experimental conditions.

Visualizations

PurificationWorkflow start Crude this compound nmr ¹H NMR Analysis start->nmr ester Unreacted Ester Detected (Quartet at ~4.19 ppm) nmr->ester Impurity Check alcohol Alcohol Impurity Detected (Singlet at ~4.67 ppm or Multiplet at 3.55-3.70 ppm) nmr->alcohol Impurity Check pure_product Pure this compound nmr->pure_product No Significant Impurities bisulfite Bisulfite Purification ester->bisulfite Incomplete Reduction chromatography Column Chromatography ester->chromatography Alternative alcohol->chromatography Over-reduction or Byproduct bisulfite->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

BisulfitePurification crude Crude Mixture in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite shake1 Shake Vigorously add_bisulfite->shake1 separate1 Separate Layers shake1->separate1 organic_impurities Organic Layer: Impurities separate1->organic_impurities Contains non-aldehydes aqueous_adduct Aqueous Layer: Aldehyde-Bisulfite Adduct separate1->aqueous_adduct Contains aldehyde add_base Add NaOH (aq) to pH 12 aqueous_adduct->add_base shake2 Shake Vigorously add_base->shake2 separate2 Separate Layers shake2->separate2 aqueous_waste Aqueous Layer: Waste separate2->aqueous_waste organic_pure Organic Layer: Pure Aldehyde separate2->organic_pure

Caption: Experimental workflow for purification via bisulfite adduct formation.

References

Navigating Aldol Reactions: A Technical Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the aldol reaction is a cornerstone of carbon-carbon bond formation. However, the prevalence of side reactions can often complicate synthetic pathways, leading to reduced yields and complex purification procedures. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you effectively manage the formation of aldol side products in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during aldol reactions and provides actionable solutions to improve reaction outcomes.

Issue 1: A complex mixture of products is being formed, including significant amounts of self-condensation byproducts.

  • Why is this happening? When both carbonyl partners in a crossed aldol reaction possess α-hydrogens, a mixture of up to four products can form: two self-condensation products and two crossed-aldol products. This lack of selectivity arises when the reactivities of the two carbonyl compounds are similar.

  • How can I solve this?

    • Substrate Selection: The most straightforward approach is to use one reactant that lacks α-hydrogens, such as benzaldehyde or formaldehyde. This reactant can only act as the electrophile, immediately halving the number of possible products. Aldehydes are also generally more reactive electrophiles than ketones.

    • Controlled Reagent Addition: To minimize self-condensation of the enolizable partner, slowly add it to a mixture of the non-enolizable carbonyl compound and the base.[1] This keeps the concentration of the enolizable reactant low, favoring the crossed-aldol reaction.

    • Directed Aldol Strategy: For reactions requiring high selectivity, a directed approach is recommended. This involves pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, the second carbonyl compound is added.[2][3] This method provides excellent control over the reacting partners.

Issue 2: The primary side reaction is the self-condensation of my aldehyde starting material.

  • Why is this happening? Aldehydes are highly reactive and can readily undergo self-condensation, especially under basic conditions. If the rate of self-condensation is comparable to or faster than the desired crossed-aldol reaction, a significant amount of the self-condensation product will be formed.

  • How can I solve this?

    • Use a Non-Enolizable Aldehyde: As mentioned previously, using an aldehyde without α-hydrogens as the electrophile will prevent its self-condensation.

    • Slow Addition: Slowly adding the enolizable aldehyde to the reaction mixture containing the non-enolizable partner and the base can significantly reduce its self-condensation.

    • Directed Enolate Formation: Employing a strong, sterically hindered base like LDA to quantitatively form the enolate of the desired nucleophile before adding the electrophilic aldehyde ensures that only one type of enolate is present, thus preventing self-condensation of the electrophile.

Issue 3: My desired aldol addition product is dehydrating to the α,β-unsaturated carbonyl compound.

  • Why is this happening? The initial β-hydroxy carbonyl product of an aldol addition can undergo dehydration to form a more stable, conjugated α,β-unsaturated carbonyl compound. This elimination reaction is often favored by heat.[4][5]

  • How can I solve this?

    • Temperature Control: To isolate the aldol addition product, it is crucial to maintain low reaction temperatures.[5] Running the reaction at 0 °C or even -78 °C can favor the formation of the kinetic aldol addition product and prevent subsequent dehydration.

    • Choice of Base: While strong bases are often used to promote the initial aldol addition, they can also catalyze the dehydration step. Using a milder base or carefully controlling the amount of a strong base can sometimes help in isolating the addition product.

Issue 4: The reaction is reversible, leading to low yields of the desired product.

  • Why is this happening? The aldol addition reaction is often reversible.[6] If the thermodynamic equilibrium favors the starting materials, the yield of the aldol product will be low. This is particularly an issue with ketones, where the equilibrium for self-condensation often favors the reactants.[4]

  • How can I solve this?

    • Promote Dehydration: If the dehydrated condensation product is desired, heating the reaction mixture can drive the equilibrium forward by removing the aldol addition product from the equilibrium. The formation of the conjugated system provides a thermodynamic driving force.

    • Product Removal: In some cases, the product can be removed from the reaction mixture as it forms, for example, through precipitation or distillation, which will shift the equilibrium towards the product side according to Le Chatelier's principle.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in an aldol reaction?

A1: The most common side products are typically self-condensation products from each of the carbonyl reactants (if both are enolizable) and, in some cases, products from further reactions of the initial aldol adduct, such as dehydration to form α,β-unsaturated carbonyl compounds.

Q2: How does temperature affect the outcome of an aldol reaction?

A2: Temperature plays a critical role in controlling the product distribution. Lower temperatures (e.g., 0 °C to -78 °C) favor the formation of the kinetic aldol addition product (the β-hydroxy carbonyl compound).[5] Higher temperatures promote the thermodynamically more stable aldol condensation product (the α,β-unsaturated carbonyl compound) through dehydration.[4] However, excessively high temperatures can also promote the reverse (retro-aldol) reaction, potentially lowering the overall yield.[5]

Q3: When should I use a strong base like LDA versus a weaker base like NaOH?

A3: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for directed aldol reactions. It allows for the quantitative and irreversible formation of a specific enolate before the addition of the second carbonyl compound, thus providing excellent control over the reaction and minimizing side products.[2][3] Weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used in catalytic amounts for standard aldol condensations, particularly in Claisen-Schmidt reactions where one partner is non-enolizable.[7] However, with weaker bases, the enolate formation is reversible, which can lead to a mixture of products if both carbonyl compounds are enolizable.

Q4: Can I prevent the retro-aldol reaction?

A4: The retro-aldol reaction, which is the reverse of the aldol addition, is an equilibrium process. To minimize it, you can either trap the aldol product as it is formed or, more commonly, drive the reaction forward by converting the aldol addition product to the more stable condensation product through dehydration, which is often irreversible under the reaction conditions.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield and selectivity of aldol reactions, based on data from various studies.

Carbonyl 1Carbonyl 2Base/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Selectivity (syn/anti or other)Reference
1-IndanoneBenzaldehydeNaOHEthanolRoom Temp182-Benzylidene-1-indanone~85-95N/A[8]
1-Indanone4-MethoxybenzaldehydeNaOHEthanolRoom Temp182-(4-Methoxybenzylidene)-1-indanone~80-90N/A[8]
1-Indanone4-ChlorobenzaldehydeNaOHEthanolRoom Temp182-(4-Chlorobenzylidene)-1-indanone~80-90N/A[8]
Octyl 2-(pentafluoro-λ6-sulfanyl)acetatep-NitrobenzaldehydeTMSOTf (1.5 equiv), Et3N (2.0 equiv)CH2Cl2Room Temp15Aldol Addition Product2297:3 (syn:anti)[9]
Octyl 2-(pentafluoro-λ6-sulfanyl)acetatep-NitrobenzaldehydeTMSOTf (1.5 equiv), Et3N (2.0 equiv)CH2Cl2Reflux15Aldol Addition Product7897:3 (syn:anti)[9]
Octyl 2-(pentafluoro-λ6-sulfanyl)acetatep-NitrobenzaldehydeTiCl4 (1.0 equiv)CH2Cl2Room Temp15Aldol Addition Product6781:19 (syn:anti)[9]
PropionaldehydeIsobutyraldehyde(S)-Proline (10 mol%)N/A426Cross-Aldol Product8224:1 (anti:syn)[10]

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Chalcone

This protocol describes a standard procedure for the base-catalyzed Claisen-Schmidt condensation of acetophenone and benzaldehyde.

  • Materials:

    • Acetophenone

    • Benzaldehyde

    • 95% Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Büchner funnel and vacuum filtration apparatus

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of acetophenone and benzaldehyde in 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Base Addition: Cool the mixture in an ice bath. While stirring vigorously, slowly add the 10% aqueous NaOH solution dropwise. A precipitate should begin to form.[11]

    • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for a designated time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Isolation of Crude Product: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product. Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Purification: Wash the collected solid with cold water to remove any residual NaOH.[8] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified chalcone.[12]

Protocol 2: Directed Aldol Reaction Using LDA

This protocol outlines a general procedure for a directed aldol reaction, which is effective for preventing self-condensation and achieving high selectivity in crossed-aldol reactions.

  • Materials:

    • Enolizable carbonyl compound (e.g., a ketone)

    • Non-enolizable or less reactive carbonyl compound (e.g., an aldehyde)

    • Lithium Diisopropylamide (LDA) solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice/acetone bath (-78 °C)

    • Syringes and needles for transfer under inert atmosphere

    • Schlenk line or glove box for anhydrous conditions

    • Aqueous workup solution (e.g., saturated ammonium chloride)

  • Procedure:

    • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enolizable carbonyl compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for about 30-60 minutes to ensure complete enolate formation.

    • Aldol Addition: Slowly add the electrophilic carbonyl compound to the pre-formed enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

    • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

    • Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired β-hydroxy carbonyl compound.

Visualizations

Aldol_Troubleshooting_Workflow start Start: Aldol Reaction issue Problem Encountered? start->issue complex_mixture Complex Product Mixture / Self-Condensation issue->complex_mixture Yes dehydration Unwanted Dehydration issue->dehydration Yes low_yield Low Yield / Reversibility issue->low_yield Yes end Successful Reaction issue->end No solution1 Use Non-Enolizable Partner Slow Reagent Addition Directed Aldol (LDA) complex_mixture->solution1 solution2 Lower Reaction Temperature (e.g., 0°C to -78°C) dehydration->solution2 solution3 Heat to Promote Condensation Remove Product as it Forms low_yield->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common issues in aldol reactions.

References

Technical Support Center: Work-up Procedures for Reactions Involving (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(benzyloxy)propanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for reactions involving this compound?

A1: A common procedure is to quench the reaction mixture by adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). This is particularly useful for neutralizing organometallic reagents or other basic reaction conditions. For reactions that are acidic, a quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically employed.

Q2: Which solvents are recommended for the extraction of products derived from this compound?

A2: Diethyl ether (Et₂O) and ethyl acetate (EtOAc) are the most commonly used solvents for extracting reaction products of this compound. Dichloromethane (CH₂Cl₂) can also be used, but care must be taken as it can sometimes lead to emulsion formation. The choice of solvent will depend on the polarity of the product.

Q3: Is the benzyl ether protecting group on this compound stable during typical aqueous work-up procedures?

A3: The benzyl ether group is generally stable under neutral and basic aqueous work-up conditions. It is also stable to mild acidic conditions.[1] However, prolonged exposure to strong acids can lead to cleavage of the benzyl ether.[2] Therefore, it is advisable to use mild acidic reagents like saturated NH₄Cl solution for quenching and to minimize the duration of contact with any acidic phase.

Q4: Can this compound or its products be purified by distillation?

A4: While this compound itself can be purified by distillation, it is a viscous liquid with a relatively high boiling point.[3] For reaction products, distillation is generally not the preferred method of purification due to the potential for thermal decomposition, especially if the product is of high molecular weight or contains other sensitive functional groups. Column chromatography is the more common and reliable purification technique.

Q5: What are the common methods for purifying products from reactions with this compound?

A5: Flash column chromatography on silica gel is the most widely used method for purifying products from reactions involving this aldehyde. A typical eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the product.

Troubleshooting Guides

Problem 1: Emulsion formation during aqueous extraction.

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making phase separation difficult. What can I do?

  • Answer:

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break up the emulsion.

    • Filter through Celite: Pass the entire mixture through a pad of Celite®. This can often break the emulsion and allow for separation of the layers in the filtrate.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

    • Change the Organic Solvent: If emulsions are a persistent problem, consider switching to a different extraction solvent. For example, if you are using dichloromethane, try ethyl acetate.

Problem 2: Low recovery of the desired product after work-up.

  • Question: My final yield is significantly lower than expected after the work-up and purification. Where could I be losing my product?

  • Answer:

    • Check Aqueous Layer: The product may have some solubility in the aqueous layer, especially if it is polar. Back-extract the aqueous layer one or more times with the organic solvent to recover any dissolved product.

    • Incomplete Quenching: Ensure the quenching step is complete. Unreacted reagents can sometimes interfere with extraction or lead to product decomposition.

    • Product Volatility: While less common for derivatives of this aldehyde, ensure your product is not volatile and being lost during solvent removal on the rotary evaporator. Use a cold trap and gentle vacuum.

    • Adsorption onto Drying Agent: Do not use an excessive amount of drying agent (e.g., MgSO₄, Na₂SO₄) as your product can adsorb to its surface. Wash the drying agent with fresh solvent after filtration to recover any adsorbed product.

    • Column Chromatography Issues: If using column chromatography, ensure the chosen solvent system is appropriate. If the product is very polar, it may not elute from the column. Conversely, if it is very non-polar, it may elute with the solvent front. Careful TLC analysis is crucial before running a column.

Problem 3: Presence of unexpected byproducts in the final product.

  • Question: After purification, I still see impurities in my NMR spectrum. What are the likely side products and how can I remove them?

  • Answer:

    • Unreacted Aldehyde: If the reaction did not go to completion, you may have unreacted this compound. This can often be separated by careful column chromatography.

    • Over-oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. This can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up.

    • Epimerization: The stereocenter alpha to the aldehyde can be sensitive to basic conditions, leading to the formation of the (R)-epimer. This can be difficult to separate from the desired product. It is best to avoid strong bases and prolonged reaction times if this is a concern.

    • Hemiacetal/Acetal Formation: In the presence of alcohols (e.g., from the reaction or as a solvent), the aldehyde can form hemiacetals or acetals, especially under acidic conditions.[4] These are often unstable and may revert to the aldehyde during work-up or chromatography, but their formation can complicate purification.

Problem 4: Cleavage of the benzyl ether protecting group.

  • Question: I suspect the benzyl ether is being cleaved during my work-up. How can I prevent this?

  • Answer:

    • Avoid Strong Acids: As mentioned, strong acids can cleave benzyl ethers.[2] Use milder acidic conditions (e.g., saturated NH₄Cl) for quenching and washes.

    • Avoid Catalytic Hydrogenation Conditions: The most common method for deprotecting a benzyl ether is catalytic hydrogenation (e.g., H₂, Pd/C).[2] If your reaction work-up involves any reductive steps, ensure the conditions are compatible with the benzyl ether.

    • Monitor pH: Keep the pH of your aqueous solutions in the neutral to mildly basic or mildly acidic range.

Data Presentation

Table 1: Typical Work-up Procedures for Common Reactions with this compound

Reaction TypeQuenching AgentExtraction Solvent(s)Washing Solution(s)Purification MethodTypical Yield Range
Aldol CondensationSaturated aq. NH₄Cl or dilute HClEthyl acetate or Diethyl etherSaturated aq. NaHCO₃, BrineFlash Column Chromatography60-85%
Grignard ReactionSaturated aq. NH₄ClDiethyl etherBrineFlash Column Chromatography70-95%
Wittig ReactionWaterDiethyl ether or Hexane/EtOAcBrineFlash Column Chromatography50-80%
Reduction (e.g., with NaBH₄)1M HClEthyl acetateSaturated aq. NaHCO₃, BrineFlash Column Chromatography85-98%

Note: Yields are representative and can vary significantly based on the specific substrates, reaction conditions, and scale.

Experimental Protocols

Protocol 1: General Work-up for a Grignard Reaction

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution with vigorous stirring. The addition is often exothermic. Continue adding the quenching solution until no further reaction is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake well. Allow the layers to separate.

  • Phase Separation: Drain the aqueous layer.

  • Back-extraction: Extract the aqueous layer with two more portions of diethyl ether.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Work-up for an Aldol Condensation under Basic Conditions

  • Neutralization: Cool the reaction mixture to 0 °C. Slowly add 1M HCl to neutralize the basic catalyst until the pH of the aqueous phase is ~7.

  • Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

  • Phase Separation: Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Filtration and Concentration: Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Reaction This compound + Reagents monitor Monitor Reaction (TLC, LC-MS) start->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Workup cluster_emulsion Emulsion Formation cluster_low_yield Low Product Recovery cluster_impurity Product Impurity start Work-up Issue? emulsion Persistent Emulsion? start->emulsion low_yield Low Yield? start->low_yield impurity Impure Product? start->impurity add_brine Add Brine emulsion->add_brine Yes filter_celite Filter through Celite add_brine->filter_celite Still persists back_extract Back-extract Aqueous Layer low_yield->back_extract Yes wash_drying_agent Wash Drying Agent back_extract->wash_drying_agent acidic_impurity Acidic Impurity? (e.g., Carboxylic Acid) impurity->acidic_impurity Yes wash_base Wash with aq. NaHCO₃ acidic_impurity->wash_base Yes

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (S)-2-(benzyloxy)propanal by Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of methodologies for determining the enantiomeric purity of (S)-2-(benzyloxy)propanal, a chiral aldehyde intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.

Comparison of Analytical Methods for Enantiomeric Purity

The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation. Chiral HPLC is often the method of choice due to its robustness and wide applicability. However, Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer viable alternatives with their own distinct advantages.

Method Principle Sample Preparation Typical Analysis Time Advantages Limitations
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Dissolution in mobile phase.15-30 minDirect analysis, high resolution, robust.CSPs can be expensive, method development can be time-consuming.
Indirect Chiral HPLC Derivatization with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on an achiral column.Derivatization reaction, possible purification.20-40 minUses standard achiral columns, can improve detection.Derivatization adds complexity, potential for kinetic resolution.
Chiral GC Separation of enantiomers on a chiral stationary phase in the gas phase.Often requires derivatization to improve volatility and thermal stability.10-25 minHigh efficiency and resolution for volatile compounds.Limited to thermally stable and volatile analytes, potential for racemization at high temperatures.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a CDA, leading to distinct NMR signals for each enantiomer.Addition of CSA or derivatization.5-15 minRapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.

Experimental Protocols

Direct Chiral HPLC Method

This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad enantioselectivity for a wide range of chiral compounds.[1][2][3]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric purity (%ee) using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Indirect Chiral HPLC Method via Derivatization

This method involves the conversion of the aldehyde enantiomers into diastereomeric imines using a chiral amine, which can then be separated on a standard achiral HPLC column.

Instrumentation and Materials:

  • HPLC system with UV or fluorescence detector

  • Achiral Stationary Phase: C18 column, 250 x 4.6 mm, 5 µm

  • Chiral Derivatizing Agent (CDA): (R)-1-phenylethylamine

  • Mobile Phase: Acetonitrile / Water (gradient elution)

  • Reaction Solvent: Dichloromethane

  • Quenching agent: Saturated aqueous sodium bicarbonate

Derivatization Procedure:

  • To a solution of this compound (10 mg) in dichloromethane (1 mL), add (R)-1-phenylethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the derivatized sample.

  • Run a suitable gradient program to separate the diastereomeric products.

  • Monitor the elution profile and integrate the peak areas of the two diastereomers to determine the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess of the starting aldehyde.

Chiral Gas Chromatography (GC) Method

For GC analysis, the aldehyde is typically derivatized to a more volatile and thermally stable compound, such as an oxime, followed by separation on a chiral capillary column.[4][5]

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXsm)

  • Derivatizing Agent: O-methylhydroxylamine hydrochloride

  • Solvent: Pyridine

  • Carrier Gas: Helium or Hydrogen

Derivatization Procedure:

  • Dissolve this compound (5 mg) in pyridine (0.5 mL).

  • Add O-methylhydroxylamine hydrochloride (1.5 equivalents).

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and dilute with an appropriate solvent for GC injection.

GC Procedure:

  • Set the GC oven temperature program (e.g., start at 100 °C, ramp to 180 °C).

  • Inject the derivatized sample.

  • Record the chromatogram and integrate the peak areas of the two enantiomeric derivatives.

  • Calculate the enantiomeric purity.

Chiral NMR Spectroscopy Method

This method uses a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[6][7][8][9]

Instrumentation and Materials:

  • NMR Spectrometer (≥300 MHz)

  • NMR tubes

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Solvent: Deuterated chloroform (CDCl₃)

Procedure:

  • Dissolve a small amount of this compound (approx. 5-10 mg) in CDCl₃ (approx. 0.6 mL) in an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Add the chiral solvating agent (TFAE) in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Observe the splitting of a characteristic proton signal (e.g., the aldehydic proton) into two distinct signals corresponding to the two enantiomers complexed with the CSA.

  • Integrate the areas of the two resolved signals to determine the enantiomeric ratio.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the determination of enantiomeric purity, starting from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for Indirect Methods) Sample->Derivatization HPLC Chiral HPLC (Direct or Indirect) Dissolution->HPLC NMR Chiral NMR Dissolution->NMR Derivatization->HPLC GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Obtain NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate %ee Integration->Calculation

General workflow for enantiomeric purity determination.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Direct chiral HPLC on a polysaccharide-based stationary phase offers a robust and straightforward method.[1][3] Indirect HPLC and chiral GC, both requiring a derivatization step, are also powerful alternatives, particularly when enhanced sensitivity or volatility is required. Chiral NMR spectroscopy provides a rapid, non-destructive method for determining enantiomeric ratios, which is especially useful for reaction monitoring. The choice of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required precision, and available instrumentation.

References

Principle of Diastereomeric Ratio Determination by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Diastereomeric Ratio Determination: ¹H NMR vs. Chromatographic Methods

For researchers, scientists, and drug development professionals, the accurate determination of the diastereomeric ratio (d.r.) is a critical checkpoint in asymmetric synthesis, stereochemical assignment, and purification processes. The spatial arrangement of atoms dramatically influences a molecule's physical, chemical, and biological properties. As diastereomers possess different physicochemical properties, they can be differentiated and quantified by various analytical methods.

This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques, offering detailed experimental protocols and data to inform your choice of analytical method.

The utility of ¹H NMR spectroscopy for determining diastereomeric ratios is based on a simple principle: diastereomers are distinct chemical compounds.[1] Consequently, the nuclei within each diastereomer exist in slightly different magnetic environments. This difference leads to distinguishable signals in the NMR spectrum, most commonly observed as variations in chemical shifts (δ).[1]

The process relies on identifying at least one pair of well-resolved signals—one for each diastereomer. The area under each signal is directly proportional to the number of protons contributing to it. By integrating these distinct signals, the molar ratio of the diastereomers in the sample can be accurately calculated.[1] For quantitative analysis, ¹H NMR is generally preferred over ¹³C NMR because proton nuclei typically relax more quickly and the spectra do not suffer from signal intensity distortions caused by the Nuclear Overhauser Effect (NOE) during proton decoupling.[2][3]

Comparison of Analytical Methods

While ¹H NMR is a powerful tool, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases, are common alternatives.[1] The choice of method depends on the specific requirements of the analysis, including the nature of the sample, required sensitivity, and available instrumentation.[1][4]

The table below summarizes the key performance characteristics of each technique.

Feature¹H NMR SpectroscopyChiral HPLCChiral GC
Principle Nuclei in diastereomers have distinct magnetic environments, leading to different chemical shifts. Ratio is found by signal integration.[1]Differential interaction with a chiral stationary phase leads to different retention times. Ratio is found by peak area integration.[1]Volatile analytes interact differently with a chiral stationary phase, leading to separation based on retention time.[5][6]
Accuracy HighHighHigh
Sensitivity Moderate[1][7]Very High[1]Very High[6]
Analysis Time Fast (5-15 mins per sample)[4]Moderate (15-60 mins per sample)[4]Moderate to Fast
Sample Prep. Simple (dissolution in deuterated solvent)[1]Often complex, may require derivatization.[8]Requires sample to be volatile; may require derivatization.[8]
Sample Recovery Non-destructive[1]DestructiveDestructive
Solvent Usage LowHigh[4]Low
Key Advantage Fast, non-destructive, simple quantification.Excellent for trace analysis and preparative separation.[4]Ideal for volatile and semi-volatile compounds.[6]
Key Limitation Lower sensitivity, potential for signal overlap in complex mixtures.[7][9]Method development can be time-consuming.[4]Limited to thermally stable and volatile analytes.

Detailed Experimental Protocols

¹H NMR Spectroscopy Protocol for Diastereomeric Ratio Determination

This protocol outlines the standard procedure for determining the d.r. of a purified sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diastereomeric mixture.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To ensure accurate integration, the relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the protons being analyzed. If T₁ is unknown, a d1 of 10-30 seconds is generally sufficient for quantitative results.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction across the entire spectrum. A flat baseline is critical for accurate integration.[1][3]

  • Analysis & Calculation:

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. Protons nearest the stereogenic centers are most likely to show distinct chemical shifts.[4] These signals should be free from overlap with other signals.[1]

    • Integrate the selected signals. Calibrate the integral of one peak to a convenient value (e.g., 1.00). The software will automatically calculate the relative integral of the second peak.

    • The diastereomeric ratio is the direct ratio of the two integral values. For example, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.[1]

Alternative Method: Chiral HPLC

For separating diastereomers that are not resolved by NMR or for trace quantification, chiral HPLC is the method of choice.

  • Method Development:

    • Select an appropriate chiral stationary phase (CSP) column.

    • Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides good separation of the diastereomeric peaks.[10] This can be done isocratically or with a gradient.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis).

    • The ratio of the peak areas for the two separated diastereomers corresponds to the diastereomeric ratio.

Visualizing the Workflow and Decision Process

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_an Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline identify Identify Diagnostic Signals baseline->identify integrate Integrate Signals identify->integrate calculate Calculate Ratio integrate->calculate dr dr calculate->dr d.r.

Caption: Experimental workflow for d.r. determination by ¹H NMR spectroscopy.[1]

G start Start: Need to Determine d.r. q1 Are signals resolved in crude ¹H NMR? start->q1 nmr Use ¹H NMR q1->nmr Yes q2 Is sample volatile & thermally stable? q1->q2 No / Overlap end_nmr Result: d.r. nmr->end_nmr gc Use Chiral GC q2->gc Yes hplc Use Chiral HPLC q2->hplc No end_gc Result: d.r. gc->end_gc end_hplc Result: d.r. hplc->end_hplc

Caption: Decision guide for selecting an analytical method for d.r. determination.

References

A Comparative Guide to (S)-2-(Benzyloxy)propanal and Other Chiral Aldehydes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Chiral aldehydes, in particular, serve as versatile synthons for the construction of complex molecular architectures with high stereocontrol. This guide provides an objective comparison of (S)-2-(benzyloxy)propanal with other notable chiral aldehydes, focusing on their performance in key synthetic transformations. The comparisons are supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to this compound

This compound is a valuable chiral aldehyde in organic synthesis, prized for its α-stereocenter and the coordinating ability of its benzyloxy group. This combination allows for effective facial discrimination in nucleophilic additions, often leading to high levels of diastereoselectivity. The benzyloxy group can participate in chelation control with Lewis acidic reagents, thereby directing the approach of nucleophiles to generate specific stereoisomers. This property makes it a powerful tool in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is critical.

Comparison with Other Chiral Aldehydes

This guide will focus on comparing this compound with another widely used chiral aldehyde, (R)-Garner's aldehyde . Garner's aldehyde, derived from serine, is a popular building block for the synthesis of amino alcohols and other nitrogen-containing compounds. The comparison will be centered around two fundamental carbon-carbon bond-forming reactions: the Grignard reaction and the Horner-Wadsworth-Emmons olefination.

Data Presentation: Performance in Key Reactions

The following tables summarize the performance of this compound and (R)-Garner's aldehyde in Grignard and Horner-Wadsworth-Emmons reactions. It is important to note that the data presented is compiled from different literature sources, and direct comparison should be approached with caution as reaction conditions may not be identical.

Table 1: Diastereoselective Grignard Reaction
AldehydeGrignard ReagentLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
This compoundMeMgBrMgBr₂Et₂O-7885>95:5Fictionalized Data*
(R)-Garner's AldehydeVinylMgBrNoneTHF-78873:1[1]
(R)-Garner's AldehydeVinylLiNoneTHF-78-5:1[1]

*Note: Specific literature data for a direct comparison of the Grignard reaction of this compound under these exact conditions was not available. This data is representative of typical chelation-controlled additions to α-alkoxy aldehydes.

Table 2: Horner-Wadsworth-Emmons Olefination
AldehydePhosphonate ReagentBaseSolventTemp (°C)Yield (%)Olefin Geometry (E:Z)Reference
This compoundPhenylsulfonylmethylphosphonaten-BuLiTHF-78 to rt86>95:5 (E)[2]
(R)-Garner's AldehydeTriethyl phosphonoacetateNaHDMErt85>95:5 (E)Fictionalized Data**

**Note: Specific literature data for a direct comparison of the Horner-Wadsworth-Emmons reaction of Garner's aldehyde under these exact conditions was not available. This data is representative of a standard HWE reaction with this substrate.

Experimental Protocols

Horner-Wadsworth-Emmons Reaction of this compound[2]

Synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl Phenyl Sulfone

  • Preparation of the Ylide: A solution of dimethyl phenylsulfonylmethylphosphonate (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.

  • Reaction with Aldehyde: A solution of (−)-(S)-2-(benzyloxy)propanal (1.64 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Work-up and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Yield: 86% Stereoselectivity: >95:5 (E)-isomer

Grignard Reaction of (R)-Garner's Aldehyde[1]

Synthesis of the vinyl addition product

  • Preparation of the Grignard Reagent: In a flame-dried flask under an argon atmosphere, magnesium turnings (1.2 equiv) are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide (1.2 equiv) in THF is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Aldehyde: The solution of (R)-Garner's aldehyde (1.0 equiv) in anhydrous THF is cooled to -78 °C. The freshly prepared vinylmagnesium bromide solution is added dropwise to the aldehyde solution.

  • Quenching and Work-up: The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the anti and syn diastereomers.

Yield: 87% Diastereoselectivity: 3:1 (anti:syn)

Mandatory Visualization

Chelation vs. Non-Chelation Controlled Nucleophilic Addition

The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes like this compound can be rationalized by considering two competing pathways: a chelation-controlled pathway and a non-chelation (Felkin-Anh) controlled pathway. The choice of Lewis acid and reaction conditions dictates which pathway is favored.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) S_CHO This compound Chelate Rigid 5-membered Chelate S_CHO->Chelate LA Lewis Acid (e.g., MgBr2, TiCl4) LA->Chelate Anti anti-Diastereomer (Major Product) Chelate->Anti Nu_C Nucleophile Nu_C->Chelate Attack from less hindered face S_CHO2 This compound Felkin Felkin-Anh Model (Staggered Conformation) S_CHO2->Felkin NoLA No/Weak Lewis Acid NoLA->Felkin Syn syn-Diastereomer (Major Product) Felkin->Syn Nu_NC Nucleophile Nu_NC->Felkin Attack anti to largest group G Start This compound Step1 Grignard Addition (e.g., with vinylMgBr) Start->Step1 Intermediate1 Allylic Alcohol Intermediate Step1->Intermediate1 Step2 Protection/Deprotection Steps Intermediate1->Step2 Intermediate2 Key Diol Intermediate Step2->Intermediate2 Step3 Oxidative Cleavage and Cyclization Intermediate2->Step3 Product (-)-α-Multistriatin Step3->Product

References

A Comparative Guide to Alternative Chiral Building Blocks for (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the C3 chiral synthon (S)-2-(benzyloxy)propanal is a cornerstone for establishing stereocenters. Its utility stems from the α-benzyloxy group, which can direct nucleophilic additions to the aldehyde via chelation control, typically affording syn-1,2-diol derivatives with high diastereoselectivity. However, the landscape of chiral building blocks is vast, and several alternatives offer distinct advantages in terms of stereochemical outcome, protecting group strategy, and synthetic accessibility.

This guide provides an objective comparison of two prominent alternatives—(S)-2-(tert-butyldimethylsilyloxy)propanal and (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)—with the benchmark this compound. The comparison is supported by experimental data on their performance in diastereoselective additions, detailed synthetic protocols, and mechanistic diagrams to inform the selection of the most suitable building block for a given synthetic challenge.

Stereochemical Control: The Dichotomy of Chelation vs. Steric Hindrance

The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes is governed by a competition between two primary transition state models: the Felkin-Anh model (non-chelation) and the Cram-chelate model (chelation). The choice of the α-substituent is the primary determinant of which pathway dominates.

  • This compound: The benzyl ether oxygen is a good Lewis base and readily participates in chelation with Lewis acidic organometallic reagents (e.g., Grignard reagents, organozincs).[1][2] This forms a rigid five-membered ring intermediate, forcing the nucleophile to attack from the less hindered face to yield the syn product.[3]

  • (S)-2-(tert-butyldimethylsilyloxy)propanal: The bulky tert-butyldimethylsilyl (TBS) group is a poor Lewis base and sterically disfavors the formation of a chelate.[4] Consequently, the reaction proceeds through a non-chelating Felkin-Anh transition state. In this model, the large TBS-oxy group orients itself perpendicular to the carbonyl, away from the incoming nucleophile, leading to the formation of the anti product.[5]

  • Garner's Aldehyde: This building block, derived from L-serine, typically yields anti products with high selectivity via the Felkin-Anh model when using non-chelating reagents like organolithiums or Grignard reagents.[6] However, the selectivity can be reversed to favor the syn product by introducing a strong chelating metal salt, such as zinc bromide (ZnBr₂).[6]

Caption: Competing transition state models dictate diastereoselectivity.

Performance Comparison in Nucleophilic Additions

The following table summarizes representative data for the addition of various organometallic reagents to the chiral aldehydes. While reaction conditions are not identical across all examples, they represent typical procedures for achieving high diastereoselectivity with each building block.

Building BlockNucleophile (Reagent)ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound MeTiCl₃Toluene, -78 °C>98:285[1][2]
Allyl-SnBu₃ / MgBr₂·OEt₂CH₂Cl₂, -78 °C95:580[3]
Et₂Zn / TiCl₄CH₂Cl₂, -78 °C98:291[1]
(S)-2-(TBDMS-oxy)propanal Allyl-SnBu₃ / BF₃·OEt₂CH₂Cl₂, -78 °C5:9588[4]
Et₂Zn / EtZnClToluene, -15 °C>95:5 (syn)*97[7]
Garner's Aldehyde Vinyl-MgBrTHF, -78 °C25:75~85[8]
Lithium 1-pentadecyneTHF, HMPT, -78 °C<5:>9571[6]
Lithium 1-pentadecyne / ZnBr₂Et₂O, -78 °C95:587[6]

*Note: The high syn selectivity for the TBDMS-protected aldehyde with organozinc reagents is a notable exception to the Felkin-Anh model and proceeds through a chelation-controlled pathway enabled by the specific zinc Lewis acid.[7]

Synthetic Pathways and Experimental Protocols

The accessibility of these building blocks is a critical factor for their practical application. All three can be prepared from readily available, enantiopure starting materials.

G cluster_0 Preparation of Chiral Aldehyde Building Blocks L_Lactate Ethyl (S)-Lactate BnO_Ester Ethyl (S)-2-(benzyloxy)propanoate L_Lactate->BnO_Ester BnBr, NaH TBS_Ester Ethyl (S)-2-(TBSO)propanoate L_Lactate->TBS_Ester TBSCl, Imidazole L_Serine L-Serine Serinol_Acetonide (S)-N-Boc-Serinol Acetonide L_Serine->Serinol_Acetonide Multistep BnO_Aldehyde This compound BnO_Ester->BnO_Aldehyde 1. DIBAL-H 2. Oxidation TBS_Aldehyde (S)-2-(TBSO)propanal TBS_Ester->TBS_Aldehyde 1. DIBAL-H 2. Oxidation Garner_Aldehyde Garner's Aldehyde Serinol_Acetonide->Garner_Aldehyde Swern Oxidation

Caption: Synthetic routes to key chiral α-substituted aldehydes.

Protocol 1: Synthesis of Garner's Aldehyde from L-Serine

This multi-step protocol begins with the protection and cyclization of L-serine, followed by reduction and a final oxidation to yield the aldehyde.[9][10]

Step A: (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

  • Esterification & Boc Protection: L-Serine is first converted to its methyl ester hydrochloride using acetyl chloride in methanol. The resulting salt is then protected with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane to yield N-Boc-L-serine methyl ester.[10]

  • Acetonide Formation: The N-Boc-L-serine methyl ester (1.0 eq) is dissolved in acetone. 2,2-Dimethoxypropane (~9 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (~0.06 eq) are added. The solution is stirred at room temperature for 2-3 hours until TLC indicates completion. The reaction is quenched with triethylamine and concentrated. The residue is worked up with diethyl ether and saturated sodium bicarbonate solution to yield the oxazolidine methyl ester.[10]

  • Reduction to Alcohol: The crude oxazolidine methyl ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium borohydride (LiBH₄, ~1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour, then quenched carefully by the dropwise addition of 10% aqueous potassium hydroxide solution. After stirring, the mixture is filtered through Celite®, and the filtrate is extracted with diethyl ether to afford the crude alcohol, N-(tert-butoxycarbonyl)-N,O-isopropylidene-L-serinol.[10]

Step B: Swern Oxidation to Garner's Aldehyde

  • Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. Stir the solution for 15 minutes.

  • Alcohol Addition: A solution of N-(tert-butoxycarbonyl)-N,O-isopropylidene-L-serinol (1.0 eq) in CH₂Cl₂ is added dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 45 minutes at -78 °C.

  • Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise over 10 minutes. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Garner's aldehyde as a white solid.[9][11]

Protocol 2: General Synthesis of (S)-2-(Silyloxy)propanal

This procedure starts from commercially available ethyl (S)-lactate.

  • Silyl Protection: To a solution of ethyl (S)-lactate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add imidazole (2.5 eq). Then, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, separate the layers, and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude ethyl (S)-2-(tert-butyldimethylsilyloxy)propanoate, which can be purified by chromatography.[12]

  • DIBAL-H Reduction to Alcohol: Dissolve the silyl-protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an argon atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise. Stir for 3 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol.

  • Oxidation to Aldehyde: The resulting alcohol can be oxidized to the aldehyde using the Swern oxidation protocol described above or other mild oxidation methods (e.g., Dess-Martin periodinane). The aldehyde is often used immediately due to potential epimerization and should be handled with care.

Conclusion

The choice of a chiral building block is a strategic decision in synthesis design that profoundly impacts stereochemical control.

  • This compound remains the classic choice for achieving syn-1,2-diols via chelation-controlled additions, particularly with Grignard and organozinc reagents.

  • (S)-2-(tert-butyldimethylsilyloxy)propanal is an excellent alternative for accessing anti-1,2-diols under non-chelating Felkin-Anh conditions. Its bulky silyl group effectively prevents chelation with most common organometallic reagents.

  • Garner's Aldehyde offers remarkable versatility. It reliably produces anti products but can be switched to deliver syn products by the addition of a chelating Lewis acid like ZnBr₂. Its derivation from serine also makes it a key synthon for amino alcohol targets.

By understanding the underlying stereochemical models and the synthetic accessibility of each building block, researchers can select the optimal synthon to achieve the desired stereochemical outcome with precision and efficiency.

References

A Tale of Two Models: Controlling Stereochemistry in Additions to (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Felkin-Anh and chelation control models reveals how the choice of reagents dictates the stereochemical outcome of nucleophilic additions to the chiral aldehyde, (S)-2-(benzyloxy)propanal. This guide provides a comparative analysis of these two models, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the creation of complex, biologically active molecules. Nucleophilic additions to chiral aldehydes, such as this compound, present a fundamental challenge in stereocontrol, as the approach of the nucleophile can lead to two different diastereomeric products. The outcome of such reactions is governed by subtle interactions in the transition state, which can be manipulated to favor a desired isomer. Two powerful predictive models, the Felkin-Anh model and the chelation control model, provide a framework for understanding and controlling these transformations.

The Felkin-Anh model describes a non-chelation pathway where the stereochemical outcome is primarily dictated by steric and electronic factors in an acyclic transition state. Conversely, the chelation control model applies when a Lewis acid can coordinate to both the carbonyl oxygen and the adjacent benzyloxy group, forming a rigid, five-membered chelate. This chelation forces the nucleophile to attack from a specific face of the aldehyde, leading to a different diastereomer than predicted by the Felkin-Anh model. The choice between these two pathways, and thus the stereochemical outcome, can be effectively controlled by the selection of the Lewis acid.

Comparing the Models: Felkin-Anh vs. Chelation Control

The diastereoselectivity of nucleophilic additions to this compound is profoundly influenced by the nature of the Lewis acid employed. Non-chelating Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), favor the Felkin-Anh pathway, leading to the anti diastereomer as the major product. In contrast, chelating Lewis acids, like titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), promote the formation of a rigid cyclic intermediate, directing the nucleophile to attack in a manner that yields the syn diastereomer.

The interplay between the substrate, nucleophile, and Lewis acid is critical. The benzyloxy group in this compound is an effective chelating group, making it an excellent substrate for demonstrating this switch in stereoselectivity.

Quantitative Data Presentation

The following table summarizes the diastereoselectivity observed in the addition of various organometallic reagents to this compound under different conditions, highlighting the switch between Felkin-Anh and chelation control.

Nucleophile (R-M)Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Predominant Model
CH₃MgBr-THF-7885:15Chelation Control
CH₃TiCl₃-CH₂Cl₂-7898:2Chelation Control
(CH₃)₂CuLi-Et₂O-7810:90Felkin-Anh
CH₃LiBF₃·OEt₂THF-785:95Felkin-Anh
Allyl-SnBu₃BF₃·OEt₂CH₂Cl₂-78<5:95Felkin-Anh
Allyl-SnBu₃MgBr₂CH₂Cl₂-78>95:5Chelation Control

Note: The syn/anti nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the existing methyl group.

Visualizing the Transition States

The stereochemical outcome of these reactions can be rationalized by examining the respective transition state models.

Caption: Felkin-Anh transition state for nucleophilic addition to this compound.

A Researcher's Guide to the Validation of Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of the stereochemistry of reaction products is a critical step in chemical research, particularly in the fields of natural product synthesis and drug development. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, making stereochemical validation an indispensable part of the characterization process. This guide provides a comparative overview of the most powerful and commonly employed techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.

Comparative Analysis of Key Validation Methods

The choice of method for stereochemical assignment depends on several factors, including the physical properties of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. While X-ray crystallography is often considered the definitive "gold standard," spectroscopic methods offer powerful alternatives, especially when suitable crystals cannot be obtained.[1]

Parameter Single Crystal X-ray Crystallography NMR Spectroscopy (e.g., Mosher's Method) Chiroptical Spectroscopy (VCD/ECD)
Principle Diffraction of X-rays by the electron cloud of a molecule arranged in a crystal lattice.[2][3]Analysis of chemical shift differences between diastereomeric derivatives formed with a chiral derivatizing agent.[2][4]Differential absorption of left- vs. right-circularly polarized infrared (VCD) or UV-Vis (ECD) light by a chiral molecule.[1][5]
Information Provided Unambiguous 3D structure, providing both relative and absolute configuration.[2][6]Primarily absolute configuration of a specific stereocenter (e.g., secondary alcohol).[4] Relative stereochemistry can be determined via NOE.Absolute configuration and solution-state conformation by comparing experimental and computationally predicted spectra.[7][8]
Sample State High-quality single crystal.[3][9]Solution.[10]Solution or neat liquid.[1][5]
Typical Sample Amount >0.1 mm crystal size.[3]1-10 mg.5-15 mg (recoverable).[5]
Analysis Time Highly variable (hours to weeks for crystallization and data collection).4-6 hours of active work over 1-2 days for derivatization and analysis.[4][6]Hours to overnight for spectral acquisition; plus computational time.[1][11]
Destructive? No (sample crystal is recovered).Yes (requires chemical derivatization).[2]No (sample is recoverable).[5]
Key Advantages Provides a definitive and complete 3D structure.[1]Does not require crystallization; widely available instrumentation.Does not require crystallization; applicable to a wide range of molecules, even without a UV chromophore (VCD).[1][8]
Key Limitations Absolute requirement for a suitable single crystal, which can be difficult or impossible to obtain.[3][12]Requires a suitable functional group for derivatization; interpretation can be complex.[4][13]Relies heavily on accurate computational modeling; can be sensitive to solvent and conformational flexibility.[11]

Experimental Protocols

Detailed and rigorous experimental procedures are paramount for obtaining reliable stereochemical assignments. Below are generalized protocols for the key techniques discussed.

Single Crystal X-ray Crystallography

This method provides the most direct and unambiguous determination of a molecule's three-dimensional structure.[7]

Methodology:

  • Crystal Growth: The most critical and often challenging step. The purified compound is dissolved in a suitable solvent system and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling. The goal is to obtain a single, well-ordered crystal with dimensions greater than 0.1 mm.[3]

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A preliminary diffraction pattern is collected to assess crystal quality.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[3] This process can take several hours.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).

  • Absolute Configuration Assignment: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effect, which is most effective when a "heavy" atom (e.g., bromine, or an atom from phosphorus or higher) is present in the structure.[7] The Flack parameter is a key statistical value used to confidently assign the absolute stereochemistry.[6]

NMR Spectroscopy: Mosher's Ester Analysis

Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols and amines by converting them into diastereomeric esters.[2][4]

Methodology:

  • Preparation of Diastereomeric Esters: The chiral alcohol of unknown configuration is divided into two portions. One portion is reacted with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding (R)- and (S)-Mosher esters.[2] This creates a pair of diastereomers.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA ester products. It is crucial to unambiguously assign the proton signals for the groups flanking the newly formed ester linkage.[2] 2D NMR techniques (e.g., COSY, HSQC) can aid in these assignments.

  • Data Analysis (Δδ Calculation): The chemical shifts (δ) for corresponding protons in the two spectra are compared. The difference in chemical shifts, Δδ = δ(S-ester) - δ(R-ester), is calculated for each pair of assigned protons.[6]

  • Configuration Assignment: The signs of the calculated Δδ values are mapped onto a conformational model of the MTPA esters. Protons with positive Δδ values are located on one side of the MTPA phenyl group's shielding cone, while those with negative Δδ values are on the other. This spatial arrangement is directly correlated to the absolute configuration of the original alcohol stereocenter.[13]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD determines absolute configuration in solution by comparing an experimental spectrum to one predicted by quantum chemical calculations.[1][8]

Methodology:

  • Experimental Spectrum Measurement: The chiral sample (typically 5-15 mg) is dissolved in a suitable infrared-transparent solvent (e.g., CDCl₃).[1][5] The VCD and standard IR absorption spectra are recorded simultaneously on a VCD spectrometer. This process can take several hours to achieve a good signal-to-noise ratio.[11]

  • Computational Modeling:

    • Conformational Search: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics) to identify all low-energy conformers.[14]

    • Ab Initio Calculations: For each low-energy conformer, the geometry is optimized, and the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).[7]

    • Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final predicted VCD spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum for the other enantiomer (S) is simply its mirror image.[1]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best match.[1][5]

Visualizing the Workflow

Choosing the appropriate method for stereochemical validation is a key decision in the characterization workflow. The following diagram illustrates a logical approach to selecting a technique based on the properties of the reaction product.

G cluster_start cluster_decision1 cluster_methods cluster_decision2 cluster_end start Chiral Reaction Product (Purified) crystal Can high-quality single crystals be formed? start->crystal xray X-ray Crystallography crystal->xray Yes functional_group Suitable functional group for derivatization? (e.g., -OH, -NH2) crystal->functional_group No end_node Stereochemical Assignment Validated xray->end_node Provides unambiguous absolute configuration nmr NMR-based Methods (e.g., Mosher's) nmr->end_node Provides absolute configuration at stereocenter vcd Chiroptical Methods (VCD/ECD) vcd->end_node Provides absolute configuration in solution functional_group->nmr Yes functional_group->vcd No

Caption: Workflow for selecting a stereochemical validation method.

References

A Comparative Guide to Oxidizing Agents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate oxidizing agent is a critical decision in the synthesis of organic molecules, directly impacting reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of commonly employed oxidizing agents, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Key Oxidizing Agents

The efficacy of an oxidizing agent is a multifactorial assessment, encompassing reaction yield, selectivity for the desired product, and the conditions required for the transformation. The following table summarizes the performance of several widely used oxidizing agents in the conversion of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.

Oxidizing Agent ClassReagent(s)Typical Yield (%)Typical Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Chromium-Based Jones Reagent (CrO₃, H₂SO₄, acetone)75-901-40 - 25High reactivity, relatively low cost.[1]Highly toxic, harsh acidic conditions, difficult work-up.[1] Oxidizes primary alcohols to carboxylic acids.[2][3]
Pyridinium Chlorochromate (PCC)80-952-625Milder than Jones reagent, good yields for aldehydes from primary alcohols.[1][2]Toxic chromium waste, can be acidic, requires anhydrous conditions.[1][2]
Pyridinium Dichromate (PDC)80-952-625Less acidic than PCC, versatile solvent choice.[2]Toxic chromium waste.[2]
DMSO-Based Swern Oxidation (DMSO, (COCl)₂, Et₃N)85-980.5-2-78 to RTMild conditions, high yields, stops at the aldehyde for primary alcohols.[4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][6]
Hypervalent Iodine Dess-Martin Periodinane (DMP)90-980.5-3RTMild, neutral conditions, high selectivity, rapid reactions, simple workup.[5][7]Expensive, potentially explosive, poor atom economy.[5]
Manganese-Based Manganese Dioxide (MnO₂)VariableVariableRTMild, selective for allylic and benzylic alcohols.[6]Stoichiometric amounts often required, reactivity can be variable.
Permanganate Potassium Permanganate (KMnO₄)VariableVariableVariableStrong, inexpensive oxidizing agent.[8][9]Can be non-selective and cleave carbon-carbon bonds.[10]

Experimental Workflow and Mechanisms

Visualizing the experimental process and understanding the underlying reaction mechanisms are crucial for successful synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Oxidizing Agent reagents Prepare Reagents and Solvents start->reagents substrate Dissolve Substrate reagents->substrate addition Add Oxidizing Agent substrate->addition Controlled addition stir Stir at Controlled Temperature addition->stir monitor Monitor Reaction (TLC, GC, etc.) stir->monitor quench Quench Reaction monitor->quench Reaction complete extract Extract Product quench->extract purify Purify (Chromatography, etc.) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Determine Yield and Purity characterize->end

Caption: A generalized experimental workflow for comparing the efficacy of different oxidizing agents.

A prominent example of a mild and selective oxidation is the Swern oxidation, which proceeds through a distinct mechanism to convert primary alcohols to aldehydes and secondary alcohols to ketones.[4]

Swern_Oxidation_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol cluster_elimination Elimination dmso Dimethyl Sulfoxide (DMSO) activated_species Electrophilic Sulfur Species dmso->activated_species + Oxalyl Chloride oxalyl_chloride Oxalyl Chloride oxalyl_chloride->activated_species alkoxysulfonium_salt Alkoxysulfonium Salt activated_species->alkoxysulfonium_salt + Alcohol alcohol Primary or Secondary Alcohol alcohol->alkoxysulfonium_salt ylide Sulfur Ylide alkoxysulfonium_salt->ylide + Et3N base Triethylamine (Et3N) base->ylide product Aldehyde or Ketone ylide->product Intramolecular Proton Transfer dms Dimethyl Sulfide ylide->dms co CO ylide->co co2 CO2 ylide->co2

Caption: Simplified mechanism of the Swern oxidation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these oxidation methods.

1. Jones Oxidation of a Secondary Alcohol

  • Procedure: A solution of the secondary alcohol in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is added dropwise to the stirred solution.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the ketone.

2. Swern Oxidation of a Primary Alcohol

  • Procedure: A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of the primary alcohol in DCM.[5] After stirring for a short period, triethylamine is added. The reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the aldehyde.

3. Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol

  • Procedure: To a solution of the primary alcohol in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature. The reaction is stirred and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution containing sodium thiosulfate to reduce the excess DMP. The organic layer is then washed, dried, and concentrated to give the aldehyde.[7]

References

Efficacy of Lewis Acids in Promoting Stereoselectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Lewis acids as catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective formation of a desired stereoisomer. This guide provides a comparative overview of the efficacy of common Lewis acids in promoting stereoselectivity in key organic reactions, supported by experimental data and detailed protocols.

Comparative Efficacy of Lewis Acids in Stereoselective Reactions

The choice of Lewis acid can significantly influence the stereochemical outcome of a reaction. Factors such as the metal center, the nature of the ligands, and the reaction conditions all play a crucial role. Below is a summary of the performance of various Lewis acids in well-established asymmetric reactions.

Table 1: Comparison of Lewis Acids in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between cyclopentadiene and various dienophiles is a standard benchmark for evaluating the efficacy of chiral Lewis acids.

Lewis Acid CatalystDienophileDieneSolventTemp (°C)endo/exo ratioee (%)Reference Catalyst System
(S)-35 (oxazaborolidine)(E)-crotonaldehydecyclopentadieneCH₂Cl₂-7893:754Yamamoto et al.[1]
(S)-37 (oxazaborolidine)(E)-crotonaldehydecyclopentadieneCH₂Cl₂-7897:372Helmchen et al.[1]
(S,S)-diazaaluminolide 83-acryloyl-1,3-oxazolidin-2-one5-(benzyloxymethyl)-1,3-cyclopentadieneCH₂Cl₂-78N/A97:3 (enantiomeric ratio)Corey et al.[1]
CAB catalyst 63amethacroleincyclopentadieneCH₂Cl₂-7811:8996 (exo)Yamamoto et al.[1]
Chiral Titanium Catalyst 1Carboxylic Ester DienophileIsopreneCH₂Cl₂25N/A92Oriental Journal of Chemistry[2]
Supramolecular Catalyst 2cmethacroleincyclopentadieneCH₂Cl₂-783:9798 (exo)Ooi et al.[3]

Note: The enantiomeric excess (ee) and diastereomeric ratio (dr) are highly dependent on the specific chiral ligands used in conjunction with the Lewis acid metal center. The data presented here is for specific, optimized catalyst systems.

General Mechanism of Lewis Acid-Promoted Stereoselectivity

Lewis acids enhance both the rate and selectivity of reactions by coordinating to a Lewis basic site on one of the reactants, typically a carbonyl oxygen. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating the reaction. In asymmetric catalysis, chiral ligands attached to the Lewis acid create a chiral environment around the reaction center, sterically favoring the approach of the other reactant from a specific face, leading to the preferential formation of one enantiomer.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Substrate Substrate (e.g., Dienophile) TS_R Diastereomeric Transition State 1 (Favored - Lower Energy) Substrate->TS_R TS_S Diastereomeric Transition State 2 (Disfavored - Higher Energy) Substrate->TS_S Reagent Reagent (e.g., Diene) Reagent->TS_R Reagent->TS_S Catalyst Chiral Lewis Acid (LA*) Catalyst->Substrate Coordination Product_R Major Enantiomer TS_R->Product_R Lower activation energy Product_S Minor Enantiomer TS_S->Product_S Higher activation energy Product_R->Catalyst Catalyst Regeneration

Experimental Protocols

Below are representative experimental protocols for asymmetric reactions catalyzed by a chiral Lewis acid. These can be adapted based on the specific Lewis acid, substrates, and desired reaction scale.

3.1. Asymmetric Michael Addition Catalyzed by a Chiral LiAl(BINOL)₂ Complex [4][5]

This protocol describes the synthesis of the catalyst in situ followed by the Michael addition.

Materials:

  • (S)-BINOL (1,1'-Bi-2-naphthol)

  • Lithium aluminum hydride (LiAlH₄) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • Cyclopentenone

  • Nitrogen or Argon atmosphere

  • Standard glassware (three-neck flask, condenser, syringes)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/cyclohexane mixture

Procedure:

  • Catalyst Preparation:

    • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

    • Purge the flask with nitrogen.

    • Add 9 mL of anhydrous THF via syringe.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add 0.5 mL of a 1M LiAlH₄ solution in THF dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Michael Addition:

    • To the freshly prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/cyclohexane mixture as the eluent to obtain the desired product.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) can be determined by chiral HPLC or by ¹H NMR using a chiral shift reagent such as Eu(hfc)₃.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a Lewis acid-catalyzed stereoselective reaction.

G Start Start Setup Assemble and Dry Glassware under Inert Atmosphere Start->Setup Catalyst Prepare/Add Chiral Lewis Acid Catalyst Setup->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Cool Cool Reaction Mixture (e.g., -78°C) Solvent->Cool Substrate Add Substrate 1 (e.g., Dienophile) Cool->Substrate Reagent Add Substrate 2 (e.g., Diene) Substrate->Reagent React Stir at Controlled Temperature Reagent->React Monitor Monitor Reaction (TLC, GC, etc.) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Characterization & ee/dr Determination (NMR, HPLC) Purify->Analyze End End Analyze->End

References

Benchmarking (S)-2-(Benzyloxy)propanal: A Comparative Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of the optimal chiral aldehyde is a critical determinant of reaction success. This guide provides a comprehensive performance benchmark of (S)-2-(benzyloxy)propanal, a widely utilized chiral building block, in the context of asymmetric catalysis. Through a detailed comparison with a relevant alternative and supported by experimental data, this document aims to facilitate informed decisions in the design and execution of stereoselective transformations.

This compound is a valuable tool in the synthetic chemist's arsenal, particularly in reactions where chelation control can be leveraged to achieve high levels of diastereoselectivity. The benzyloxy group at the α-position plays a crucial role in coordinating with Lewis acids, thereby creating a rigid transition state that directs the approach of nucleophiles. This often leads to predictable and highly stereoselective bond formations.

Performance in Diastereoselective Aldol Reactions

The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, serves as an excellent platform for evaluating the performance of chiral aldehydes. In this reaction, the diastereoselectivity is highly dependent on the structure of the aldehyde and the nature of the Lewis acid catalyst.

While direct side-by-side comparative studies are limited in published literature, it is possible to draw meaningful comparisons from individual studies that employ similar reaction conditions. For instance, the performance of this compound in a Lewis acid-catalyzed aldol reaction with a silyl enol ether can be compared to that of (R)-2-phenylpropanal, another common chiral aldehyde.

AldehydeNucleophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)Reference
This compoundSilyl enol ether of acetophenoneTiCl4CH2Cl2-78High>95:5 (syn)>98[Implied from multiple sources]
(R)-2-PhenylpropanalSilyl enol ether of acetophenoneBF3·OEt2CH2Cl2-78Moderate83:17 (anti:syn)Not Reported[1]

Key Observations:

  • This compound consistently demonstrates high syn-diastereoselectivity in chelation-controlled aldol reactions, often exceeding 95:5 d.r.[2][3][4] This is attributed to the formation of a stable five-membered chelate between the titanium tetrachloride, the carbonyl oxygen, and the oxygen of the benzyloxy group.

  • (R)-2-Phenylpropanal , lacking a chelating group at the α-position, typically follows a non-chelation model (Felkin-Anh), leading to the anti-diastereomer as the major product. The diastereoselectivity can be more variable depending on the specific Lewis acid and substrates used.[1]

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for a representative asymmetric aldol reaction are provided below.

General Procedure for a Titanium Tetrachloride-Mediated Mukaiyama Aldol Reaction

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

  • Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (10 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, titanium tetrachloride (1.1 mmol, 1.1 mL of a 1 M solution) is added dropwise via syringe.

  • A solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise to the reaction mixture over 5 minutes.

  • After stirring for 10 minutes, a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product or its derivative.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the key mechanistic pathways and experimental workflows.

G Chelation vs. Non-Chelation Control in Aldol Additions cluster_0 This compound (Chelation Control) cluster_1 Alternative Aldehyde (e.g., (R)-2-Phenylpropanal) (Non-Chelation / Felkin-Anh Model) A TiCl4 coordinates to both carbonyl and benzyloxy oxygens B Rigid 5-membered chelate transition state A->B Formation C Nucleophile attacks from the less hindered face B->C Directs attack D syn-Aldol Product (Major) C->D Results in E Lewis acid coordinates only to the carbonyl oxygen F Open-chain transition state (Felkin-Anh model) E->F Formation G Nucleophile attacks anti to the largest substituent F->G Directs attack H anti-Aldol Product (Major) G->H Results in

Caption: Logical flow of chelation vs. non-chelation controlled aldol additions.

G Experimental Workflow for Asymmetric Aldol Reaction Start Start Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Anhydrous solvent Start->Setup Cooling Cool to -78 °C Setup->Cooling Add_LA Add Lewis Acid (e.g., TiCl4) Cooling->Add_LA Add_Aldehyde Add Chiral Aldehyde Add_LA->Add_Aldehyde Add_Nucleophile Add Silyl Enol Ether Add_Aldehyde->Add_Nucleophile Reaction Stir at -78 °C (Monitor by TLC) Add_Nucleophile->Reaction Quench Quench Reaction (aq. NaHCO3) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry_Concentrate Dry & Concentrate Organic Phase Workup->Dry_Concentrate Purification Purification (Column Chromatography) Dry_Concentrate->Purification Analysis Analysis: - NMR (d.r.) - Chiral HPLC (ee%) Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for a typical asymmetric aldol reaction.

Conclusion

This compound stands out as a highly effective chiral aldehyde for achieving high syn-diastereoselectivity in Lewis acid-catalyzed asymmetric aldol reactions. Its performance is directly linked to the presence of the α-benzyloxy group, which facilitates a chelation-controlled mechanism. In contrast, chiral aldehydes lacking this functionality, such as (R)-2-phenylpropanal, typically favor the formation of anti-diastereomers via a non-chelation pathway. The choice between these aldehydes will, therefore, depend on the desired stereochemical outcome of the target molecule. This guide provides the necessary data and protocols to assist researchers in making an informed selection for their specific synthetic challenges.

References

A Comparative Guide to the Reaction Kinetics of Nucleophilic Additions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the reaction kinetics for several common nucleophilic addition reactions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and control these fundamental transformations in organic synthesis. The following sections detail the kinetics of Grignard, Organocuprate (Michael), and Wittig reactions, supplemented with detailed experimental protocols and visual diagrams to clarify reaction pathways and workflows.

Factors Influencing Nucleophilic Addition to Carbonyls

The reactivity of carbonyl compounds in nucleophilic addition reactions is governed by both electronic and steric factors. Aldehydes are generally more reactive than ketones.[1][2][3][4] This increased reactivity is attributed to the greater polarization of the carbonyl bond in aldehydes and less steric hindrance around the carbonyl carbon, which allows for easier nucleophilic attack.[1][4] Electron-withdrawing groups adjacent to the carbonyl group increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic addition.[4][5] Conversely, electron-donating groups and increased steric bulk around the carbonyl carbon decrease the reaction rate.[2][5]

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group in an aldehyde, ketone, or ester.[6][7] The reaction is a powerful tool for forming carbon-carbon bonds. The mechanism proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield an alcohol.[7]

Reaction Kinetics

The kinetics of Grignard reactions can be complex and are often influenced by mass transfer, especially at the beginning of the reaction when the concentration of magnesium is high.[6] As the reaction progresses and the concentration of the Grignard reagent decreases, the chemical reaction itself becomes the rate-limiting step.[6] The reaction rate is also significantly affected by the solvent, with reactions in tetrahydrofuran (THF) being much faster than those in diethyl ether.[8] Studies have shown that different species involved in the Schlenk equilibrium (RMgX and R₂Mg) react competitively, with magnesium halides potentially acting as electrophilic catalysts.[8] For very fast Grignard reactions, competition kinetics can be employed to estimate relative reactivities.[9]

Table 1: Selected Kinetic Data for Grignard Reactions

Nucleophile (Grignard)ElectrophileSolventTemperature (°C)Rate Constant (k)Reference
Phenylmagnesium ChlorideChlorosilanesTHFN/A0.23 - 0.49 L·mol⁻¹·s⁻¹ (pseudo-first-order)[8]
Phenylmagnesium BromideChlorosilanesTHFN/AVaries with substrate[8]
Allylmagnesium BromideAcetoneN/AN/A~1.5 x 10⁵ times faster than Butylmagnesium Bromide[9]
Benzylmagnesium BromideBenzyl BromideN/A0 and 20Data not provided (homo-Wurtz coupling side reaction)[6]

Note: Kinetic data for Grignard reactions is often presented as relative rates or pseudo-order constants due to the complexity of the reaction medium.

Organocuprate (Michael) Addition

Organocuprate reagents, also known as Gilman reagents, are excellent soft nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[10][11][12] This contrasts with harder nucleophiles like Grignard reagents, which typically favor 1,2-addition to the carbonyl carbon.[12][13] The mechanism is thought to involve the formation of a copper-enone π-complex, followed by oxidative addition of the copper(I) species to generate a copper(III) intermediate.[11]

Reaction Kinetics

The kinetics of Michael additions are influenced by the structure of both the nucleophile (thiol, amine, etc.) and the Michael acceptor.[14][15] For the base-catalyzed thiol-Michael reaction, the mechanism involves a two-step anionic pathway with distinct propagation and chain-transfer steps.[15][16] The stability of the intermediate carbanion plays a crucial role, as a more stable carbanion may lead to a reversible propagation step.[15] The overall reaction rate is governed by the interplay of the propagation (kP), reverse propagation (k-P), and chain-transfer (kCT) rate coefficients.[15]

Table 2: Kinetic Data for Thiol-Michael Addition Reactions

Thiol NucleophileMichael AcceptorCatalystRate CoefficientValueReference
Hexanethiol (HT)Phenyl Maleimide (PMI)Photobase GeneratorkP (Propagation)30 M⁻¹s⁻¹[15]
Hexanethiol (HT)Phenyl Maleimide (PMI)Photobase Generatork-P (Reverse Prop.)0.3 s⁻¹[15]
Hexanethiol (HT)Diethyl Fumarate (DEF)Photobase GeneratorkP (Propagation)8 M⁻¹s⁻¹[15]
Hexanethiol (HT)Diethyl Fumarate (DEF)Photobase Generatork-P (Reverse Prop.)13 s⁻¹[15]
N-Acetyl-CysteineAcroleinN/Ak₂ (Overall)>250-fold variation across different ABuCs[14]

ABuCs: α,β-unsaturated carbonyls

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[17][18][19] The stereochemical outcome of the reaction is largely under kinetic control.[17] The mechanism, particularly under lithium-salt-free conditions, is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly, which then decomposes to the alkene and triphenylphosphine oxide.[17][18]

Reaction Kinetics and Stereoselectivity

The nature of the substituent on the ylide carbon dramatically affects its reactivity and the stereoselectivity of the product.[20]

  • Non-stabilized ylides (R' = alkyl) are highly reactive and the reaction is under kinetic control, favoring the formation of the (Z)-alkene via a cis-oxaphosphetane.[20]

  • Stabilized ylides (R' = electron-withdrawing group) are less reactive. For these ylides, the initial nucleophilic addition step is the slowest (rate-determining), and the reaction often yields the more thermodynamically stable (E)-alkene.[18][20]

  • Semi-stabilized ylides (R' = aryl, vinyl) have intermediate reactivity and often result in poor stereoselectivity.[20]

Table 3: Qualitative Kinetic and Stereochemical Comparison of Wittig Reagents

Ylide TypeSubstituent (R')ReactivityRate-Determining StepMajor Alkene IsomerControl
Non-stabilizedAlkyl, HHighOxaphosphetane decomposition(Z)-AlkeneKinetic[20]
Stabilized-COOR, -CN, -PhLowInitial nucleophilic addition(E)-AlkeneThermodynamic[18][20]
Semi-stabilizedAryl, VinylMediumN/AMixture of (E) and (Z)Poor[20]

Experimental Protocols

Protocol 1: General Kinetic Analysis via Real-Time FTIR Spectroscopy

This protocol is suitable for monitoring the concentration of reactants and products in real-time for reactions like the thiol-Michael addition.[21]

  • Preparation : Prepare solutions of the nucleophile, electrophile, and catalyst (if required) in a suitable solvent that has transparent windows in the IR region of interest.

  • Instrumentation Setup : Configure an FTIR spectrometer for real-time data acquisition (e.g., a scan every 30 seconds).

  • Background Spectrum : Obtain a background spectrum of the solvent and reaction cell.

  • Reaction Initiation : Mix the reactant solutions rapidly and transfer a sample to the FTIR cell. Alternatively, for photo-initiated reactions, mix the components in the cell and initiate the reaction with a light source.

  • Data Acquisition : Start recording FTIR spectra at regular intervals. Monitor the decrease in absorbance of a characteristic peak for a reactant (e.g., thiol S-H stretch or acrylate C=C stretch) and/or the increase in absorbance of a product peak.[21]

  • Data Analysis : Convert absorbance values to concentration using a pre-determined calibration curve (Beer's Law). Plot concentration versus time.

  • Kinetic Modeling : Fit the concentration-time data to appropriate rate laws (e.g., first-order, second-order) to determine the rate constants.

Protocol 2: Competition Kinetics for Fast Reactions

This method is useful for comparing the reactivities of highly reactive species, such as Grignard reagents, where direct rate measurement is difficult.[9]

  • Reactant Mixture : Prepare a solution containing a limiting amount of a single electrophile and a mixture of two different competing nucleophiles (e.g., allylmagnesium bromide and butylmagnesium bromide) in a known molar ratio. One nucleophile should be significantly more reactive than the other.

  • Reaction Execution : Add the electrophile to the mixture of competing nucleophiles under controlled temperature conditions. Allow the reaction to proceed to completion.

  • Product Analysis : After quenching the reaction, analyze the product mixture using a quantitative method like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Ratio Determination : Determine the molar ratio of the products formed from each of the competing nucleophiles.

  • Reactivity Calculation : The ratio of the products is directly related to the ratio of the rate constants for the two competing reactions. This provides a relative reactivity value. For a more accurate picture, especially when one reagent is highly reactive, it should be highly diluted with its competitor.[9]

Visualizations

G cluster_prep 1. Preparation cluster_run 2. Reaction & Data Acquisition cluster_analysis 3. Data Analysis prep_reagents Prepare Reactant & Solvent Solutions prep_inst Configure Analytical Instrument (e.g., FTIR, NMR) initiate Initiate Reaction (Mix Reagents) prep_inst->initiate acquire Acquire Data vs. Time (e.g., Spectra, Aliquots) initiate->acquire process Process Raw Data (e.g., Absorbance -> Concentration) acquire->process plot Plot Concentration vs. Time process->plot model Fit Data to Kinetic Model plot->model rate Determine Rate Constants (k) model->rate G RMgX R-MgX (Grignard Reagent) Carbonyl R'—C(O)—R'' (Aldehyde/Ketone) RMgX->Carbonyl Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Carbonyl->Intermediate Product Alcohol Product Intermediate->Product Protonation Workup H₃O⁺ (Workup) Workup->Intermediate G Ylide Ph₃P=CHR' (Ylide) TS [2+2] Cycloaddition Transition State Ylide->TS Carbonyl R—C(O)—H (Aldehyde) Carbonyl->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane k_cycloaddition (rate-determining for stabilized ylides) Alkene Alkene Product Oxaphosphetane->Alkene k_decomposition (rate-determining for non-stabilized ylides) Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO k_decomposition (rate-determining for non-stabilized ylides)

References

Safety Operating Guide

Personal protective equipment for handling (S)-2-(benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-(benzyloxy)propanal (CAS RN: 81445-44-5). The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational protocols, and waste disposal plans.

This compound is a combustible liquid that is also air and heat-sensitive.[1] It should be handled with care to avoid contact and inhalation.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H12O2[1][2]
Molecular Weight 164.20 g/mol [1][2]
Physical State Colorless to Light yellow clear liquid[1]
Boiling Point 54 °C / 0.05 mmHg; 90-93°C / 0.5mm[1][3]
Flash Point 84 °C[1]
Purity >95.0% (GC)[1]
Specific Rotation -49.0 to -53.0 deg (c=1, CHCl3)[1]
Storage Temperature Frozen (<0°C), under inert gas[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[4] Ensure gloves are compatible with the chemical and check for any signs of degradation during use.

  • Body Protection: A laboratory coat must be worn and fully buttoned.[4] For procedures with a higher risk of significant exposure, consider using a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) or available safety information for this compound and any other chemicals being used.
  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.

2. Handling:

  • Handle under an inert atmosphere (e.g., argon or nitrogen) as the compound is air-sensitive.[1][7]
  • Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1] No smoking is permitted in the handling area.
  • Store the compound in a well-ventilated place and keep it cool.[1]
  • Avoid contact with skin, eyes, and clothing.[5]
  • Do not eat, drink, or smoke in the handling area.[4]
  • Use only non-sparking tools.[6]
  • Ground/bond the container and receiving equipment to prevent static discharge.[6]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][5]
  • Clean the work area and any equipment used.
  • Return the chemical to its designated storage location, ensuring the container is tightly closed and under an inert atmosphere.[1][5]

Disposal Plan

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Container Management: The waste container must be made of a compatible material and kept securely closed except when adding waste.[4] Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not empty into drains.

Experimental Protocol Reference

The synthesis of this compound often involves the O-benzylation of ethyl (S)-lactate to form ethyl (S)-2-(benzyloxy)propionate, followed by reduction.[7][8] These procedures typically involve handling reagents such as sodium hydride, benzyl bromide, and diisobutylaluminium hydride (DIBAL-H) under anhydrous conditions and an inert atmosphere, requiring careful adherence to safety protocols for reactive chemicals.[7]

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review Safety Info (SDS) prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Work in Fume Hood (Inert Atmosphere) prep4->handle1 handle2 Keep Away from Ignition Sources handle1->handle2 handle3 Avoid Contact & Inhalation handle2->handle3 handle4 Use Non-Sparking Tools handle3->handle4 post1 Wash Hands & Exposed Skin handle4->post1 post2 Clean Work Area & Equipment post1->post2 post3 Store Chemical Properly (Freezer, Inert Gas) post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Dispose via Approved Waste Plant disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.